molecular formula BiH3O3 B076595 Bismuth hydroxide CAS No. 10361-43-0

Bismuth hydroxide

Cat. No.: B076595
CAS No.: 10361-43-0
M. Wt: 263.026 g/mol
InChI Key: IAQAJTTVJUUIQJ-UHFFFAOYSA-N
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Description

Bismuth hydroxide (Bi(OH)₃) is a highly significant inorganic compound extensively utilized in research and development, particularly in the fields of materials science and heterogeneous catalysis. Its primary value lies in its role as a versatile precursor for the synthesis of other bismuth-containing compounds, most notably bismuth oxide (Bi₂O₃) nanoparticles, through controlled thermal decomposition. These derived materials exhibit excellent photocatalytic properties for the degradation of organic pollutants and water splitting. Furthermore, this compound itself functions as a mild Lewis acid catalyst in organic synthesis, facilitating various condensation and hydrolysis reactions. Its mechanism of action is often attributed to the coordinatively unsaturated Bismuth (III) centers, which can activate substrates. In materials science, it is a key starting material for producing multiferroic bismuth ferrite (BiFeO₃) and other complex oxides. Due to its low solubility and specific reactivity, it is also investigated as an adsorbent for the removal of contaminants from aqueous solutions. This high-purity reagent is presented as a fine, pale-white to off-white powder, ensuring consistent performance and reproducibility in experimental protocols.

Properties

InChI

InChI=1S/Bi.3H2O/h;3*1H2
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InChI Key

IAQAJTTVJUUIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[Bi]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BiH6O3
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DSSTOX Substance ID

DTXSID1065053
Record name Bismuth hydroxide (Bi(OH)3)
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Molecular Weight

263.026 g/mol
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Physical Description

White to yellowish-white solid; [Merck Index] White or yellow odorless powder; [Alfa Aesar MSDS]
Record name Bismuth hydroxide
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CAS No.

10361-43-0
Record name Bismuth hydroxide
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Record name Bismuth hydroxide (Bi(OH)3)
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Record name Bismuth hydroxide (Bi(OH)3)
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Record name Bismuth trihydroxide
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Foundational & Exploratory

An In-depth Technical Guide to Bismuth Hydroxide: Chemical Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth hydroxide (B78521), a compound of growing interest in materials science and medicine, presents a unique profile for researchers. While its chemical formula is well-established, its precise structure remains a subject of investigation, often presenting as an amorphous or hydrated oxide form. This guide provides a comprehensive overview of the chemical and physical properties of bismuth hydroxide, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in drug development. The multifaceted antimicrobial mechanism of bismuth compounds is also detailed.

Chemical Formula and Structure

This compound is an inorganic compound with the chemical formula Bi(OH)₃ .[1] It is also referred to as bismuth hydrate (B1144303) or bismuth oxide hydrate.[1]

Structure: The crystal structure of this compound is not fully characterized, and it is frequently described as an amorphous white to yellowish-white powder.[1][2] While crystalline forms have been reported, a complete structural solution has remained elusive, suggesting that it may exist as a hydrated bismuth oxide (Bi₂O₃·nH₂O) rather than a true metal hydroxide with a well-defined crystal lattice under typical synthesis conditions. This amorphous nature is a critical consideration in its characterization and application.

Physicochemical Properties

This compound exhibits distinct physical and chemical properties that are crucial for its application and handling. Key quantitative data are summarized in Table 1.

PropertyValueCitation(s)
Chemical Formula Bi(OH)₃[1]
Molar Mass 260.00 g/mol [1]
Appearance White to yellowish-white amorphous powder[2]
Density 4.36 - 4.96 g/cm³[1][2]
Solubility in Water Insoluble[1]
Solubility Product (Ksp) pKsp: 31.5 (at 20°C)[2]
Thermal Decomposition Begins decomposing at 100°C, forming Bi₂O₃ by 400-415°C[1][2]

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol is adapted from a common chemical precipitation method, which is scalable and allows for control over particle characteristics.[2]

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated nitric acid (HNO₃)

  • Aqueous ammonia (B1221849) (NH₄OH) solution (e.g., 25-28%)

  • Deionized water

Procedure:

  • Preparation of Bismuth Nitrate Solution: Dissolve bismuth(III) nitrate pentahydrate in a minimal amount of concentrated nitric acid to prevent premature hydrolysis. Dilute the solution with deionized water to achieve a final bismuth concentration of 0.15–2 mol/L.

  • Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add the aqueous ammonia solution dropwise. Monitor the pH of the solution continuously.

  • pH Adjustment: Continue adding the ammonia solution until the pH of the mixture reaches a value between 5.5 and 10. The formation of a white precipitate indicates the formation of this compound.

  • Aging: Allow the suspension to age for a period of 0.5 to 8 hours at a controlled temperature, typically between 20°C and 90°C, to ensure complete precipitation and to influence particle size and morphology.

  • Washing: Separate the precipitate from the supernatant by filtration or centrifugation. Wash the precipitate repeatedly with deionized water until the conductivity of the wash water is below a certain threshold (e.g., <300 µs/cm) to remove residual ions.

  • Drying: Dry the washed precipitate in an oven at a temperature between 60°C and 80°C to obtain the final this compound powder.

Characterization Techniques

X-Ray Diffraction (XRD):

  • Purpose: To determine the crystallinity of the synthesized material. An XRD analysis of this compound will typically show a broad, featureless pattern, confirming its amorphous nature. If crystalline, distinct Bragg diffraction peaks would be observed.

  • Typical Parameters: Cu Kα radiation (λ = 1.5406 Å), 2θ scan range from 10° to 80°, with a step size of 0.02°.

Thermogravimetric Analysis (TGA):

  • Purpose: To study the thermal stability and decomposition of this compound.

  • Procedure: A sample of Bi(OH)₃ is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Expected Results: A TGA curve will show a weight loss corresponding to the loss of water molecules, leading to the formation of bismuth(III) oxide (Bi₂O₃). The decomposition typically begins around 100°C and is complete by approximately 415°C.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, particle size, and aggregation of the synthesized this compound powder.

  • Sample Preparation: The powder is mounted on a sample holder using conductive tape for SEM. For TEM, the powder is dispersed in a solvent (e.g., ethanol) and a drop of the suspension is placed on a carbon-coated copper grid.

  • Analysis: SEM provides surface morphology information, while TEM offers higher resolution images of individual nanoparticles and their structure.

Applications in Drug Development

Bismuth compounds, including this compound and its derivatives like bismuth subsalicylate, have been used for centuries in medicine, particularly for gastrointestinal disorders.[1] Their primary modern application is in the eradication of Helicobacter pylori, the bacterium responsible for peptic ulcers and gastritis.

Mechanism of Action against Helicobacter pylori

Bismuth compounds do not have a single target but rather a multifactorial mechanism of action, which makes the development of bacterial resistance difficult. The key actions are visualized in the diagram below.

Bismuth_Mechanism_of_Action cluster_bismuth Bismuth Compounds (Bi³⁺) cluster_hpylori Helicobacter pylori Cell cluster_outcome Outcome Bi Bismuth (Bi³⁺) Enzymes Inhibition of Key Enzymes (Urease, Catalase, Lipase) Bi->Enzymes Adherence Inhibition of Adherence to Gastric Epithelium Bi->Adherence Synthesis Inhibition of Cell Wall and Protein Synthesis Bi->Synthesis Membrane Disruption of Membrane Function & ATP Synthesis Bi->Membrane Outcome Bactericidal Effect & Inhibition of Colonization Enzymes->Outcome Adherence->Outcome Synthesis->Outcome Membrane->Outcome

Caption: Multifaceted mechanism of action of bismuth against H. pylori.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Bismuth_Hydroxide_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Prepare Precursors (Bi(NO₃)₃, NH₄OH) Precipitation Controlled Precipitation (pH, Temp) Precursors->Precipitation Aging Aging of Precipitate Precipitation->Aging Wash_Dry Washing & Drying Aging->Wash_Dry Final_Product Bi(OH)₃ Powder Wash_Dry->Final_Product XRD XRD (Crystallinity) Final_Product->XRD TGA TGA (Thermal Stability) Final_Product->TGA SEM_TEM SEM / TEM (Morphology, Size) Final_Product->SEM_TEM

Caption: Experimental workflow for Bi(OH)₃ synthesis and characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth hydroxide (B78521), Bi(OH)₃, is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and medicine. Its low toxicity profile compared to other heavy metals makes it a valuable component in pharmaceutical formulations, particularly for gastrointestinal disorders. This guide provides a comprehensive overview of the core physical and chemical properties of bismuth hydroxide, detailed experimental protocols for its synthesis and characterization, and a visual representation of its mechanisms and workflows.

Physical Properties of this compound

This compound is typically a white to yellowish-white amorphous or microcrystalline powder.[1][2] Its physical characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula Bi(OH)₃[3]
Molecular Weight 260.00 g/mol [4]
Appearance White to slightly beige amorphous or microcrystalline solid[1]
Density 4.36 g/cm³ - 4.96 g/cm³[3][5]
Melting Point Decomposes before melting[1]
Boiling Point Not applicable (decomposes)[1]
Solubility in Water Practically insoluble[1][5]
Solubility in other Solvents Insoluble in organic solvents; dissolves in dilute acids. Soluble in glycerol (B35011) in the presence of NaOH when freshly precipitated.[1][2]

Chemical Properties of this compound

This compound exhibits distinct chemical behaviors, including thermal decomposition and amphoterism. It is a key precursor for the synthesis of other bismuth compounds, notably bismuth oxide (Bi₂O₃).[3]

PropertyDescriptionReference(s)
Thermal Decomposition Decomposes upon heating. At 100°C, it begins to lose water to form the metahydroxide. At higher temperatures (around 400°C), it decomposes to bismuth(III) oxide (Bi₂O₃).[5]
Acid-Base Properties Exhibits amphoteric behavior, dissolving in strong acids to form bismuth salts and reacting with strong bases to form hydroxo-complexes.[1][6]
Reactivity Reacts with acids to form the corresponding bismuth(III) salt and water. For example, with hydrochloric acid, it forms bismuth(III) chloride.[7][8]
Precursor Activity Serves as a versatile precursor for the synthesis of various bismuth-containing materials, such as bismuth oxide nanoparticles and multiferroic bismuth ferrite (B1171679) (BiFeO₃), through controlled thermal decomposition.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis of this compound

1. Precipitation Method

This method involves the reaction of a soluble bismuth salt with a base to precipitate this compound.

  • Materials: Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), aqueous ammonia (B1221849) (NH₃·H₂O) or sodium hydroxide (NaOH), deionized water, dispersant (e.g., polyethylene (B3416737) glycol).

  • Procedure:

    • Prepare a 0.15–2 mol/L solution of bismuth nitrate by dissolving Bi(NO₃)₃·5H₂O in deionized water. A small amount of nitric acid can be added to prevent premature hydrolysis.[9]

    • Optionally, add a dispersant solution to the bismuth nitrate solution and stir.[9]

    • Slowly add aqueous ammonia or a sodium hydroxide solution dropwise to the bismuth nitrate solution under constant stirring.[9]

    • Monitor the pH of the solution, adjusting it to a range of 5.5–10 to induce the precipitation of this compound.[5]

    • Continue stirring for 0.5–8 hours at a controlled temperature (20–90°C).[5]

    • Age the resulting suspension to allow for the growth and stabilization of the precipitate.

    • Collect the white precipitate by filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water to remove impurities. Washing should continue until the conductivity of the filtrate is below 200 µs/cm.[5]

    • Dry the purified this compound powder in an oven at a temperature between 50°C and 90°C.[9]

2. Hydrothermal Method

This technique is employed to synthesize crystalline this compound nanostructures.

  • Materials: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), potassium hydroxide (KOH) or other mineralizers, deionized water.

  • Procedure:

    • Disperse a specific amount of Bi(NO₃)₃·5H₂O in deionized water.

    • Adjust the pH of the suspension using a KOH solution. The final pH influences the morphology of the resulting nanoparticles.

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 140-180°C) and maintain it for a set duration (e.g., 18-24 hours).[10]

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the product by centrifugation.

    • Wash the product thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven.

Characterization of this compound

1. X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized material.

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: The dried this compound powder is mounted on a sample holder.

  • Typical Parameters:

    • Radiation Source: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 10-80 degrees.

    • Scan Speed: 1-5 degrees/minute.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. Amorphous materials will show broad humps rather than sharp peaks.

2. Scanning Electron Microscopy (SEM)

SEM is utilized to observe the morphology, particle size, and surface features of the this compound powder.

  • Instrument: A scanning electron microscope.

  • Sample Preparation: A small amount of the powder is mounted on an SEM stub using conductive carbon tape. To enhance conductivity, the sample is typically sputter-coated with a thin layer of a conductive material like gold or palladium.[11]

  • Imaging: The sample is scanned with a high-energy electron beam. The signals from the interaction of the beam with the sample are used to generate images.

  • Data Analysis: The SEM images provide qualitative information about the shape and size distribution of the particles. Image analysis software can be used for quantitative measurements of particle dimensions.

3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the this compound.

  • Instrument: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.

  • Typical Parameters:

    • Wavenumber Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to specific vibrational modes. For this compound, characteristic peaks for O-H stretching (around 3200-3445 cm⁻¹) and Bi-O vibrations (below 1000 cm⁻¹) are expected.[12]

4. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of this compound.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of the this compound powder is placed in a sample pan (e.g., alumina (B75360) or platinum).

  • Typical Parameters:

    • Heating Rate: 5-20 °C/min.

    • Temperature Range: Room temperature to 600-800°C.

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air).

  • Data Analysis: The TGA curve plots the sample weight as a function of temperature. Weight loss steps indicate decomposition or dehydration events. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is at its maximum. For Bi(OH)₃, a weight loss corresponding to the removal of water to form Bi₂O₃ is observed.[13]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Bismuth Salt, Base) synthesis_method Synthesis Method start->synthesis_method precipitation Precipitation synthesis_method->precipitation Aqueous Solution hydrothermal Hydrothermal synthesis_method->hydrothermal Autoclave aging Aging/Reaction precipitation->aging hydrothermal->aging collection Collection (Filtration/Centrifugation) aging->collection washing Washing collection->washing drying Drying washing->drying product Bi(OH)₃ Powder drying->product xrd XRD (Phase Identification) product->xrd sem SEM (Morphology) product->sem ftir FTIR (Functional Groups) product->ftir tga TGA (Thermal Stability) product->tga

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationships in Gastrointestinal Applications

gastrointestinal_application Mechanism of Action of this compound in the GI Tract bi_oh3 This compound (Colloidal) antimicrobial Antimicrobial Action bi_oh3->antimicrobial anti_secretory Anti-secretory Effect bi_oh3->anti_secretory cytoprotective Cytoprotective Action bi_oh3->cytoprotective antacid Antacid Effect bi_oh3->antacid h_pylori Helicobacter pylori other_pathogens Other Enteropathogens (e.g., E. coli) gastric_acid Excess Gastric Acid gastric_mucosa Gastric Mucosa antimicrobial->h_pylori antimicrobial->other_pathogens inhibition Inhibition of Bacterial Growth and Adhesion antimicrobial->inhibition toxin_inactivation Inactivation of Toxins anti_secretory->toxin_inactivation cytoprotective->gastric_mucosa reduce_inflammation Reduced Inflammation cytoprotective->reduce_inflammation ulcer_healing Ulcer Healing cytoprotective->ulcer_healing antacid->gastric_acid symptom_relief Symptom Relief (e.g., Diarrhea, Dyspepsia) antacid->symptom_relief inhibition->symptom_relief toxin_inactivation->symptom_relief ulcer_healing->symptom_relief

Caption: Logical relationships of this compound's action in the GI tract.

Applications in Drug Development

This compound and other bismuth compounds have a long history of use in medicine, primarily for treating gastrointestinal ailments.[2]

  • Antacids: this compound can neutralize excess stomach acid, providing relief from heartburn and indigestion.[14]

  • Treatment of Helicobacter pylori Infection: Bismuth compounds are often used in combination with antibiotics as part of eradication therapies for H. pylori, the bacterium responsible for many cases of gastritis and peptic ulcers.[2] The antimicrobial action of bismuth is believed to involve multiple mechanisms, including the inhibition of bacterial enzymes and cell wall synthesis.

  • Anti-diarrheal Agents: Colloidal this compound is used as an anti-diarrheal and antisecretory agent. It is thought to work by inhibiting intestinal secretion caused by bacterial toxins and may also have direct antimicrobial effects on enteropathogens.[15][16]

  • Cytoprotection: Bismuth compounds can enhance the protective barrier of the gastric mucosa, promoting the healing of ulcers.[2]

  • Drug Delivery: The nanoparticle form of bismuth compounds is being explored for applications in drug delivery systems and as a radiosensitizer in cancer therapy due to the high atomic number of bismuth.[17][18]

References

Bismuth hydroxide solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Bismuth Hydroxide (B78521) in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bismuth hydroxide (Bi(OH)₃) is an inorganic compound of significant interest in various fields, including materials science and medicine, where it often serves as a precursor for other bismuth-containing active pharmaceutical ingredients.[1][2] Its efficacy and behavior in biological and chemical systems are fundamentally governed by its solubility characteristics in aqueous media. This compound is generally characterized by its low solubility in water, a property that is highly dependent on the pH, temperature, and presence of complexing agents in the solution.[3][4] This guide provides a comprehensive technical overview of the solubility of this compound, presenting quantitative data, detailing experimental protocols for its determination, and outlining the key factors that influence its dissolution.

Quantitative Solubility Data

The solubility of this compound is most accurately described by its solubility product constant (Ksp), which represents the equilibrium between the solid compound and its constituent ions in a saturated solution.

Solubility Product Constant (Ksp)

The dissolution equilibrium for this compound in water is given by:

Bi(OH)₃(s) ⇌ Bi³⁺(aq) + 3OH⁻(aq)

The Ksp is a critical value for predicting its solubility under various conditions.

ParameterValueTemperature (°C)Reference
pKsp31.520[5]
Ksp 3.16 x 10⁻³² 20 Calculated from pKsp

Note: Some sources may refer to bismuthyl hydroxide (BiOOH), which has a different Ksp value (4x10⁻¹⁰). It is crucial to distinguish between these species.[6]

Molar Solubility in Water

From the Ksp, the molar solubility (S) of Bi(OH)₃ in pure water can be calculated. The relationship is Ksp = [Bi³⁺][OH⁻]³ = (S)(3S)³ = 27S⁴.

ParameterValue (mol/L)Temperature (°C)Conditions
Molar Solubility (Calculated)1.85 x 10⁻⁹20Pure Water

This calculated value confirms that this compound is practically insoluble in water under neutral conditions.[3][7]

Influence of pH on Solubility

The solubility of bismuth(III) is strongly dependent on pH. This compound is soluble in acidic solutions but does not dissolve in excess ammonia (B1221849) or sodium hydroxide, indicating it is not amphoteric.[4][8]

pH RangeSolubility BehaviorPredominant Species & Reactions
Strongly Acidic (pH < 2) High SolubilityIn strongly acidic solutions, the bismuth(III) ion is hydrated, forming species like [Bi(H₂O)₈]³⁺.[9][10] The hydroxide ions from Bi(OH)₃ are neutralized by H⁺, shifting the equilibrium towards dissolution: Bi(OH)₃ + 3H⁺ → Bi³⁺ + 3H₂O.
Weakly Acidic to Neutral Very Low Solubility / PrecipitationHydrolysis occurs readily, leading to the formation of various complexes and ultimately precipitation.[9][10][11] In the presence of certain anions like chloride or nitrate (B79036), bismuthyl salts (e.g., BiOCl) can precipitate at very low pH values, near 0.[12]
Alkaline (pH > 7) Very Low SolubilityBi(OH)₃ precipitates and remains stable. In the absence of interfering anions, precipitation begins at a relatively high pH of approximately 10.[12]

Studies involving organic matter have shown a solubility minimum in the pH range of 2–3.5.[10]

Factors Affecting Solubility

Several factors can significantly alter the solubility equilibrium of this compound.

pH

As detailed in the table above, pH is the most critical factor. The addition of acid consumes hydroxide ions, pulling the dissolution equilibrium to the right and increasing solubility, per Le Châtelier's principle.

Common Ion Effect

The common ion effect predicts a decrease in the solubility of a sparingly soluble salt when a solution already containing one of the ions from the salt is added.[13][14]

  • Addition of a Base (e.g., NaOH): Increasing the concentration of the common ion OH⁻ will shift the equilibrium Bi(OH)₃ ⇌ Bi³⁺ + 3OH⁻ to the left, causing precipitation and reducing the molar solubility of this compound.[13][15]

  • Addition of a Soluble Bismuth Salt (e.g., Bi(NO₃)₃): Increasing the concentration of the common ion Bi³⁺ will also shift the equilibrium to the left, suppressing the dissolution of Bi(OH)₃.

Complex Formation

The solubility of this compound can be substantially increased through the formation of soluble complexes.

  • Hydroxide Complexes: In aqueous solutions, bismuth(III) can form various monomeric and polymeric hydrolyzed species, such as [Bi(OH)m(H₂O)n]³⁻m and [Bip(OH)m(H₂O)n]³p–m.[11] The hexameric complex, Bi₆O₄(OH)₄⁶⁺, is a notable species formed as pH increases from strongly acidic conditions.[9][10]

  • Chelating Agents: Organic molecules can act as chelating agents, forming stable, soluble complexes with Bi³⁺ ions. This chelation prevents uncontrolled precipitation.[1] For example, citric acid and tartaric acid are used in solution chemistry routes to prepare bismuth compounds by forming stable complexes that moderate hydrolysis.[1][16] Bismuth(III) forms exceptionally strong complexes with natural organic matter, which can enhance its solubility.[9][10]

Temperature

While extensive quantitative data is not available in the cited literature, general principles suggest that solubility may be influenced by temperature. For related compounds like bismuth oxychloride (BiOCl), solubility has been shown to increase with temperature.[17] For this compound itself, temperature plays a role in the crystallinity and stability of the precipitate. Aging the precipitated suspension at temperatures below 90°C can enhance crystallinity, whereas higher temperatures can cause dehydration, leading to the formation of bismuth(III) oxide (Bi₂O₃).[1]

Experimental Protocols for Solubility Determination

The following section describes a generalized methodology for the experimental determination of this compound solubility, based on the equilibrium method.

Protocol: Equilibrium Solubility Measurement

1. Synthesis of this compound:

  • Prepare a solution of a soluble bismuth(III) salt, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), in dilute nitric acid to prevent premature hydrolysis.[1]
  • Induce precipitation by slowly adding a base, such as sodium hydroxide (NaOH) or aqueous ammonia (NH₃·H₂O), while stirring until the desired pH for precipitation is reached.[1] The general reaction is: Bi(NO₃)₃(aq) + 3NaOH(aq) → Bi(OH)₃(s) + 3NaNO₃(aq).[1]
  • Wash the resulting white precipitate repeatedly with deionized water to remove residual ions, followed by filtration.

2. Preparation of Saturated Solution:

  • Add an excess of the synthesized Bi(OH)₃ solid to the desired aqueous medium (e.g., deionized water, buffer solution of a specific pH).
  • Agitate the suspension at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. A period of 30 minutes has been used in some studies, but longer times (e.g., 24-48 hours) may be necessary.[18]

3. Phase Separation:

  • Separate the solid and liquid phases. This can be achieved by centrifuging the suspension and then filtering the supernatant through a fine-pore filter (e.g., 0.45 μm or smaller) to remove any colloidal particles.

4. Analysis of Dissolved Bismuth Concentration:

  • Accurately determine the concentration of Bi³⁺ in the clear filtrate. Several analytical methods are suitable:
  • Chelatometric Titration: Titrate the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint can be detected potentiometrically or with a metal indicator like xylenol orange. Ascorbic acid can be added to reduce interference from traces of iron.[19]
  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These highly sensitive techniques are ideal for accurately measuring low concentrations of dissolved bismuth.

5. Calculation:

  • From the measured concentration of Bi³⁺, calculate the molar solubility (S). If the experiment was conducted in pure water, the Ksp can also be calculated using the relationship Ksp = 27S⁴.

// Diagram settings graph [bgcolor="transparent", size="10,5!", ratio=fill]; node [color="#5F6368", penwidth=1.5]; edge [color="#4285F4", penwidth=1.5]; } dot Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in this compound Dissolution

The dissolution of Bi(OH)₃ is a dynamic equilibrium that is influenced by several chemical factors. The diagram below illustrates how different species in the solution can shift this equilibrium.

// Main Equilibrium BiOH3_solid [label="Bi(OH)₃ (solid)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Bi_ions [label="Bi³⁺(aq) + 3OH⁻(aq)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; BiOH3_solid -> Bi_ions [dir=both, color="#4285F4", label=" Ksp", fontcolor="#4285F4"];

// Factors shifting equilibrium H_ion [label="H⁺ (Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OH_ion [label="OH⁻ (Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex_agent [label="Complexing\nAgent (L)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products of shifts H2O [label="3H₂O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; BiL_complex [label="[Bi(L)n]³⁺ (Soluble Complex)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows showing influence H_ion -> Bi_ions [label=" Consumes OH⁻\n(Shifts Right →)", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Bi_ions -> H2O [label="", color="#EA4335", style=dashed];

Bi_ions -> BiOH3_solid [label=" Shifts Left ←\n(Common Ion)", color="#34A853", style=dashed, dir=back, fontcolor="#34A853"]; OH_ion -> Bi_ions [style=invis]; // for positioning

Complex_agent -> Bi_ions [label=" Consumes Bi³⁺\n(Shifts Right →)", color="#4285F4", style=dashed, fontcolor="#4285F4"]; Bi_ions -> BiL_complex [label="", color="#4285F4", style=dashed];

// Invisible edges for layout {rank=same; H_ion; Complex_agent;} {rank=same; H2O; BiL_complex;} } dot Caption: Factors influencing the dissolution equilibrium of this compound.

Relevance in Drug Development

Bismuth compounds have a long history in medicine, particularly for treating gastrointestinal disorders like peptic ulcers, gastritis, and infections caused by Helicobacter pylori.[20][21][22] this compound often serves as a key intermediate in the synthesis of these active pharmaceutical ingredients, such as bismuth subsalicylate and bismuth subcitrate.[1][20]

The very low solubility of this compound and related bismuthyl compounds at neutral and physiological pH is central to their therapeutic action. This insolubility allows for localized activity within the gastrointestinal tract, minimizing systemic absorption and potential toxicity.[20] The compounds act by coating the stomach lining, neutralizing acid, and exhibiting antimicrobial properties.[2][20] Therefore, a thorough understanding and precise control of solubility are paramount for formulating effective and safe bismuth-based drugs.

References

A Comprehensive Technical Guide to the Thermal Decomposition of Bismuth Hydroxide into Bismuth Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal decomposition of bismuth hydroxide (B78521) (Bi(OH)₃) to form bismuth oxide (Bi₂O₃), a material of significant interest in various scientific fields, including drug development. Understanding the thermal behavior of bismuth hydroxide is crucial for the controlled synthesis of bismuth oxide nanoparticles with desired physicochemical properties for applications such as radiosensitizers in cancer therapy and as components of drug delivery systems.[1][2][3][4][5] This document outlines the key thermal events, presents detailed experimental protocols for characterization, and discusses the relevance of the resulting bismuth oxide nanoparticles in a biomedical context.

Thermal Decomposition Pathway

The thermal decomposition of this compound to bismuth oxide is a multi-step process involving the sequential loss of water molecules. The generally accepted pathway proceeds through the formation of an intermediate, bismuth oxyhydroxide (BiO(OH)), before the final formation of bismuth(III) oxide.

The decomposition can be represented by the following chemical equations:

  • Dehydration to Bismuth Oxyhydroxide: 2Bi(OH)₃(s) → 2BiO(OH)(s) + 2H₂O(g)

  • Decomposition to Bismuth Oxide: 2BiO(OH)(s) → Bi₂O₃(s) + H₂O(g)

The overall reaction is:

2Bi(OH)₃(s) → Bi₂O₃(s) + 3H₂O(g)

This process can be effectively monitored and quantified using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

The thermal decomposition of this compound exhibits distinct mass loss events corresponding to the dehydration and decomposition steps. The following table summarizes typical quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal EventTemperature Range (°C)Peak Temperature (°C) (DSC)Mass Loss (%) (TGA)Associated Reaction
Dehydration100 - 250~180 (Endothermic)~6.92Bi(OH)₃ → 2BiO(OH) + 2H₂O
Decomposition250 - 450~390 (Endothermic)~3.52BiO(OH) → Bi₂O₃ + H₂O
Total 100 - 450 ~10.4 2Bi(OH)₃ → Bi₂O₃ + 3H₂O

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, particle size, and atmospheric conditions.

Experimental Protocols

Synthesis of this compound (Bi(OH)₃)

A common method for synthesizing this compound is through the precipitation of a bismuth salt with a base.

Materials:

Procedure:

  • Prepare a 0.1 M solution of bismuth nitrate pentahydrate by dissolving the appropriate amount in deionized water. Mild heating and stirring may be required for complete dissolution.

  • Slowly add the ammonium hydroxide solution dropwise to the bismuth nitrate solution while stirring vigorously.

  • Continue adding the ammonium hydroxide solution until the pH of the mixture reaches approximately 9-10, leading to the formation of a white precipitate of this compound.

  • Age the precipitate by stirring the suspension for 1-2 hours at room temperature.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.

  • Dry the resulting this compound powder in an oven at 60-80°C for 12 hours.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an alumina (B75360) or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Set the heating rate to a constant value, typically 10°C/min.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent any oxidative side reactions.

  • Thermal Program: Heat the sample from room temperature to approximately 600°C.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of thermal events and the corresponding percentage mass loss.

Powder X-ray Diffraction (XRD)

Purpose: To confirm the crystal structure of the initial this compound and the final bismuth oxide product.

Instrumentation:

  • A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[6]

Procedure:

  • Sample Preparation: Place a small amount of the powdered sample onto a sample holder and gently press to create a flat, smooth surface.

  • Instrument Parameters:

    • 2θ Range: Scan from 10° to 80°.[6][7]

    • Step Size: 0.02° to 0.05°.[6]

    • Scan Speed (or Dwell Time): 1-2°/min.

  • Data Analysis: Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard reference patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

Visualizing the Process and Workflow

Thermal Decomposition Pathway of this compound

G Thermal Decomposition Pathway of Bi(OH)3 BiOH3 This compound (Bi(OH)3) BiOOH Bismuth Oxyhydroxide (BiO(OH)) BiOH3->BiOOH Δ (100-250°C) H2O_1 Water (H2O) BiOH3->H2O_1 Bi2O3 Bismuth Oxide (Bi2O3) BiOOH->Bi2O3 Δ (250-450°C) H2O_2 Water (H2O) BiOOH->H2O_2

Caption: The stepwise thermal decomposition of this compound to bismuth oxide.

Experimental Workflow for Synthesis and Characterization

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Precursors (Bi(NO3)3·5H2O, NH4OH) precipitation Precipitation start->precipitation washing Washing & Filtration precipitation->washing drying Drying (60-80°C) washing->drying BiOH3_product This compound Powder drying->BiOH3_product tga_dsc TGA-DSC Analysis BiOH3_product->tga_dsc xrd_initial Initial XRD BiOH3_product->xrd_initial Bi2O3_product Bismuth Oxide Powder tga_dsc->Bi2O3_product xrd_final Final XRD Bi2O3_product->xrd_final

Caption: Workflow for the synthesis and thermal characterization of this compound.

Relevance to Drug Development

The synthesis of bismuth oxide nanoparticles via the thermal decomposition of this compound is of considerable interest to drug development professionals for several reasons:

  • Radiosensitizers: Bismuth's high atomic number (Z=83) makes bismuth oxide nanoparticles effective radiosensitizers in cancer radiotherapy.[3][4] They can enhance the localized dose of radiation delivered to tumor cells, thereby increasing the efficacy of the treatment while potentially reducing side effects on surrounding healthy tissues.[1][5] The controlled thermal decomposition allows for the production of nanoparticles with specific sizes and surface properties, which are critical for their performance as radiosensitizers.

  • Drug Delivery Systems: The porous nature and high surface area of bismuth oxide nanoparticles make them suitable candidates as carriers for targeted drug delivery.[2] Drugs can be loaded onto the nanoparticles, which can then be functionalized to target specific cancer cells or tissues. The controlled release of the therapeutic agent can be triggered by changes in the local microenvironment, such as pH.

  • Bioimaging: Bismuth oxide nanoparticles also have potential as contrast agents in medical imaging techniques like computed tomography (CT) due to the high X-ray attenuation of bismuth.

The ability to produce well-defined bismuth oxide nanoparticles through a controlled thermal decomposition process is a critical step in harnessing their potential for these advanced biomedical applications.

References

An In-depth Technical Guide to the Structural Analysis of Bismuth Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the structural analysis of bismuth hydroxide (B78521), Bi(OH)₃. It details the challenges associated with its characterization, outlines key experimental protocols, and presents available physicochemical data. Given its role as a precursor in materials science and its use in pharmaceutical preparations, understanding its properties is of significant interest.

Introduction: The Nature of Bismuth Hydroxide

This compound (Bi(OH)₃) is an inorganic compound that typically presents as a white to yellowish-white amorphous powder.[1][2][3] Unlike many metal hydroxides, Bi(OH)₃ is not a fully characterized crystalline compound, and detailed single-crystal structural data is absent in the current scientific literature.[4] Its structure is often described as amorphous or having a low degree of crystallinity.[5] This lack of long-range atomic order presents a significant challenge for traditional crystallographic analysis.

Despite this, this compound is a crucial material. It serves as a versatile precursor for the synthesis of various bismuth-containing compounds, most notably bismuth oxide (Bi₂O₃) nanoparticles, which have applications in photocatalysis.[6] It is also a component of "Milk of Bismuth," a gastrointestinal protective agent used in medicine.[4] Therefore, characterizing its structure, even in its amorphous state, is essential for controlling the properties of the final products in both materials science and pharmaceutical applications.

Physicochemical and Structural Properties

While a definitive crystal structure is not available, several key physical and chemical properties of this compound have been determined. These are summarized below.

PropertyValueReference(s)
Molecular Formula Bi(OH)₃[2][7]
Molecular Weight 260.00 g/mol [2][7]
Appearance White to yellowish-white amorphous powder[1][2]
Density 4.36 g/cm³ (at 20°C)[3]
Solubility Practically insoluble in water; Soluble in acids and glycerol[1][2][3]
Decomposition Temp. Decomposes upon heating (loses water at 100°C)[3][4]

Synthesis and Experimental Characterization

The analysis of this compound relies on a combination of synthesis methods and characterization techniques suited for amorphous or nanocrystalline materials.

Synthesis Protocols

The most common method for synthesizing this compound is through aqueous precipitation. A typical workflow involves the hydrolysis of a bismuth(III) salt solution, with the pH being a critical parameter.[6]

Aqueous Precipitation Workflow

G cluster_start Starting Materials cluster_process Synthesis Process cluster_purification Purification Bi_Salt Bismuth(III) Salt Solution (e.g., Bi(NO₃)₃) Mixing Controlled Mixing & pH Adjustment Bi_Salt->Mixing Base Base Solution (e.g., NaOH, NH₄OH) Base->Mixing Stirring Stirring / Aging (e.g., 1h at RT) Mixing->Stirring Initiates hydrolysis Precipitation Precipitation of Bi(OH)₃ Stirring->Precipitation Centrifuge Centrifugation / Filtration Precipitation->Centrifuge Wash Washing with Deionized Water Centrifuge->Wash Dry Drying (e.g., 80°C for 12h) Wash->Dry Final_Product Bi(OH)₃ Powder Dry->Final_Product

Caption: Workflow for this compound synthesis via aqueous precipitation.

Another common approach is the hydrothermal method, which can yield more crystalline nanostructures.[6][8]

  • Hydrothermal Synthesis: A suspension of a bismuth salt (e.g., Bi(NO₃)₃·5H₂O) in deionized water has its pH adjusted with a base (e.g., KOH). The mixture is sealed in a Teflon-lined autoclave and heated (e.g., at 150°C for 12 hours). The resulting precipitate is then collected, washed, and dried.[8]

Experimental Characterization Protocols

Given the amorphous nature of Bi(OH)₃, a multi-technique approach is necessary for its characterization.

Logical Flow of Characterization

G cluster_sample Sample cluster_analysis Characterization Techniques cluster_info Information Obtained Sample Bi(OH)₃ Powder XRD X-Ray Diffraction (XRD) Sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR TEM_SEM Electron Microscopy (TEM / SEM) Sample->TEM_SEM TGA Thermogravimetric Analysis (TGA) Sample->TGA Crystallinity Crystallinity & Phase Purity XRD->Crystallinity Functional_Groups Functional Groups (e.g., O-H bonds) FTIR->Functional_Groups Morphology Morphology & Particle Size TEM_SEM->Morphology Thermal_Stability Thermal Stability & Decomposition TGA->Thermal_Stability

Caption: Key techniques for the characterization of this compound.

A. X-Ray Diffraction (XRD)

XRD is the primary technique used to assess the crystallinity of materials. For this compound, the resulting pattern typically shows broad humps rather than sharp Bragg peaks, confirming its amorphous or poorly crystalline nature.[9]

  • Protocol:

    • Sample Preparation: A thin, uniform layer of the dried Bi(OH)₃ powder is mounted on a sample holder.

    • Instrumentation: A powder X-ray diffractometer with a common X-ray source (e.g., Cu Kα radiation) is used.[8][10]

    • Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 70°) at a specific scan rate (e.g., 4°/min).[11]

    • Analysis: The resulting diffractogram is analyzed. The absence of sharp peaks is indicative of an amorphous structure. Any observed peaks can be compared to standard databases (e.g., JCPDS) to identify potential crystalline impurities.

B. Neutron Diffraction

While not commonly reported for Bi(OH)₃, neutron diffraction is a powerful technique that could provide valuable structural information, particularly due to its high sensitivity to lighter elements like hydrogen.[12]

  • Protocol:

    • Sample Preparation: A sufficient quantity of the Bi(OH)₃ powder is loaded into a container material that is nearly transparent to neutrons, such as vanadium.[13]

    • Instrumentation: The sample is placed in a beam of thermal or cold neutrons at a dedicated neutron source.[13]

    • Data Collection: A diffraction pattern is collected over a period of time using a detector array.[14]

    • Analysis: The data can provide information on the positions of hydrogen (hydroxyl) groups and offer insights into the short-range order within the amorphous structure.

C. Electron Microscopy (SEM and TEM)

These techniques are vital for visualizing the morphology and size of the this compound particles.

  • Protocol:

    • Sample Preparation (SEM): A small amount of the powder is mounted on a sample stub using conductive adhesive and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

    • Sample Preparation (TEM): The powder is dispersed in a solvent (e.g., ethanol) via ultrasonication. A drop of the dispersion is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.[6]

    • Imaging: The prepared sample is imaged in a scanning electron microscope (SEM) or transmission electron microscope (TEM) to observe particle shape, size distribution, and agglomeration state.[6] High-resolution TEM (HRTEM) can be used to look for any nanocrystalline domains.

D. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the material, providing confirmation of its chemical identity.

  • Protocol:

    • Sample Preparation: The Bi(OH)₃ powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

    • Data Collection: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

    • Analysis: The spectrum is analyzed for characteristic absorption bands. For Bi(OH)₃, key features include a broad band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups and adsorbed water, and bands below 1000 cm⁻¹ associated with Bi-O bonds.[9]

Relationship to Bismuth Oxide (Bi₂O₃)

This compound is thermally unstable and serves as a direct precursor to bismuth oxide, a material with significant electronic and photocatalytic properties. The characteristics of the Bi(OH)₃ precursor directly influence the final properties of the Bi₂O₃.

Thermal Decomposition Pathway

G cluster_params Precursor Properties cluster_final_props Final Properties BiOH3 Amorphous Bi(OH)₃ Precursor P_Size Particle Size Heat Thermal Decomposition (Calcination) BiOH3->Heat Influences P_Morph Morphology P_Agg Agglomeration Bi2O3 Crystalline Bi₂O₃ Heat->Bi2O3 Forms F_Phase Crystalline Phase (α, β, etc.) F_Size Crystallite Size F_Morph Final Morphology

Caption: Influence of Bi(OH)₃ precursor properties on the final Bi₂O₃ product.

The controlled thermal decomposition (calcination) of Bi(OH)₃ removes water molecules and leads to the formation of various crystalline polymorphs of Bi₂O₃ (e.g., α-Bi₂O₃, β-Bi₂O₃).[6] The particle size, morphology, and degree of agglomeration of the initial hydroxide precursor are critical in determining the phase, crystallite size, and surface area of the resulting oxide, which in turn dictates its performance in applications like catalysis.[6]

Conclusion

The structural analysis of this compound is a non-trivial task due to its predominantly amorphous nature. A comprehensive characterization cannot rely on a single technique but requires a suite of analytical methods. While X-ray and neutron diffraction can probe the degree of crystallinity and short-range order, electron microscopy and spectroscopy are essential for understanding the morphology and chemical makeup. For professionals in materials science and drug development, controlling the synthesis and understanding the physicochemical properties of the amorphous Bi(OH)₃ precursor are the most critical steps for obtaining final products with desired and reproducible characteristics.

References

A Technical Guide to the Synthesis and Characterization of Bismuth(III) Hydroxide (Bi(OH)₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismuth(III) hydroxide (B78521) (Bi(OH)₃) is an inorganic compound of significant interest due to its role as a versatile precursor for the synthesis of various bismuth-containing materials, particularly bismuth oxide (Bi₂O₃) nanoparticles.[1] It presents as a yellowish-white powder or white flakes, is insoluble in water, and decomposes to Bi₂O₃ upon heating.[2][3] Its applications are found in gastrointestinal protective agents, absorbents, and as a component in the hydrolysis of ribonucleic acid.[2] This document provides an in-depth technical guide on the primary synthesis methodologies for Bi(OH)₃ and the key analytical techniques used for its characterization. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to aid researchers in their practical applications.

Synthesis Methodologies

The synthesis of Bi(OH)₃ is primarily achieved through wet chemical routes, including hydrothermal methods and chemical precipitation. These methods allow for control over particle size and morphology, which are critical for its end-use applications.

Hydrothermal Synthesis

Hydrothermal synthesis is a robust method for producing crystalline Bi(OH)₃. The process involves heating a precursor solution in a sealed vessel (autoclave), which allows the pressure and temperature to increase beyond the boiling point of water. This controlled environment facilitates the formation of well-defined crystalline structures.[4][5]

A typical experimental procedure for the hydrothermal synthesis of Bi(OH)₃ is as follows[4]:

  • Precursor Preparation: Disperse 1 mmol of bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in 30 mL of deionized water using ultrasonication.

  • pH Adjustment: Adjust the pH of the suspension to a desired level (e.g., 10, 12, or 14) by the dropwise addition of a 10 M potassium hydroxide (KOH) solution.

  • Homogenization: Stir the resulting suspension for 1 hour at ambient temperature to ensure homogeneity.

  • Hydrothermal Reaction: Transfer the suspension into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at 150°C for 12 hours.

  • Product Recovery: After the autoclave cools to room temperature, collect the white precipitate by centrifugation.

  • Purification: Wash the collected precipitate thoroughly with deionized water several times to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at 80°C for 12 hours.

G Workflow for Hydrothermal Synthesis of Bi(OH)₃ A Prepare Bi(NO₃)₃ Aqueous Suspension B Adjust pH with 10 M KOH A->B C Stir for 1 hour at Room Temperature B->C D Hydrothermal Reaction (150°C, 12h in Autoclave) C->D E Collect Precipitate (Centrifugation) D->E F Wash with Deionized Water E->F G Dry Product (80°C, 12h) F->G H Final Bi(OH)₃ Product G->H

A simplified workflow for the hydrothermal synthesis of Bi(OH)₃.
Chemical Precipitation

Chemical precipitation is a widely used, scalable, and straightforward method for synthesizing Bi(OH)₃.[6] It typically involves the reaction of a soluble bismuth salt with a base, leading to the precipitation of insoluble Bi(OH)₃.[1][7] The properties of the final product can be tuned by controlling parameters such as pH, temperature, reaction time, and the presence of dispersants.[6][8]

The following protocol is based on a patented method designed to produce Bi(OH)₃ with low impurity content[8][9]:

  • Solution Preparation:

  • Pre-precipitation:

    • Add the dispersant solution to the bismuth nitrate solution and stir. Dilute with water.

    • Slowly add the ammonia solution to the bismuth nitrate mixture to adjust the pH to between 5.5 and 10.0. The reaction is conducted at 20–90°C for 0.5–8 hours.

  • Initial Separation: Filter the resulting suspension to collect the pre-precipitate and wash it.

  • Conversion & Aging:

    • Resuspend the washed pre-precipitate in deionized water.

    • Continue to add the ammonia solution to adjust the pH, followed by stirring.

    • Allow the suspension to age statically to promote crystal growth and purity.

  • Final Purification: Wash the aged precipitate with deionized water multiple times until the conductivity of the filtrate is less than 200 µs/cm.[9]

  • Drying and Milling: Separate and dry the purified Bi(OH)₃ precipitate. The dry powder can be jet-milled to obtain a fine product with a controlled particle size.

G Workflow for Controlled Precipitation of Bi(OH)₃ cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Processing A Prepare Solutions: - Bi(NO₃)₃ - Dispersant - Ammonia B Mix Bi(NO₃)₃ + Dispersant A->B C Pre-precipitation: Add Ammonia (pH 5.5-10) 20-90°C, 0.5-8h B->C D Filter & Wash Pre-precipitate C->D E Resuspend in Water D->E F pH Adjustment & Static Aging E->F G Wash until Filtrate Conductivity < 200 µs/cm F->G H Dry & Jet Mill G->H I Final Bi(OH)₃ Product H->I

A multi-stage workflow for the synthesis of high-purity Bi(OH)₃.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, structure, and morphology of the synthesized Bi(OH)₃. The following techniques are commonly employed.

X-Ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline phase and structure of the synthesized material. While historically considered amorphous, crystalline Bi(OH)₃ can be prepared.[10] XRD patterns are used to confirm the formation of Bi(OH)₃ and to distinguish it from potential impurities like Bi₂O₃ or bismuth oxynitrates.[4][11]

Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and particle size of Bi(OH)₃.[4] SEM provides detailed images of the sample's surface topography, while TEM offers higher resolution to observe the internal structure and shape of individual nanoparticles.[12] The morphology of synthesized Bi(OH)₃ can range from flakes and nanoplates to microspheres composed of smaller nanosheets.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound by measuring the absorption of infrared radiation. For Bi(OH)₃, FTIR spectra are characterized by specific absorption bands corresponding to O-H and Bi-O bonds.

Table 1: Summary of Key FTIR Absorption Bands for Bi(OH)₃

Wavenumber (cm⁻¹) Assignment Reference(s)
3200–3600 O-H stretching vibrations from hydroxide groups and adsorbed water [14][15]
~1380 Bi-OH group vibrations [16]

| ~845 | Bi-O-Bi stretching vibrations |[16] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of Bi(OH)₃. TGA measures the change in mass as a function of temperature, revealing the decomposition pathway. Bi(OH)₃ is thermally unstable and decomposes to bismuth(III) oxide (Bi₂O₃) and water upon heating.[2][3]

Table 2: Thermal Properties of Bi(OH)₃

Property Value Description Reference(s)
Decomposition Temperature ~400°C Temperature at which Bi(OH)₃ fully decomposes to Bi₂O₃. [2][3]
Initial Water Loss ~100°C Corresponds to the loss of one molecule of water. [6]

| Decomposition Reaction | 2Bi(OH)₃(s) → Bi₂O₃(s) + 3H₂O(g) | The overall thermal decomposition reaction. | N/A |

Conclusion

This guide has detailed the primary synthesis routes—hydrothermal and chemical precipitation—for obtaining bismuth(III) hydroxide, providing comprehensive experimental protocols for researchers. The key characterization techniques, including XRD, SEM/TEM, FTIR, and thermal analysis, have been outlined along with the expected quantitative results. The provided data and workflows serve as a practical resource for scientists and professionals engaged in the synthesis and application of this important bismuth compound, facilitating reproducible and high-quality material production for research and development.

References

A Technical Guide to the Physicochemical Properties of Bismuth Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of bismuth hydroxide (B78521) (Bi(OH)₃), focusing on its molar mass and density. This document details standard experimental protocols for the synthesis and characterization of this compound, tailored for professionals in research and drug development.

Core Physicochemical Data

Bismuth hydroxide is an inorganic compound that typically appears as a white or yellowish-white amorphous powder. It is of significant interest in pharmaceuticals, particularly for its use in gastrointestinal medications. Accurate determination of its molar mass and density is fundamental for quality control, formulation development, and regulatory compliance.

Quantitative Data Summary

The molar mass and density of this compound are critical parameters for stoichiometric calculations and material handling. The following table summarizes the reported values from various sources. The variation in density values can be attributed to differences in the material's physical form (e.g., bulk vs. tapped density, degree of hydration, and crystallinity).

PropertyValueNotes
Molar Mass ~260.00 g/mol Calculated based on the chemical formula Bi(OH)₃. Sources report values of 260.00 g/mol , 260.001 g/mol , and 260.003 g/mol .[1][2][3][4][5]
Density 4.36 g/cm³Commonly cited value for the solid.[2][6][7]
4.96 g/cm³Reported value.[1]
~4.2 g/cm³Estimated value.[3]

Experimental Protocols

This section details the methodologies for the synthesis and physical characterization of this compound.

Synthesis of this compound via Chemical Precipitation

Chemical precipitation is a common and scalable method for synthesizing this compound. The process typically involves the reaction of a soluble bismuth salt with an alkaline solution to precipitate the insoluble hydroxide.

Protocol:

  • Preparation of Precursor Solutions:

    • Prepare a solution of bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) by dissolving a known mass in deionized water. A dilute acid (e.g., nitric acid) may be added to prevent premature hydrolysis and precipitation of bismuth subnitrate.

    • Prepare a separate alkaline solution, such as aqueous ammonia (B1221849) (NH₄OH) or sodium hydroxide (NaOH).

  • Precipitation:

    • Slowly add the alkaline solution dropwise to the bismuth nitrate solution while stirring vigorously. The reaction is typically performed at a controlled temperature, for instance, between 20°C and 90°C.[5]

    • Continuously monitor the pH of the mixture. The addition of the alkaline solution is continued until the pH reaches a target range, often between 5.5 and 10, to ensure complete precipitation of this compound.[2]

  • Washing and Purification:

    • The resulting white precipitate is separated from the solution by filtration or centrifugation.

    • The precipitate is washed multiple times with deionized water to remove residual ions. Washing is often continued until the conductivity of the filtrate is below a certain threshold (e.g., <200 µS/cm) to ensure high purity.[5]

  • Drying:

    • The purified this compound precipitate is dried in an oven at a controlled temperature (e.g., below 90°C) to remove water without causing thermal decomposition to bismuth oxide (Bi₂O₃).[5]

  • Milling (Optional):

    • For applications requiring a specific particle size distribution, the dried powder may be subjected to jet milling.[5]

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification & Drying cluster_3 Final Product prep_bi Dissolve Bi(NO₃)₃ in Deionized Water precip Add Alkaline Solution to Bi(NO₃)₃ Solution (Controlled Temp & Stirring) prep_bi->precip prep_alk Prepare Alkaline Solution (e.g., NH₄OH) prep_alk->precip ph_adjust Adjust pH to 5.5-10 precip->ph_adjust Monitor pH filter Filter/Centrifuge Precipitate precip->filter wash Wash with Deionized Water (until conductivity < 200 µS/cm) filter->wash dry Dry Precipitate (< 90°C) wash->dry mill Jet Milling (Optional) dry->mill product Bi(OH)₃ Powder mill->product

Caption: Workflow for the synthesis of this compound via chemical precipitation.

Determination of Molar Mass

The molar mass of a pure compound like this compound is typically not determined experimentally in routine analysis. Instead, it is calculated based on its chemical formula (Bi(OH)₃) and the standard atomic weights of its constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Bismuth (Bi): ~208.980 g/mol

  • Oxygen (O): ~15.999 g/mol

  • Hydrogen (H): ~1.008 g/mol

Calculation: Molar Mass = (1 × Atomic Mass of Bi) + (3 × Atomic Mass of O) + (3 × Atomic Mass of H) Molar Mass = (208.980) + 3(15.999) + 3(1.008) = 259.997 g/mol

For novel compounds, colligative properties such as freezing point depression can be used for experimental determination.[4][8] However, this method requires dissolving the solute in a suitable solvent, which is not practical for this compound due to its insolubility in most common solvents.

Determination of Density for Powdered Solids

The density of a powder can be expressed as either bulk density or true density. Bulk density includes the volume of inter-particle spaces, while true density excludes it.

2.3.1 Bulk Density Determination

This method measures the volume of a known mass of powder in a graduated cylinder.

Protocol:

  • Weigh a precise quantity of the dried this compound powder (e.g., 100 g, denoted as m).

  • Gently introduce the powder into a dry graduated cylinder of known capacity (e.g., 250 mL) without compacting it.

  • Carefully level the powder surface and record the unsettled apparent volume (V₀).

  • Calculate the bulk density using the formula: Bulk Density = m / V₀ .

  • For tapped density, the cylinder is mechanically tapped a specified number of times until the volume becomes constant, and this final volume is used in the calculation.[1]

2.3.2 True Density Determination using a Pycnometer

This method determines the volume of the solid material itself by fluid displacement.

Protocol:

  • Weigh a clean, dry pycnometer (a flask of a specific, constant volume), and record its mass.

  • Add a known mass of the this compound powder to the pycnometer and weigh it again.

  • Fill the pycnometer with a liquid of known density in which the powder is completely insoluble (e.g., an inert solvent). Ensure all air bubbles are removed.

  • Weigh the pycnometer containing the powder and the liquid.

  • The weight of the displaced liquid can be determined, and from this, the volume of the powder is calculated. The true density is then the mass of the powder divided by its calculated volume.[3]

G cluster_bulk Bulk Density Measurement cluster_true True Density Measurement (Pycnometer) start Start weigh_powder_b Weigh known mass (m) of Bi(OH)₃ powder start->weigh_powder_b weigh_pyc_empty Weigh empty pycnometer start->weigh_pyc_empty add_to_cylinder Gently add powder to graduated cylinder weigh_powder_b->add_to_cylinder read_volume Read unsettled volume (V₀) add_to_cylinder->read_volume calc_bulk Calculate: Bulk Density = m / V₀ read_volume->calc_bulk weigh_pyc_powder Add known mass of powder and re-weigh weigh_pyc_empty->weigh_pyc_powder add_liquid Fill with inert liquid of known density weigh_pyc_powder->add_liquid weigh_pyc_full Weigh pycnometer with powder and liquid add_liquid->weigh_pyc_full calc_true Calculate volume of displaced liquid, then calculate True Density weigh_pyc_full->calc_true

Caption: Experimental workflows for determining the bulk and true density of powders.

Material Characterization Techniques

Beyond molar mass and density, a comprehensive characterization of this compound, especially for pharmaceutical applications, involves several analytical techniques to determine its structure, purity, and morphology.

  • X-ray Diffraction (XRD): Used to determine the crystalline structure of the material. This compound is often amorphous or microcrystalline.[9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present, confirming the presence of hydroxide (O-H) groups and the absence of precursor materials.[9][11]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to study the morphology, particle size, and particle size distribution of the this compound powder.[10][11][12]

References

A Comprehensive Technical Guide to the Physicochemical Properties of Bismuth Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the appearance, color, and other core physicochemical properties of bismuth hydroxide (B78521), Bi(OH)₃. It is intended to serve as a key resource for professionals in research and development who utilize bismuth compounds in their work. This document details the synthesis and characterization of bismuth hydroxide, presenting quantitative data in a clear, tabular format and outlining relevant experimental protocols.

Physical and Chemical Properties

This compound is an inorganic compound that is most accurately described as a bismuth oxide hydrate.[1][2] It is typically encountered as a fine powder.[3]

Appearance and Color

The visual characteristics of this compound can vary slightly depending on its preparation and hydration state. It is most commonly described as a yellowish-white or white to slightly beige amorphous or microcrystalline solid.[1][4][5] When freshly precipitated from a solution of a bismuth salt by the addition of an alkali, it often appears as white flakes .[1][2] Other reported descriptions include a white amorphous powder, a white to cream solid, and a pale-white to off-white powder.[2][3][6]

Upon gentle heating, this compound readily loses one molecule of water to form the yellow metahydroxide.[5] Further heating to 400°C results in complete decomposition to the yellow bismuth(III) oxide (Bi₂O₃).[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound as reported in the scientific literature.

PropertyValueReference(s)
Chemical Formula Bi(OH)₃[1]
Molar Mass 260.001 g/mol [1][2]
Density 4.96 g/cm³ 4.962 g/cm³ (at 15°C) 4.36 g/cm³ (at 20°C)[1][3][5][7]
Solubility in Water Insoluble / Practically Insoluble 7.73 mg/L (at 20°C)[1][4][5]
Solubility (Other) Soluble in acids and glycerol (B35011) (when freshly precipitated, in the presence of NaOH).[2][5] Insoluble in alkali and organic solvents.[2][4][2][4][5]
Solubility Product (Ksp) 3.2 x 10⁻⁴⁰[3][8]
Decomposition Temperature Decomposes at 400°C to Bi₂O₃.[1] Some sources indicate decomposition begins at 100°C.[7][1][7]
Standard Enthalpy of Formation (ΔfH°) -710.1 kJ/mol (solid)[7]
Standard Molar Entropy (S°) 124.7 J/(mol·K) (solid)[7]

Experimental Protocols

Synthesis of this compound via Precipitation

The most common laboratory-scale synthesis of this compound is through the chemical precipitation from a bismuth salt solution by the addition of a base.[6][9]

Objective: To synthesize this compound powder by precipitating Bi³⁺ ions from a bismuth nitrate (B79036) solution using aqueous ammonia (B1221849).

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Aqueous ammonia (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Nitric acid (for initial dissolution, if necessary)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Methodology:

  • Preparation of Bismuth Solution: Dissolve a known quantity of bismuth(III) nitrate pentahydrate in deionized water. A small amount of nitric acid may be added to prevent premature hydrolysis and ensure complete dissolution of the salt. A typical concentration is 0.15 to 2 mol/L.[10]

  • Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add an alkali solution (such as aqueous ammonia or sodium hydroxide) dropwise.[6][11] A white precipitate of this compound will form immediately.[1][11]

  • pH Control: Continuously monitor the pH of the reaction mixture. The addition of the base is typically continued until the pH of the solution reaches a value between 5.5 and 10.[12] The pH is a critical parameter that influences the particle size and morphology.[6]

  • Aging: After the desired pH is reached, the suspension is often stirred for a period (e.g., 0.5 to 8 hours) to ensure the reaction is complete.[12] The precipitated suspension can be "aged" at a temperature below 90°C to enhance the crystallinity of the product.[6]

  • Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid multiple times with deionized water to remove any unreacted salts and ions. The washing is complete when the conductivity of the filtrate is low (e.g., < 200 µS/cm).[10]

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain the final this compound powder. Higher temperatures can lead to dehydration and the formation of bismuth oxide.[6]

Characterization Methods
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present. For this compound, FTIR spectra will show characteristic broad absorption bands in the range of 3200-3445 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxide groups and adsorbed water.[6][13]

  • Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition of Bi(OH)₃. The analysis reveals distinct weight loss phases, corresponding to the removal of water molecules as the compound decomposes to bismuth oxide (Bi₂O₃).[6]

  • X-Ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure of the material. As-precipitated this compound is often amorphous or poorly crystalline.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product Bi_Salt Bismuth Salt Solution (e.g., Bi(NO₃)₃) Mixing 1. Controlled Mixing (Vigorous Stirring) Bi_Salt->Mixing Base Alkali Solution (e.g., NH₃·H₂O) Base->Mixing Precipitation 2. Precipitation (pH 5.5 - 10) Mixing->Precipitation Formation of white precipitate Aging 3. Aging (< 90°C) Precipitation->Aging Enhances crystallinity Separation 4. Filtration & Washing Aging->Separation Removes impurities Drying 5. Drying (60-80°C) Separation->Drying Product This compound Bi(OH)₃ Powder Drying->Product

Caption: Experimental workflow for the synthesis of this compound via chemical precipitation.

Decomposition_Pathway BiOH3 This compound Bi(OH)₃ (Yellowish-White Solid) Bi2O3 Bismuth(III) Oxide Bi₂O₃ (Yellow Solid) BiOH3->Bi2O3  Δ (Heat, ~400°C) 2Bi(OH)₃ → Bi₂O₃ + 3H₂O dummy H2O Water 3H₂O (g) (Vapor)

Caption: Thermal decomposition pathway of this compound to bismuth(III) oxide.

References

An In-Depth Technical Guide to the Theoretical Properties of Bismuth Trihydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical and experimental properties of bismuth trihydroxide, Bi(OH)₃. The information is intended to support research and development activities, particularly in materials science and pharmacology, by consolidating key data on its synthesis, characterization, and potential biological interactions.

Core Chemical and Physical Properties

Bismuth trihydroxide, also known as bismuth (III) hydroxide (B78521), is an inorganic compound that typically presents as a white or yellowish-white amorphous powder.[1][2] Its low solubility and role as a precursor to other bismuth compounds, notably bismuth(III) oxide (Bi₂O₃), make it a compound of significant interest.[3][4]

Quantitative Data Summary

The fundamental physicochemical properties of bismuth trihydroxide are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula Bi(OH)₃[1][5]
Molecular Weight 260.00 g/mol [1][6]
Appearance White to yellowish-white amorphous powder[1][2][5]
Density 4.36 - 4.96 g/cm³[2][5]
Melting Point Decomposes upon heating[2][5]
Solubility in Water Insoluble (7.73 mg/L at 20 °C)[2][7]
Solubility Product (Ksp) 3 x 10⁻⁴⁰ (at 25 °C)[8]

Structural and Spectroscopic Properties

Crystal Structure

Bismuth trihydroxide is predominantly described in the literature as an amorphous material.[9][10] Extensive searches for definitive crystallographic data, such as lattice parameters and space group, have not yielded a solved crystal structure for a pure, crystalline Bi(OH)₃ phase.[11] Researchers attempting to characterize synthesized bismuth hydroxide often find that the material lacks the long-range order necessary for detailed X-ray diffraction (XRD) analysis, resulting in broad, undefined peaks.[9][11] Its thermal decomposition product, Bi₂O₃, conversely, exhibits well-defined polymorphism with several known crystal structures.[12]

Spectroscopic Analysis

Detailed and assigned spectroscopic data for pure bismuth trihydroxide are scarce in the published literature. Analysis is often focused on its thermal decomposition product, Bi₂O₃, or on complex bismuth-containing materials.

Fourier-Transform Infrared (FTIR) Spectroscopy: While a complete spectrum for pure Bi(OH)₃ is not readily available, characteristic vibrations can be inferred from related compounds.

  • O-H Stretching : A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group's stretching vibration.[13]

  • Bi-OH Vibrations : A peak observed around 1380 cm⁻¹ in materials containing residual hydroxide has been attributed to the Bi-OH group.[14]

  • Bi-O-Bi Vibrations : The formation of bismuth oxide (Bi₂O₃) from the hydroxide is marked by the appearance of strong absorptions in the 400-900 cm⁻¹ range, corresponding to Bi-O-Bi stretching and bending modes.[14][15]

Raman Spectroscopy: Similar to FTIR, detailed Raman spectra specifically for Bi(OH)₃ are not well-documented. Most studies focus on the distinct Raman signatures of the various Bi₂O₃ polymorphs that form upon thermal treatment.[16][17][18]

Thermal Properties

Thermal Decomposition

Bismuth trihydroxide is thermally unstable and decomposes to bismuth(III) oxide (Bi₂O₃) and water upon heating.[2] The overall reaction is:

2 Bi(OH)₃(s) → Bi₂O₃(s) + 3 H₂O(g)

Thermogravimetric analysis (TGA) shows this decomposition can begin at approximately 237 °C, with a total weight loss of about 9.36%, which corresponds closely to the theoretical weight loss for this conversion.[10][15] Different sources report the decomposition temperature to be as high as 415 °C, suggesting that the precise temperature and decomposition profile can be influenced by factors such as heating rate, atmosphere, and sample crystallinity.[5][9]

Thermal PropertyObservationReference(s)
Decomposition Onset ~237 °C[15]
Final Decomposition Product Bismuth(III) Oxide (Bi₂O₃)[2][10]
Theoretical Weight Loss 10.39%-
Observed Weight Loss (TGA) ~9.36%[10]

Biological Activity and Potential Signaling Pathways

While research specifically on Bi(OH)₃ is limited, the biological activities of various bismuth compounds are well-documented, particularly their antimicrobial and anticancer effects.[6][19][20] The Bi³⁺ ion is considered the primary active component. Bismuth compounds are known to interfere with multiple cellular processes.

Antimicrobial Mechanisms

Bismuth compounds are notably effective against Helicobacter pylori, the bacterium associated with peptic ulcers.[19] Key mechanisms include:

  • Enzyme Inhibition : Bismuth ions can bind to and inhibit key bacterial enzymes, such as urease, which is critical for H. pylori survival in the acidic gastric environment.[2]

  • Disruption of Oxidative Defense : They can interfere with the pathogen's ability to manage oxidative stress.[19]

  • Cell Wall and Membrane Disruption : Bismuth complexes can bind to the cell membrane, disrupting its integrity and function.[7]

Anticancer Mechanisms and Signaling Pathways

Bismuth complexes have demonstrated cytotoxicity against various cancer cell lines.[20][21] The proposed mechanisms often involve the modulation of critical cellular signaling pathways. Although these pathways have not been confirmed specifically for bismuth trihydroxide, they represent the known molecular targets for bismuth-based drugs.

  • Induction of Apoptosis : Bismuth compounds can trigger programmed cell death by activating intrinsic pathways involving caspase-9 and caspase-3.[21]

  • NF-κB Pathway Inhibition : Some bismuth(III) complexes have been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation.[2]

  • PI3K/AKT/mTOR Pathway Regulation : Bismuth oxide nanoparticles have been reported to induce anticancer effects by regulating the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, metabolism, and survival.[8]

NFKB_Pathway Fig 1. Bismuth Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_inactive cluster_nucleus Bi Bismuth Compounds IKK IKK Complex Bi->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 NFkB_IkB IκBα-NF-κB (Inactive) Nucleus Nucleus NFkB_p65->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Promotes

Fig 1. Bismuth Inhibition of NF-κB Pathway

PI3K_AKT_Pathway Fig 2. Bismuth Regulation of PI3K/AKT/mTOR Pathway Bi Bismuth Compounds PI3K PI3K Bi->PI3K Inhibition AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Synthesis_Workflow Fig 3. Hydrothermal Synthesis Workflow for Bi(OH)₃ cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Disperse Bi(NO₃)₃·5H₂O in Deionized Water B Adjust pH to 10-12 with KOH Solution A->B C Stir for 1 hour at Room Temperature B->C D Transfer to Autoclave C->D E Heat at 150°C for 12 hours D->E F Cool and Centrifuge E->F G Wash with Deionized Water (3x) F->G H Dry at 80°C for 12 hours G->H I Final Bi(OH)₃ Powder H->I

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Bismuth Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of bismuth hydroxide (B78521) (Bi(OH)₃) nanoparticles, their characterization, and their potential applications in drug delivery. The protocols are designed to be a starting point for researchers interested in exploring the potential of these nanomaterials.

Introduction

Bismuth-based nanoparticles have garnered significant attention in the biomedical field due to their low toxicity, high atomic number, and unique physicochemical properties.[1] Bismuth hydroxide nanoparticles, in particular, serve as a versatile platform for various applications, including as precursors for bismuth oxide nanoparticles and as potential drug delivery vehicles.[2] The hydrothermal synthesis method offers a cost-effective and straightforward approach to produce crystalline nanostructures with controlled morphology.[2][3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound Nanoparticles (General Method)

This protocol describes a general hydrothermal method for the synthesis of this compound nanoparticles, adapted from procedures for related bismuth compounds.[3][4]

Materials:

  • Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of bismuth nitrate pentahydrate in deionized water.

  • pH Adjustment: Slowly add a solution of NaOH or NH₄OH dropwise to the bismuth nitrate solution while stirring vigorously until a desired pH (typically in the basic range) is reached, leading to the formation of a white precipitate of this compound.[2]

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60 °C) for several hours to obtain this compound nanoparticle powder.

Protocol 2: Characterization of this compound Nanoparticles

To ensure the successful synthesis of Bi(OH)₃ nanoparticles with the desired properties, a series of characterization techniques should be employed.

Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and confirm the presence of hydroxide groups.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size and zeta potential of the nanoparticles in a colloidal suspension.

Quantitative Data

The following tables summarize key parameters that can be varied during the hydrothermal synthesis of bismuth-based nanoparticles and their effect on the final product, based on studies of related bismuth compounds.

Table 1: Hydrothermal Synthesis Parameters for Bismuth-Based Nanoparticles

ParameterRangeEffect on Nanoparticle PropertiesReference
Precursor Concentration0.05 - 0.3 mol/LInfluences crystallite size; higher concentration can lead to smaller nanoparticles due to a faster nucleation rate.[5]
Temperature120 - 220 °CAffects crystallinity and particle size; higher temperatures generally lead to larger and more crystalline particles.[4]
Reaction Time0.5 - 24 hoursInfluences particle growth; longer reaction times can lead to larger particle sizes.[4]
pHBasic (e.g., 9-12)Critical for the precipitation of Bi(OH)₃; influences the hydrolysis of Bi³⁺ ions and subsequent nucleation and growth.[2]

Table 2: Characterization Data of Bismuth-Based Nanoparticles

Characterization TechniqueTypical ResultsReference
XRDCrystalline structure corresponding to Bi(OH)₃ or related bismuth phases.[4]
SEM/TEMNanoflakes, nanorods, or spherical nanoparticles with sizes ranging from 20 nm to over 100 nm.[3][6]
FTIRPresence of O-H stretching vibrations confirming hydroxide groups.[7]
DLSHydrodynamic size typically larger than the size observed by TEM, indicating potential agglomeration in suspension.

Applications in Drug Development

This compound nanoparticles are promising candidates for drug delivery systems due to their biocompatibility and the ability to load and release therapeutic agents.

Drug Loading and Release

While specific data for drug loading and release from Bi(OH)₃ nanoparticles is limited, studies on other layered double hydroxide nanoparticles provide insights into their potential. The loading of drugs can be achieved through methods like anion exchange. The release of the drug can be controlled and is often pH-dependent, with different release kinetics models (e.g., first-order, Bhaskar models) being applicable.[8]

Table 3: Example of Drug Loading and Release Parameters for Hydroxide Nanoparticles

ParameterValue/ObservationReference
Drug Loading MethodAnion-exchange[8]
Release MechanismDissolution and anion-exchange[8]
Release KineticsFirst-order and Bhaskar models[8]

Cellular Uptake and Signaling Pathways

Understanding the interaction of nanoparticles with cells is crucial for their application in drug delivery. Bismuth-based nanoparticles have been shown to be taken up by cells through endocytosis.[9][10] Furthermore, they can induce cellular responses such as autophagy.[9][11]

Cellular Uptake Workflow

The cellular uptake of bismuth-based nanoparticles typically follows an endocytic pathway.

G Cellular Uptake Workflow of this compound Nanoparticles NP Bi(OH)₃ Nanoparticles Membrane Cell Membrane NP->Membrane Interaction Endocytosis Endocytosis (e.g., Clathrin-mediated) Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Release Drug Release Lysosome->Release Cytoplasm Cytoplasm Release->Cytoplasm Effect Therapeutic Effect Cytoplasm->Effect

Caption: Cellular uptake of Bi(OH)₃ nanoparticles via endocytosis.

Autophagy Signaling Pathway

Bismuth nanoparticles have been shown to induce autophagy, a cellular process of self-degradation, which can be a protective mechanism against nanoparticle-induced toxicity.[11][12] This process is often regulated by the AMPK/mTOR signaling pathway.[11][12][13]

G Autophagy Induction by Bismuth Nanoparticles BiNP Bismuth Nanoparticles ROS Reactive Oxygen Species (ROS) BiNP->ROS Generation AMPK AMPK ROS->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Autophagy Autophagy Induction AMPK->Autophagy Activation mTOR->Autophagy Inhibition (relieved)

Caption: AMPK/mTOR pathway in BiNP-induced autophagy.

References

Synthesis of Bismuth Hydroxide via Precipitation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bismuth hydroxide (B78521) (Bi(OH)₃) using precipitation methods. Bismuth hydroxide is a key intermediate in the preparation of various bismuth compounds, including bismuth oxides and salts, which have applications in catalysis, pharmaceuticals, and materials science. The precipitation method offers a straightforward and scalable approach to produce this compound with controlled properties.

Introduction

This compound is typically synthesized by the hydrolysis of a soluble bismuth(III) salt, such as bismuth nitrate (B79036) (Bi(NO₃)₃), in an aqueous solution through the addition of a base. The general chemical reaction is as follows:

Bi³⁺(aq) + 3OH⁻(aq) → Bi(OH)₃(s)[1]

The choice of precipitating agent and the control of reaction parameters such as pH, temperature, and reaction time are critical in determining the physicochemical properties of the synthesized this compound, including particle size, morphology, and purity.[2][3] Common precipitating agents include sodium hydroxide (NaOH) and ammonium (B1175870) hydroxide (NH₄OH).[3][4]

Experimental Protocols

This section details two primary protocols for the synthesis of this compound using different precipitating agents.

Protocol 1: Precipitation using Ammonium Hydroxide

This method involves a two-step process of pre-precipitation followed by a conversion step to obtain this compound with a small particle size and narrow distribution.[2]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated Nitric Acid (HNO₃)

  • Ammonium Hydroxide (NH₄OH) solution

  • Dispersant solution (optional)

  • Deionized water

Equipment:

  • Reaction vessel with stirring capability

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Jet mill (optional, for particle size reduction)

Procedure:

  • Preparation of Bismuth Nitrate Solution: Prepare a 0.15–2 M solution of bismuth nitrate by dissolving bismuth oxide (Bi₂O₃) in concentrated nitric acid (≥10 M).[2]

  • Pre-precipitation:

    • Transfer the bismuth nitrate solution to the reaction vessel. A dispersant solution may be added at this stage.[2]

    • Slowly add ammonia (B1221849) solution (flow rate of 1–6000 ml/min) while stirring to adjust the pH to a range of 5.5–10.[2][3]

    • Maintain the reaction temperature between 20–90°C for a duration of 0.5–8 hours.[2][3]

  • Filtration and Washing: After the reaction, filter the precipitate and wash it with deionized water to remove impurities.

  • Conversion:

    • Resuspend the washed pre-precipitate in deionized water to form a suspension.[2]

    • Continue to add ammonia solution (flow rate of 1–6000 ml/min) to adjust the pH again to 5.5–10.[2][3]

    • Maintain the reaction temperature between 20–90°C for 0.5–8 hours with stirring.[2][3]

  • Aging, Washing, and Drying:

    • Allow the suspension to age statically.

    • Wash the final this compound precipitate repeatedly with deionized water until the conductivity of the wash water is less than 300 µs/cm.[2][3]

    • Dry the precipitate in an oven at a temperature below 90°C.[2]

    • For finer particles, the dried powder can be processed using a jet mill.[2]

Workflow for Precipitation using Ammonium Hydroxide:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_post Post-Processing Bi_Nitrate Bismuth Nitrate Solution (0.15-2M) Pre_Precipitation Pre-precipitation pH 5.5-10 20-90°C, 0.5-8h Bi_Nitrate->Pre_Precipitation Ammonia Ammonium Hydroxide Ammonia->Pre_Precipitation Conversion Conversion pH 5.5-10 20-90°C, 0.5-8h Ammonia->Conversion Filter_Wash1 Filtration & Washing Pre_Precipitation->Filter_Wash1 Filter_Wash1->Conversion Aging Static Aging Conversion->Aging Filter_Wash2 Washing until Conductivity < 300µs/cm Aging->Filter_Wash2 Drying Drying (< 90°C) Filter_Wash2->Drying Milling Jet Milling (Optional) Drying->Milling Final_Product Bi(OH)₃ Powder Drying->Final_Product Milling->Final_Product

Caption: Workflow for this compound Synthesis using Ammonium Hydroxide.

Protocol 2: Precipitation using Sodium Hydroxide

This protocol describes a multi-step pH adjustment process using sodium hydroxide to precipitate this compound, which can then be converted to bismuth oxide.

Materials:

  • Bismuth(III) nitrate solution (e.g., 400 g/L)

  • Sodium Hydroxide (NaOH) solution (e.g., 300 g/L and 150 g/L)

  • Polyethylene glycol (optional, as a dispersant)

  • Deionized water

Equipment:

  • Reaction vessel with stirring and heating capabilities

  • pH meter

  • Centrifuge

  • Drying oven

Procedure:

  • Initial Precipitation:

    • Add the 400 g/L bismuth nitrate solution to the reaction kettle with stirring.

    • Add 300 g/L sodium hydroxide solution to adjust the pH to 1.5.

    • Allow the solution to stand until precipitation is complete, then remove the supernatant.

  • Washing and pH Adjustment:

    • Add purified water to the precipitate and stir.

    • Add 150 g/L sodium hydroxide solution to adjust the pH to 5. Polyethylene glycol can be added at this stage.

  • Heating and Final Precipitation:

    • Heat the mixture to 65°C.

    • Add 150 g/L sodium hydroxide solution to adjust the pH to 12.

    • Further, add 300 g/L sodium hydroxide solution to achieve a final NaOH mass concentration of 2%.

  • Heat Treatment:

    • Increase the temperature to 85°C over one hour and maintain for 6 hours.

  • Washing and Drying:

    • Centrifuge the precipitate and wash it thoroughly.

    • Dry the final product at 200°C until the moisture content is below 0.1%. (Note: This high temperature will likely lead to the formation of bismuth oxide from the hydroxide).

Workflow for Precipitation using Sodium Hydroxide:

G cluster_prep Solution Preparation cluster_reaction Reaction & Precipitation cluster_post Post-Processing Bi_Nitrate Bismuth Nitrate Solution (400g/L) Initial_Precip Initial Precipitation pH 1.5 Bi_Nitrate->Initial_Precip NaOH_300 NaOH (300g/L) NaOH_300->Initial_Precip Final_Precip Final Precipitation Heating to 65°C pH 12 NaOH_300->Final_Precip NaOH_150 NaOH (150g/L) Wash_pH_Adjust Washing & pH Adjustment to 5 NaOH_150->Wash_pH_Adjust NaOH_150->Final_Precip Initial_Precip->Wash_pH_Adjust Wash_pH_Adjust->Final_Precip Heat_Treat Heat Treatment 85°C for 6h Final_Precip->Heat_Treat Centrifuge_Wash Centrifugation & Washing Heat_Treat->Centrifuge_Wash Drying Drying (200°C) Centrifuge_Wash->Drying Final_Product Bi₂O₃ Powder Drying->Final_Product

Caption: Workflow for Bismuth Oxide Synthesis via this compound using NaOH.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the described protocols for easy comparison.

Table 1: Reactant Concentrations and Ratios

ParameterProtocol 1 (Ammonium Hydroxide)Protocol 2 (Sodium Hydroxide)
Bismuth Precursor0.15–2 M Bi(NO₃)₃400 g/L Bi(NO₃)₃
Precipitating AgentNH₄OH solution150 g/L & 300 g/L NaOH
Molar Ratio (NH₄⁺:Bi³⁺)3–12 : 1[2]Not specified

Table 2: Reaction Conditions

ParameterProtocol 1 (Ammonium Hydroxide)Protocol 2 (Sodium Hydroxide)
pH Range5.5–10 (for pre-precipitation and conversion)[2][3]1.5 → 5 → 12
Temperature20–90°C[2][3]Room Temp → 65°C → 85°C
Reaction Time0.5–8 hours for each step[2][3]Not specified for precipitation, 6 hours for heat treatment

Table 3: Product Characteristics

ParameterProtocol 1 (Ammonium Hydroxide)Protocol 2 (Sodium Hydroxide)
Average Particle Size0.01–10 µm[2][3]Not specified (product is needle-like Bi₂O₃)
Purity MetricWater-soluble conductivity < 300 µs/cm[2][3]High purity Bi₂O₃
Final Product FormBi(OH)₃ powderBi₂O₃ powder

Characterization of Synthesized this compound

To ensure the desired quality of the synthesized this compound, several characterization techniques can be employed:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the material. Amorphous or crystalline phases can be identified.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the this compound powder.

  • Transmission Electron Microscopy (TEM): For higher resolution imaging of the nanoparticles to determine their size, shape, and crystallinity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, confirming the presence of hydroxyl groups in Bi(OH)₃.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the this compound to bismuth oxide.

The successful synthesis of this compound with controlled properties is crucial for its subsequent applications. The protocols and data presented here provide a comprehensive guide for researchers in the synthesis of this important bismuth compound.

References

Bismuth Hydroxide: A Versatile Precursor for Bismuth Oxide (Bi₂O₃) Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bismuth oxide (Bi₂O₃) nanoparticles using bismuth hydroxide (B78521) as a precursor. These methodologies are relevant for researchers in materials science, nanotechnology, and pharmacology, particularly those focused on the development of novel therapeutic and diagnostic agents.

Introduction

Bismuth oxide (Bi₂O₃) nanoparticles are of significant interest due to their diverse applications in areas ranging from photocatalysis to biomedicine.[1] Their high atomic number and low toxicity make them promising candidates for radio-sensitizers and X-ray contrast agents.[2] Furthermore, their semiconductor properties are harnessed in photocatalytic and antimicrobial applications.[1][3] The use of bismuth hydroxide as a precursor offers a straightforward and controllable route to synthesize Bi₂O₃ nanoparticles with desired characteristics.

Synthesis Methodologies

Several methods have been successfully employed to synthesize Bi₂O₃ nanoparticles from this compound. The primary approaches include hydrothermal synthesis, gel-to-crystal conversion, and precipitation followed by calcination.

Hydrothermal Synthesis

This method involves the crystallization of this compound under high temperature and pressure, leading to the formation of Bi₂O₃ nanoparticles.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve 1 mmol of bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in 50 mL of 0.3 M nitric acid. Sonicate the solution for 15 minutes to ensure homogeneity.[4][5]

  • Precipitation of this compound: Prepare a 0.2 M sodium hydroxide (NaOH) solution. Add this solution dropwise to the bismuth nitrate solution under vigorous stirring. Continue adding NaOH until the pH of the mixture is above 10, leading to the formation of a white precipitate of this compound.[4]

  • Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Heat the autoclave at a specified temperature (e.g., 180°C) for a designated period (e.g., 24 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Filter the precipitate, wash it several times with deionized water and ethanol (B145695) to remove any impurities, and then dry it in an oven at 60-80°C.

Quantitative Data Summary: Hydrothermal Synthesis

ParameterValueResultant Nanoparticle CharacteristicsReference
Bi(NO₃)₃·5H₂O to NaOH Molar Ratio1:5Crystal Size: 30.7 nm; Band Gap: 2.74 eV[4]
Bi(NO₃)₃·5H₂O to NaOH Molar Ratio1:6Crystal Size: 42.84 nm; Band Gap: 2.42 eV[4]
Gel-to-Crystal Conversion

This technique involves the crystallization of a freshly prepared this compound gel under refluxing conditions at a relatively lower temperature.

Experimental Protocol:

  • This compound Gel Preparation: Prepare a this compound gel by adding an alkali (e.g., NaOH or ammonium (B1175870) hydroxide) to a solution of a bismuth salt (e.g., bismuth nitrate).[6]

  • Washing: Thoroughly wash the precipitate to remove any residual anions, as their presence can impede the reaction.

  • Crystallization: Transfer the washed gel to a flask and reflux it under continuous stirring for 6-12 hours at a temperature between 80-100°C.[7]

  • Product Recovery: Filter the resulting crystalline powder and dry it overnight in an oven.

Quantitative Data Summary: Gel-to-Crystal Conversion

ParameterValueResultant Nanoparticle CharacteristicsReference
Refluxing Temperature100°CAverage Particle Size: ~50 nm
Refluxing Time6-12 hoursFormation of nanocrystallites of Bi₂O₃[7]
Precipitation and Calcination

This is a straightforward method involving the precipitation of this compound followed by thermal decomposition (calcination) to form Bi₂O₃.

Experimental Protocol:

  • Precipitation: Dissolve a bismuth salt (e.g., bismuth nitrate) in a suitable solvent. Add a precipitating agent like NaOH or ammonium hydroxide dropwise while stirring to form this compound precipitate.[8]

  • Washing and Drying: Wash the precipitate multiple times with deionized water to remove impurities. Dry the precipitate in an oven, for instance, at 150°C for 12 hours.[8]

  • Calcination: Grind the dried this compound into a fine powder. Calcine the powder in a furnace at a specific temperature (e.g., 400-500°C) for a set duration (e.g., 3 hours) to induce thermal decomposition into Bi₂O₃.[8]

Quantitative Data Summary: Precipitation and Calcination

ParameterValueResultant Nanoparticle CharacteristicsReference
Calcination Temperature400°CYields Bi₂O₃ nanoparticles[7]
Calcination Temperature500°CFormation of α-phase Bi₂O₃[7]
Calcination Time3 hoursFormation of a fine powder of Bi₂O₃[8]

Characterization of Bi₂O₃ Nanoparticles

The synthesized Bi₂O₃ nanoparticles are typically characterized using a variety of analytical techniques to determine their physical and chemical properties.

Common Characterization Techniques:

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase purity, and crystallite size.[4][5]
Scanning Electron Microscopy (SEM) Morphology, size, and surface features of the nanoparticles.[4][5]
Transmission Electron Microscopy (TEM) Detailed morphology, particle size, and crystalline structure.[7]
UV-Vis Spectroscopy Optical properties and band gap energy.[4][5]
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups and confirmation of Bi-O bonds.[4][5]
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and purity.[5]

Applications in Drug Development

Bi₂O₃ nanoparticles synthesized from this compound precursors have shown significant potential in various biomedical applications.

  • Antimicrobial Activity: These nanoparticles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][3][9]

  • Anticancer Activity: Studies have shown that Bi₂O₃ nanoparticles can exhibit cytotoxicity towards cancer cells, potentially through the generation of reactive oxygen species (ROS).[10] Doping Bi₂O₃ nanoparticles with other elements like zinc has been shown to enhance this cytotoxic effect.[10]

  • Drug Delivery: The high surface area of these nanoparticles makes them suitable as carriers for targeted drug delivery.[11][12]

  • Radiosensitizers: Due to the high atomic number of bismuth, these nanoparticles can enhance the efficacy of radiotherapy in cancer treatment.[2]

  • Bioimaging: Their radiopaque nature makes them excellent contrast agents for X-ray and computed tomography (CT) imaging.[11]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for Bi₂O₃ Nanoparticle Synthesis cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis Processing bismuth_salt Bismuth Salt Solution (e.g., Bi(NO₃)₃) precipitation Precipitation of This compound bismuth_salt->precipitation base_solution Base Solution (e.g., NaOH) base_solution->precipitation synthesis_method Synthesis Method precipitation->synthesis_method hydrothermal Hydrothermal Treatment synthesis_method->hydrothermal Hydrothermal gel_conversion Gel-to-Crystal Conversion synthesis_method->gel_conversion Gel Conversion calcination Calcination synthesis_method->calcination Precipitation washing_drying Washing & Drying hydrothermal->washing_drying gel_conversion->washing_drying calcination->washing_drying bi2o3_nps Bi₂O₃ Nanoparticles washing_drying->bi2o3_nps characterization Characterization (XRD, SEM, TEM, etc.) bi2o3_nps->characterization

Caption: General experimental workflow for synthesizing Bi₂O₃ nanoparticles.

logical_relationship Logical Relationship of Synthesis Parameters and Nanoparticle Properties cluster_params Synthesis Parameters cluster_props Nanoparticle Properties cluster_apps Applications precursor_conc Precursor Concentration size Particle Size precursor_conc->size morphology Morphology precursor_conc->morphology temperature Temperature temperature->size crystallinity Crystallinity temperature->crystallinity ph pH ph->morphology purity Purity ph->purity reaction_time Reaction Time reaction_time->size reaction_time->crystallinity drug_delivery Drug Delivery size->drug_delivery bioimaging Bioimaging size->bioimaging morphology->drug_delivery anticancer Anticancer crystallinity->anticancer antimicrobial Antimicrobial purity->antimicrobial purity->anticancer

Caption: Interplay of synthesis parameters and nanoparticle characteristics.

signaling_pathway Proposed Mechanism of Bi₂O₃ Nanoparticle-Induced Cytotoxicity in Cancer Cells bi2o3_np Bi₂O₃ Nanoparticles cell_membrane Cancer Cell Membrane bi2o3_np->cell_membrane internalization Internalization cell_membrane->internalization ros Reactive Oxygen Species (ROS) Generation internalization->ros oxidative_stress Oxidative Stress ros->oxidative_stress caspase_activation Caspase Activation oxidative_stress->caspase_activation apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: Bi₂O₃ nanoparticle-induced cancer cell apoptosis pathway.

References

Application Notes and Protocols for Photocatalytic CO2 Reduction using Bismuth Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis, characterization, and application of bismuth hydroxide (B78521) (Bi(OH)₃) as a photocatalyst for the reduction of carbon dioxide (CO₂). Bismuth hydroxide has emerged as a promising semiconductor for this application due to its suitable band structure, the presence of alkaline surface groups, and oxygen vacancies that facilitate efficient CO₂ conversion.[1] These application notes include a comprehensive experimental protocol for the synthesis of Bi(OH)₃ via a hydrothermal method, a standardized procedure for evaluating its photocatalytic performance, and methods for product analysis. Quantitative performance data from literature is summarized, and key experimental workflows are visualized to aid in experimental setup and conceptual understanding.

Introduction

The conversion of CO₂ into valuable chemical fuels using solar energy is a critical area of research aimed at mitigating greenhouse gas emissions and addressing the global energy demand. Bismuth-based materials have garnered significant attention as photocatalysts due to their unique electronic structures and efficiencies.[2][3] Among these, this compound (Bi(OH)₃) has been identified as an effective photocatalyst for CO₂ reduction, demonstrating a notable capacity for converting CO₂ into carbon monoxide (CO).[1][4] The presence of hydroxyl groups on the surface of Bi(OH)₃ is thought to play a crucial role in the adsorption and activation of CO₂ molecules, a key step in the photocatalytic reduction process.

Data Presentation

The photocatalytic performance of this compound and a related bismuth compound are summarized in the table below for comparative analysis.

PhotocatalystLight SourceCO Production Rate (μmol g⁻¹ h⁻¹)Primary ProductReference
Bi(OH)₃300 W Xe lamp36CO[1]
Bi₂O₃300 W Xe lampNot specified, but yields providedCO[4]

Experimental Protocols

Synthesis of this compound (Bi(OH)₃) Photocatalyst

This protocol details a one-step hydrothermal method for the synthesis of Bi(OH)₃.[4]

Materials:

Procedure:

  • Dissolve a specific molar amount of bismuth nitrate pentahydrate in ethanol with vigorous stirring to form a clear solution.

  • Separately, prepare an aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise into the bismuth nitrate solution under continuous stirring. The formation of a white precipitate should be observed.

  • Adjust the pH of the resulting suspension to a desired alkaline value (e.g., pH 9-11) by adding more NaOH solution.

  • Transfer the final suspension to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the collected solid multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours to obtain the Bi(OH)₃ powder.

Photocatalytic CO₂ Reduction Experiment

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized Bi(OH)₃.

Materials and Equipment:

  • Synthesized Bi(OH)₃ photocatalyst

  • Photoreactor (e.g., a gas-tight quartz or Pyrex reactor)

  • Light source (e.g., 300 W Xenon lamp with a cutoff filter if necessary)

  • High-purity CO₂ gas

  • Deionized water

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., TCD or FID with a methanizer) for product analysis.

Procedure:

  • Disperse a known amount of the Bi(OH)₃ photocatalyst (e.g., 50 mg) onto a sample holder or directly into a small amount of deionized water at the bottom of the photoreactor.

  • Seal the photoreactor and purge it with high-purity CO₂ gas for at least 30 minutes to ensure the removal of air and to saturate the reactor with CO₂.

  • If the reaction is to be performed in the presence of water vapor, add a specific volume of deionized water to the reactor.

  • Position the light source to irradiate the photocatalyst sample uniformly.

  • Begin the photocatalytic reaction by turning on the light source. Maintain a constant temperature, if required, using a cooling system.

  • At regular time intervals, extract a small volume of the gas from the reactor using a gas-tight syringe.

  • Inject the gas sample into the gas chromatograph to analyze the concentration of the products (e.g., CO, CH₄) and the remaining CO₂.

  • Continue the experiment for a predetermined duration, collecting gas samples at multiple time points to determine the reaction rate.

  • After the experiment, the production rate of each product can be calculated based on the concentration of the product, the volume of the reactor, the amount of the photocatalyst used, and the irradiation time.

Product Analysis

Accurate quantification of the reaction products is crucial for evaluating the photocatalyst's performance.

Gas-Phase Products (CO, CH₄):

  • A gas chromatograph (GC) is the standard instrument for analyzing gaseous products.

  • For CO and CH₄ detection, a Flame Ionization Detector (FID) coupled with a methanizer is commonly used for high sensitivity. A Thermal Conductivity Detector (TCD) can also be used.

  • Isotope labeling experiments using ¹³CO₂ can confirm that the detected carbon-containing products originate from CO₂ reduction. The products can be analyzed using a Gas Chromatograph-Mass Spectrometer (GC-MS).[4]

Liquid-Phase Products (e.g., formic acid, methanol):

  • If liquid products are expected, the liquid phase in the reactor should be collected after the experiment.

  • High-Performance Liquid Chromatography (HPLC) is a suitable technique for quantifying liquid products like formic acid and other carboxylic acids.

  • Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the identification and quantification of liquid products.

Visualizations

Experimental Workflow for Bi(OH)₃ Synthesis

cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing prep1 Dissolve Bi(NO₃)₃·5H₂O in Ethanol mix Mix Solutions & Form Precipitate prep1->mix prep2 Prepare Aqueous NaOH Solution prep2->mix adjust_ph Adjust pH to Alkaline mix->adjust_ph hydrothermal Hydrothermal Treatment (Autoclave) adjust_ph->hydrothermal cool Cool to Room Temperature hydrothermal->cool wash Wash with Water & Ethanol cool->wash dry Dry the Product wash->dry final_product Bi(OH)₃ Powder dry->final_product

Caption: Hydrothermal synthesis of Bi(OH)₃ photocatalyst.

General Workflow for Photocatalytic CO₂ Reduction

catalyst_prep Catalyst Preparation (Bi(OH)₃) reactor_setup Reactor Setup (Catalyst + H₂O) catalyst_prep->reactor_setup co2_purge Purge with High-Purity CO₂ reactor_setup->co2_purge irradiation Light Irradiation (e.g., Xe Lamp) co2_purge->irradiation gas_sampling Periodic Gas Sampling irradiation->gas_sampling hv product_analysis Product Analysis (GC, GC-MS) gas_sampling->product_analysis data_calc Calculate Production Rates product_analysis->data_calc

Caption: Photocatalytic CO₂ reduction experimental workflow.

Proposed Mechanism of Photocatalytic CO₂ Reduction on Bi(OH)₃

cluster_catalyst Bi(OH)₃ Surface cluster_reduction Reduction Half-Reaction cluster_oxidation Oxidation Half-Reaction light Light (hv) bi_oh3 Bi(OH)₃ light->bi_oh3 eh_pair Electron-Hole Pair (e⁻/h⁺) bi_oh3->eh_pair Excitation co2_reduction CO₂ + 2H⁺ + 2e⁻ → CO + H₂O eh_pair->co2_reduction e⁻ h2o_oxidation 2H₂O + 4h⁺ → O₂ + 4H⁺ eh_pair->h2o_oxidation h⁺ co2_adsorption CO₂ Adsorption (on -OH groups) co2_adsorption->co2_reduction co_desorption CO Desorption co2_reduction->co_desorption

Caption: Simplified mechanism of CO₂ photoreduction on Bi(OH)₃.

References

Application Notes and Protocols for Bismuth Hydroxide in Organic Pollutant Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Bismuth Hydroxide (B78521) for Organic Pollutant Degradation in Wastewater

Application Notes

Introduction

Bismuth hydroxide, Bi(OH)₃, is an inorganic compound that has garnered attention in environmental remediation as a promising photocatalyst for the degradation of persistent organic pollutants in wastewater.[1] Due to its non-toxic nature, chemical stability, and suitable band structure, this compound and its derivatives can be activated by light to generate reactive oxygen species (ROS), which in turn break down complex organic molecules into simpler, less harmful substances like CO₂ and H₂O.[2][3] this compound is also a key precursor for the synthesis of other highly active bismuth-based photocatalysts, such as bismuth oxide (Bi₂O₃).[4]

Principle of Photocatalytic Degradation

The photocatalytic activity of this compound is initiated when it absorbs photons with energy equal to or greater than its band gap. This process excites electrons (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB.[1] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[5] These ROS are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants.[1]

The key steps in the photocatalytic degradation mechanism are:

  • Photoexcitation: Bi(OH)₃ + hν → e⁻ + h⁺

  • Generation of Hydroxyl Radicals: h⁺ + H₂O → •OH + H⁺

  • Generation of Superoxide Radicals: e⁻ + O₂ → •O₂⁻

  • Organic Pollutant Degradation: Organic Pollutants + (•OH, •O₂⁻, h⁺) → Degradation Products (CO₂, H₂O, etc.)

Advantages of this compound-Based Photocatalysts
  • Low Toxicity and Eco-Friendly: Bismuth compounds are generally considered to have low toxicity, making them an environmentally safer option compared to other heavy metal-based catalysts.[2]

  • Chemical Stability: this compound is stable in aqueous media, which is essential for its application in wastewater treatment.[6]

  • Effective under Visible Light: While many bismuth-based materials are active under UV light, modifications and the formation of composites can enhance their activity under visible light, which constitutes a larger portion of the solar spectrum.[2]

  • Versatility: It can be used to degrade a variety of organic pollutants, including synthetic dyes and phenols.[4][5]

Limitations and Considerations
  • Catalyst Recovery: Like other powdered catalysts, separating and recovering this compound from treated wastewater can be challenging and may require additional post-treatment steps like filtration or centrifugation.

  • Quantum Yield: The efficiency of photocatalysis can be limited by the recombination of photogenerated electron-hole pairs, which reduces the quantum yield.[1] Strategies to mitigate this include doping with other elements or forming heterojunctions with other semiconductors.[3]

  • Influence of Water Matrix: The presence of various ions and natural organic matter in real wastewater can affect the catalyst's surface and scavenge reactive oxygen species, potentially reducing the degradation efficiency.[7]

Quantitative Data on Photocatalytic Degradation

While much of the research focuses on bismuth oxides and other bismuth-based composites, the following table summarizes representative data for the photocatalytic degradation of organic pollutants using bismuth-based materials, including those derived from this compound precursors.

Organic PollutantCatalystCatalyst Dose (g/L)Initial Pollutant Conc. (mg/L)Irradiation SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Rhodamine BBi₂WO₆Not SpecifiedNot SpecifiedUV Light900~90[8]
Methylene BlueBi₂WO₆Not SpecifiedNot SpecifiedUV Light900~49[8]
PhenolWO₃-doped ZnO/Bi₂O₃Not SpecifiedNot SpecifiedNot SpecifiedNot Specified92.11[4]
Rhodamine BBiFeO₃ hollow spheres1.510Visible Light120100[9]
Rhodamine BBiOIO₃/BBN1.010UV-Vis Light3100[10]
Eriochrome Black T10% Bi₂O₃@TiO₂1.050Visible Light30100[11]
Methylene BlueBi₂O₃@RGO0.25Not SpecifiedSunlight90-12052.89[3]

Experimental Protocols

Synthesis of this compound via Hydrothermal Method

This protocol describes a common method for synthesizing this compound nanoparticles.

Materials:

  • Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • Dissolve a specific amount of bismuth nitrate pentahydrate (e.g., 1 mmol) in deionized water (e.g., 30 mL) with the aid of ultrasonication to form a solution.

  • Adjust the pH of the solution to a desired value (e.g., 10) by adding a KOH solution (e.g., 10 M) dropwise while stirring vigorously.

  • Continue stirring the suspension for 1 hour at room temperature.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150 °C) for a designated period (e.g., 12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation (e.g., at 5000 rpm for 10 minutes).

  • Wash the precipitate alternately with deionized water and ethanol several times to remove any unreacted reagents and by-products.

  • Dry the final product in an oven at a specific temperature (e.g., 80 °C) for several hours (e.g., 12 hours) to obtain this compound powder.

Characterization of this compound Catalyst

To understand the physicochemical properties of the synthesized catalyst, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized this compound.[4]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the catalyst particles.

  • Transmission Electron Microscopy (TEM): To analyze the particle size, shape, and internal structure at a higher resolution.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the band gap energy of the material.

Protocol for Photocatalytic Degradation of an Organic Pollutant

This protocol outlines a typical experiment for evaluating the photocatalytic activity of the synthesized this compound using a model organic pollutant like Rhodamine B.

Materials and Equipment:

  • Synthesized this compound catalyst

  • Rhodamine B (or other target organic pollutant)

  • Deionized water

  • Photoreactor equipped with a light source (e.g., Xenon lamp or UV lamp)

  • Magnetic stirrer

  • pH meter

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer

Procedure:

  • Catalyst Suspension Preparation: Disperse a specific amount of the this compound catalyst (e.g., 50 mg) into a defined volume of an aqueous solution of the organic pollutant (e.g., 100 mL of 10 mg/L Rhodamine B). This results in a catalyst loading of 0.5 g/L.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.

  • Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to keep the catalyst suspended.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

  • Sample Preparation: Immediately filter the withdrawn aliquot through a syringe filter to remove the catalyst particles.

  • Analysis: Analyze the concentration of the organic pollutant in the filtrate using a UV-Vis spectrophotometer at its maximum absorption wavelength (e.g., 554 nm for Rhodamine B).

  • Degradation Efficiency Calculation: The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after the dark adsorption period) and Cₜ is the concentration at time 't'.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_photocatalysis Photocatalytic Degradation S1 Prepare Bi(NO₃)₃ Solution S2 Adjust pH with KOH S1->S2 S3 Hydrothermal Treatment (150°C, 12h) S2->S3 S4 Centrifuge and Wash S3->S4 S5 Dry to Obtain Bi(OH)₃ Powder S4->S5 C1 XRD S5->C1 C2 SEM / TEM S5->C2 C3 UV-Vis DRS S5->C3 P2 Add Bi(OH)₃ Catalyst S5->P2 P1 Prepare Pollutant Solution P1->P2 P3 Stir in Dark (Adsorption) P2->P3 P4 Irradiate with Light P3->P4 P5 Collect and Filter Samples P4->P5 P6 Analyze Pollutant Concentration (UV-Vis Spectrophotometer) P5->P6 D1 Data Analysis P6->D1 Calculate Degradation Efficiency

Caption: Experimental workflow for the synthesis, characterization, and application of Bi(OH)₃.

Photocatalytic_Mechanism cluster_catalyst This compound (Bi(OH)₃) cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus h⁺ (hole) VB->h_plus h⁺ Light Light (hν) Light->VB Photoexcitation Pollutant Organic Pollutant Products Degradation Products (CO₂, H₂O) Pollutant->Products h_plus->Pollutant Oxidation OH_rad •OH (Hydroxyl Radical) h_plus->OH_rad e_minus e⁻ (electron) O2_rad •O₂⁻ (Superoxide Radical) e_minus->O2_rad H2O H₂O O2 O₂ OH_rad->Pollutant Oxidation O2_rad->Pollutant Oxidation

Caption: Photocatalytic degradation mechanism of organic pollutants by this compound.

References

Electrochemical Applications of Bismuth Hydroxide Electrodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth hydroxide (B78521) and its derivatives have emerged as versatile and promising materials in electrochemistry due to their low cost, environmental friendliness, and unique physicochemical properties. This document provides detailed application notes and experimental protocols for the use of bismuth-based electrodes in various electrochemical applications, including energy storage, sensing, and electrocatalysis.

Energy Storage: Bismuth-Based Pseudocapacitors

Bismuth hydroxide and bismuth oxide are excellent candidates for pseudocapacitor electrodes owing to their high theoretical specific capacitance and distinct redox behavior.

Application Notes

This compound (Bi(OH)₃) nanoflakes and bismuth oxide (Bi₂O₃) thin films are frequently employed as active materials in supercapacitors. These materials store charge through fast and reversible faradaic reactions at the electrode surface. The porous nanostructures of these materials provide a large surface area for electrolyte ion interaction, leading to high specific capacitance and energy density.[1][2][3]

Quantitative Data: Performance of Bismuth-Based Supercapacitors
Electrode MaterialSynthesis MethodElectrolyteSpecific CapacitanceCurrent DensityEnergy DensityPower DensityCycle StabilityReference
Bi(OH)₃ NanoflakesSolvothermal-888 F g⁻¹1 A g⁻¹---[1]
Bi₂O₃ on Ni-foamChemical Bath Deposition-557 F g⁻¹1 mA cm⁻²80 Wh kg⁻¹500 kW kg⁻¹85% after 2000 cycles[2]
Electrodeposited Bi₂O₃Electrodeposition1M KOH1227.5 F g⁻¹2 mV/s (scan rate)191.14 Wh kg⁻¹4.8 kW kg⁻¹93.29% after 3500 cycles[3]
α-Bi₂Mo₃O₁₂Gel matrix particle growth3 M KOH714 F g⁻¹1 A g⁻¹47.5 Wh kg⁻¹750 W kg⁻¹86.55% after 5000 cycles[4]
Bi₂S₃ NanoflakesHydrothermal-565 F g⁻¹1 A g⁻¹--~98% after 2000 cycles[5]
Experimental Protocols

This protocol describes the preparation of this compound nanoflakes with a porous structure suitable for high-performance pseudocapacitor electrodes.

Materials:

Procedure:

  • Dissolve a specific amount of bismuth nitrate pentahydrate in a mixture of ethylene glycol and deionized water.

  • Stir the solution vigorously for 30 minutes to ensure complete dissolution.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 160 °C) for a designated period (e.g., 12 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final Bi(OH)₃ nanoflakes in a vacuum oven at 60 °C for 12 hours.

Electrode Preparation:

  • Mix the prepared Bi(OH)₃ nanoflakes (80 wt%), acetylene (B1199291) black (15 wt%), and polyvinylidene fluoride (B91410) (PVDF) binder (5 wt%) in N-methyl-2-pyrrolidone (NMP) to form a slurry.

  • Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).

  • Dry the electrode in a vacuum oven at 80 °C for 12 hours.

  • Press the electrode at a pressure of 10 MPa.

This protocol details the fabrication of bismuth oxide thin films on a stainless steel substrate via a simple electrodeposition method.

Materials:

  • Bismuth(III) nitrate (Bi(NO₃)₃)

  • Double-distilled water

  • Stainless steel (SS) substrate

  • Potassium hydroxide (KOH) for electrolyte

  • Standard three-electrode electrochemical cell (working electrode: SS substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl)

Procedure:

  • Prepare a 0.1 M Bi(NO₃)₃ aqueous solution.

  • Clean the stainless steel substrate by polishing, etching, and ultrasonic washing in double-distilled water.

  • Set up the three-electrode electrochemical cell with the cleaned SS substrate as the working electrode.

  • Perform electrodeposition at a constant voltage of 1.6 V for 15 minutes. A white layer of this compound will form on the substrate.

  • Rinse the deposited film with double-distilled water and dry it.

  • Anneal the obtained thin film at 573 K (300 °C) for 60 minutes to convert the this compound to bismuth oxide.

  • The resulting Bi₂O₃ thin film electrode is ready for electrochemical characterization in an aqueous KOH electrolyte.

Workflow for Supercapacitor Fabrication and Testing

G cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing s1 Precursor Preparation s2 Synthesis (Solvothermal/Electrodeposition) s1->s2 s3 Washing & Drying s2->s3 e1 Slurry Preparation (Active material, binder, conductive agent) s3->e1 e2 Coating on Current Collector e1->e2 e3 Drying & Pressing e2->e3 t1 Assembly of Three-Electrode Cell e3->t1 t2 Cyclic Voltammetry (CV) t1->t2 t3 Galvanostatic Charge-Discharge (GCD) t1->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4

Caption: Workflow for bismuth-based supercapacitor fabrication and testing.

Electrochemical Sensing

Bismuth-based electrodes are excellent platforms for the electrochemical detection of various analytes, including heavy metals and pharmaceutical compounds. Their favorable characteristics include a wide potential window, low toxicity, and the ability to form alloys with heavy metals.[6][7]

Application Notes

Bismuth film electrodes (BiFEs) are a green alternative to mercury electrodes for anodic stripping voltammetry (ASV) in heavy metal detection.[6] The in-situ preparation of the bismuth film along with the target analyte simplifies the procedure and enhances sensitivity. For drug analysis, the bismuth electrode surface can facilitate the electrochemical oxidation or reduction of drug molecules, enabling their quantification.

Quantitative Data: Heavy Metal and Drug Detection using Bismuth Electrodes
AnalyteElectrodeMethodLinear RangeDetection Limit (LOD)Reference
Pb(II)Graphite Disc BiFESWV1x10⁻⁸ to 1.2x10⁻⁷ M2.4x10⁻⁹ M[8]
Cd(II)Graphite Disc BiFESWV1x10⁻⁸ to 1.2x10⁻⁷ M2.9x10⁻⁹ M[8]
Zn(II)Graphite Disc BiFESWV1x10⁻⁸ to 1.2x10⁻⁷ M1.2x10⁻⁸ M[8]
Cd(II)Brass-supported BiFESWV--[9]
Pb(II)Paper-based BiFELSV0.1 to 10 µg/mL-[10]
Cd(II)Paper-based BiFELSV0.1 to 10 µg/mL0.4 µg/mL[10]
ClozapineBismuth film modified GCEDPV1x10⁻⁶ to 10x10⁻⁶ M6.112x10⁻⁹ M[11]
MetronidazoleSolid Bismuth Drop ElectrodeDPV1 to 600 µmol L⁻¹0.41 µmol L⁻¹
SulfasalazineBismuth film electrodeSWV5x10⁻⁶ to 3.5x10⁻⁴ M-
OlsalazineBismuth film electrodeSWV1x10⁻⁶ to 5x10⁻⁴ M-[12]
Experimental Protocols

This protocol describes the simultaneous determination of heavy metals using an in-situ prepared bismuth film on a glassy carbon electrode (GCE).

Materials:

  • Glassy carbon electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Standard solutions of Bi(III) and target heavy metals (e.g., Pb(II), Cd(II))

  • Acetate (B1210297) buffer solution (0.1 M, pH 4.5)

  • Voltammetric analyzer

Procedure:

  • Electrode Pretreatment: Polish the GCE with alumina (B75360) slurry on a polishing cloth to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and water.

  • Cell Preparation: Place the acetate buffer solution in the electrochemical cell. Add a known concentration of the Bi(III) standard solution and the sample solution containing the heavy metals.

  • In-Situ Film Deposition and Preconcentration: Immerse the electrodes in the solution. Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 120 s) while stirring the solution. During this step, both bismuth and the target heavy metals are co-deposited onto the GCE surface.

  • Stripping: Stop the stirring and allow the solution to quiet down for a short period (e.g., 10 s). Scan the potential from the deposition potential towards a more positive potential using a suitable voltammetric technique (e.g., square wave voltammetry or differential pulse voltammetry).

  • Data Analysis: The concentrations of the heavy metals are determined from the peak currents in the resulting voltammogram.

  • Cleaning: After each measurement, clean the electrode surface by applying a more positive potential (e.g., +0.3 V) for a short time to strip off all the deposited metals.

This protocol provides a general procedure for the determination of a drug, such as clozapine, using a bismuth film-modified glassy carbon electrode.

Materials:

  • Glassy carbon electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Bismuth(III) chloride (BiCl₃) solution

  • Standard solution of the drug

  • Supporting electrolyte (e.g., 0.2 M acetate buffer, pH 5.0)

  • Voltammetric analyzer

Procedure:

  • Electrode Preparation: Prepare the bismuth film electrode by immersing a clean GCE in a solution containing BiCl₃ and applying a suitable deposition potential. Alternatively, an in-situ method similar to Protocol 3 can be used.

  • Cell Preparation: Place the supporting electrolyte in the electrochemical cell and add a known volume of the drug standard solution or sample.

  • Voltammetric Measurement: Immerse the electrodes in the solution. Record the voltammogram (e.g., using differential pulse voltammetry) over a potential range where the drug exhibits an electrochemical signal (oxidation or reduction peak).

  • Calibration: Construct a calibration curve by plotting the peak current against the concentration of the drug standard solutions.

  • Sample Analysis: Measure the peak current for the sample solution and determine the drug concentration from the calibration curve.

Workflow for Electrochemical Sensing

G cluster_prep Electrode & Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis p1 Clean Working Electrode (e.g., GCE) p2 Prepare Supporting Electrolyte & Sample Solution p1->p2 m1 In-Situ Bi Film Deposition & Analyte Preconcentration p2->m1 m2 Stripping Voltammetry (e.g., SWV, DPV) m1->m2 m3 Record Voltammogram m2->m3 a1 Peak Current Measurement m3->a1 a2 Calibration Curve a1->a2 a3 Concentration Determination a2->a3

Caption: General workflow for electrochemical sensing with bismuth electrodes.

Electrocatalysis

This compound and related compounds can act as efficient electrocatalysts for various reactions, including water splitting and the oxidation of organic molecules.

Application Notes

In water electrolysis, bismuth-based materials can catalyze the oxygen evolution reaction (OER), which is often the bottleneck for overall efficiency. Doping bismuth into other metal oxides can enhance their catalytic activity and stability.[13] The Bi(III)/Bi(V) redox couple is believed to play a crucial role in the catalytic cycle. For organic synthesis, this compound can promote the electro-oxidation of alcohols.[14]

Reaction Pathway: CO₂ Electroreduction to Formate on Bismuth Catalysts

Bismuth-based materials are also effective for the electrochemical reduction of carbon dioxide (CO₂) to value-added chemicals like formate. The proposed mechanism involves the stabilization of key intermediates on the catalyst surface.[15]

G start CO₂ (g) s1 CO₂ start->s1 adsorption s2 OCHO s1->s2 + H⁺ + e⁻ end HCOO⁻ s2->end desorption s3 OCH(OH) s4 O + H₂O

Caption: Simplified reaction pathway for CO₂ electroreduction to formate.

This document provides a foundational understanding and practical protocols for the electrochemical applications of this compound electrodes. Researchers are encouraged to adapt and optimize these methods for their specific research needs.

References

Application Note: Characterization of Hydrothermally Synthesized Bismuth Hydroxide [Bi(OH)3] using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth hydroxide (B78521) [Bi(OH)3] is a promising material with applications in photocatalysis, electronics, and medicine. The hydrothermal synthesis method offers a low-temperature, cost-effective, and controllable route to produce crystalline Bi(OH)3.[1][2] X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the structural properties of the synthesized material. It provides critical information on the crystal structure, phase purity, lattice parameters, and crystallite size, ensuring the quality and consistency of the final product.[3] This application note provides detailed protocols for the hydrothermal synthesis of Bi(OH)3 and its subsequent characterization using XRD.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Bi(OH)3

This protocol details the synthesis of Bi(OH)3 using bismuth nitrate (B79036) pentahydrate as a precursor. The pH of the reaction is a critical parameter influencing the final product.[2]

Materials and Equipment:

  • Bismuth (III) nitrate pentahydrate (Bi(NO3)3·5H2O)

  • Potassium hydroxide (KOH)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave (100 mL)

  • Magnetic stirrer and stir bar

  • Ultrasonicator

  • Centrifuge and tubes

  • Drying oven

Procedure:

  • Precursor Preparation: Disperse 1 mmol of Bi(NO3)3·5H2O into 30 mL of deionized water in a beaker. Use an ultrasonicator to ensure complete dispersion.[2]

  • pH Adjustment: While stirring the suspension, slowly add a 10 M KOH solution to adjust the pH to a desired value (e.g., 7, 10, or 12). The pH value can significantly affect the resulting crystal structure and morphology.[2]

  • Homogenization: Continue stirring the mixture for 1 hour at room temperature to ensure a homogeneous suspension.

  • Hydrothermal Reaction: Transfer the suspension into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 150 °C for 12 hours.[2]

  • Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the white precipitate by centrifugation. Wash the product thoroughly with deionized water and ethanol (B145695) several times to remove any residual ions.[4]

  • Drying: Dry the final Bi(OH)3 powder in an oven at 80 °C for 12 hours.[2]

Protocol 2: XRD Analysis of Bi(OH)3 Powder

This protocol outlines the procedure for analyzing the crystalline structure of the synthesized Bi(OH)3 powder.

Materials and Equipment:

  • Dried Bi(OH)3 powder

  • Mortar and pestle

  • Powder X-ray diffractometer (e.g., Bruker D8 Advance or similar) with Cu Kα radiation source

  • Sample holder (zero-background sample holder is recommended)

  • Data analysis software

Procedure:

  • Sample Preparation: Gently grind the dried Bi(OH)3 powder using a mortar and pestle to obtain a fine, homogenous powder. This minimizes preferred orientation effects.

  • Sample Mounting: Carefully pack the powder into the sample holder, ensuring a flat and smooth surface that is level with the holder's rim.

  • Instrument Setup: Configure the XRD instrument with the appropriate parameters. Typical settings are provided in Table 2.

  • Data Acquisition: Perform the XRD scan over the desired 2θ range (e.g., 20° to 70°).[1]

  • Data Analysis:

    • Phase Identification: Compare the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the formation of Bi(OH)3 and identify any impurities.[3]

    • Crystallite Size Calculation: Estimate the average crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) Where:

      • K is the Scherrer constant (typically ~0.9)

      • λ is the X-ray wavelength (e.g., 0.15418 nm for Cu Kα)[5]

      • β is the full width at half maximum (FWHM) of the diffraction peak in radians

      • θ is the Bragg diffraction angle[6]

Data Presentation

Quantitative data from the synthesis and analysis should be tabulated for clarity and comparison.

Table 1: Hydrothermal Synthesis Parameters

Sample ID Precursor Concentration pH Temperature (°C) Time (h)
BOH-1 1 mmol 7 150 12
BOH-2 1 mmol 10 150 12

| BOH-3 | 1 mmol | 12 | 150 | 12 |

Table 2: Typical XRD Instrument Settings and Sample Data | Parameter | Value | | :--- | :--- | | Radiation Source | Cu Kα | | Wavelength (λ) | 0.15418 nm | | Voltage | 40 kV | | Current | 40 mA | | Scan Range (2θ) | 20° - 70° | | Step Size | 0.02° | | Example Bi(OH)3 Peak Data | | | 2θ (°)[7] | (hkl) Plane | FWHM (β, radians) | Crystallite Size (D, nm) | | ~27.8° | (002) | Calculated from data | Calculated from Scherrer Eq. | | ~39.2° | (220) | Calculated from data | Calculated from Scherrer Eq. | | ~48.5° | (223) | Calculated from data | Calculated from Scherrer Eq. |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from synthesis to characterization.

References

Application Notes and Protocols for SEM and TEM Imaging of Bismuth Hydroxide Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the morphological characterization of bismuth hydroxide (B78521) [Bi(OH)₃] using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). Understanding the morphology of bismuth compounds is crucial, as properties like particle size, shape, and surface area can significantly influence their efficacy and safety in pharmaceutical and drug development applications.[1] Bismuth-containing drugs have a long history of use in treating gastrointestinal ailments.[1]

Introduction to Bismuth Hydroxide and the Importance of Morphological Analysis

This compound is a compound of bismuth formed by adding an alkali to a bismuth salt solution, resulting in a white, flaky precipitate.[2] While it has applications as an absorbent and in various chemical processes, its derivatives are of significant interest in medicine.[2] The morphology of this compound nanoparticles and microstructures plays a critical role in their chemical reactivity, dissolution rates, and interaction with biological systems. Therefore, detailed morphological analysis is a key step in the development and quality control of bismuth-based pharmaceuticals.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. It is an invaluable tool for visualizing the three-dimensional shape, size distribution, and aggregation state of this compound particles.[3]

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. With TEM, researchers can obtain detailed information on the crystallinity, particle size, and shape of individual this compound nanoparticles.[3]

Quantitative Morphological Data of Bismuth Compounds

The following table summarizes quantitative data on the morphology of bismuth compounds as determined by electron microscopy from various studies. It is important to note that the morphology is highly dependent on the synthesis method.

CompoundSynthesis MethodMorphologyParticle Size/DimensionsAnalytical Method
BiOOHPrecipitation from aqueous Bi(NO₃)₃ solution at pH ~3.5Cloverleaf-like particles composed of smaller primary particlesNot specifiedFE-SEM
α-Bi₂O₃Thermolysis of a Bi(III) coordination polymer precursor at 170°CNanorodsNot specifiedSEM
Bi₂O₃Hydrothermal methodNanorods60 nm and 90 nmSEM
Bi₂O₃Green synthesis using Mentha pulegium extractNanoparticles~200 nm (SEM), ~120 nm (TEM)SEM, TEM
Bi₂O₃Co-precipitation methodApproximately spherical particles with some agglomeration59-90 nm (SEM), 18-36 nm (TEM)SEM, TEM[3]

Note: Specific quantitative data for the morphology of pure this compound (Bi(OH)₃) is not extensively detailed in the provided search results. The data presented for related bismuth compounds can serve as a reference.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles

This protocol describes a simple one-step hydrothermal method for the synthesis of this compound.

Materials:

  • Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Disperse 1 mmol of Bi(NO₃)₃·5H₂O in 30 mL of deionized water and sonicate to form a suspension.

  • Adjust the pH of the suspension to the desired level (e.g., 7, 10, 12) by adding a 10 M KOH solution dropwise while stirring.

  • Continue stirring the suspension for 1 hour at room temperature.

  • Transfer the suspension to a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and maintain it at 150°C for 12 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the precipitate thoroughly with deionized water several times.

  • Dry the resulting this compound powder at 80°C for 12 hours.[4]

Protocol 2: Sample Preparation and SEM Imaging of this compound

This protocol outlines the steps for preparing this compound samples for SEM analysis.

Materials:

  • This compound powder

  • Ethanol (B145695) or isopropanol

  • Deionized water (optional)

  • SEM stubs with carbon adhesive tabs

  • Pipette or micropipette

  • Ultrasonicator

  • Sputter coater with a conductive material (e.g., gold, platinum)

Procedure:

  • Sample Dispersion:

    • Suspend a small amount of the dried this compound powder in a suitable solvent like ethanol or isopropanol. The concentration should be low enough to achieve a slightly cloudy suspension.

    • Ultrasonicate the suspension for several minutes to disperse any agglomerates.

  • Mounting:

    • Place a carbon adhesive tab on a clean SEM stub.

    • Using a pipette, carefully drop a small amount (a few microliters) of the dispersed this compound suspension onto the stub.

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Coating:

    • For non-conductive samples like this compound, a thin conductive coating is necessary to prevent charging under the electron beam.

    • Place the stub in a sputter coater and deposit a thin layer (typically 5-10 nm) of a conductive material such as gold or platinum.

  • SEM Imaging:

    • Load the coated stub into the SEM chamber.

    • Set the desired accelerating voltage (e.g., 10-20 kV) and working distance.

    • Focus the electron beam and acquire images at various magnifications to observe the overall morphology, particle size distribution, and surface details.

Logical Workflow for SEM Analysis

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging Dispersion Disperse Bi(OH)₃ in Solvent Sonication Ultrasonicate Suspension Dispersion->Sonication Mounting Drop-cast onto SEM Stub Sonication->Mounting Drying Evaporate Solvent Mounting->Drying Coating Sputter Coat with Conductive Metal Drying->Coating Loading Load Sample into SEM Coating->Loading Imaging Acquire Images Loading->Imaging Analysis Analyze Morphology Imaging->Analysis

Caption: Workflow for SEM sample preparation and imaging of this compound.

Protocol 3: Sample Preparation and TEM Imaging of this compound

This protocol provides a detailed procedure for preparing this compound nanoparticles for TEM analysis.

Materials:

  • This compound nanoparticle suspension (from synthesis or re-dispersed powder)

  • Ethanol or methanol (B129727)

  • TEM grids with a support film (e.g., Formvar-carbon coated copper grids)

  • Pipette or micropipette

  • Filter paper

  • Tweezers

Procedure:

  • Sample Dispersion:

    • If starting with a powder, disperse a very small amount in a solvent like ethanol or methanol to create a dilute suspension. Sonication can aid in dispersion. For liquid samples, they can often be used directly or diluted further.[5]

  • Grid Preparation:

    • Hold a TEM grid with fine-tipped tweezers.

    • Place a small drop (2-5 µL) of the this compound suspension onto the support film of the grid.

  • Adsorption and Drying:

    • Allow the nanoparticles to adsorb onto the support film for a few minutes.

    • Wick away the excess liquid from the edge of the grid using a piece of filter paper.

    • Let the grid air dry completely.

  • TEM Imaging:

    • Carefully load the dried grid into the TEM sample holder.

    • Insert the holder into the TEM column.

    • Operate the TEM at a suitable accelerating voltage (e.g., 80-200 kV).

    • Acquire images at different magnifications to analyze the size, shape, and internal structure of the this compound nanoparticles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice.

Logical Workflow for TEM Analysis

TEM_Workflow cluster_prep Sample Preparation cluster_imaging TEM Imaging Dispersion Prepare Dilute Bi(OH)₃ Suspension Grid_Prep Place Drop on TEM Grid Dispersion->Grid_Prep Adsorption Allow Nanoparticle Adsorption Grid_Prep->Adsorption Drying Wick Excess and Air Dry Adsorption->Drying Loading Load Grid into TEM Drying->Loading Imaging Acquire Images (TEM/HRTEM) Loading->Imaging Analysis Analyze Size, Shape, and Crystallinity Imaging->Analysis

Caption: Workflow for TEM sample preparation and imaging of this compound nanoparticles.

References

Application Note: Identification of Functional Groups in Bismuth Hydroxide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of bismuth hydroxide (B78521) (Bi(OH)₃) using Fourier Transform Infrared (FTIR) spectroscopy. Bismuth compounds are of significant interest in the pharmaceutical industry for their therapeutic properties. Accurate characterization of these compounds is crucial for drug development and quality control. This application note details the expected vibrational modes of bismuth hydroxide, a protocol for its synthesis, and a standard procedure for sample preparation and FTIR analysis.

Introduction

This compound is an inorganic compound with emerging applications in materials science and medicine.[1] It often serves as a precursor in the synthesis of other bismuth-containing materials, such as bismuth oxide (Bi₂O₃) nanoparticles, which have shown promise in areas like photocatalysis and drug delivery. The functional groups present in this compound, primarily the hydroxyl (-OH) groups and the bismuth-oxygen (B8504807) (Bi-O) bonds, are key to its chemical properties and reactivity.

FTIR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[2] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This allows for the identification of specific chemical bonds and the overall structure of the compound. For drug development professionals, FTIR is an invaluable tool for confirming the identity and purity of active pharmaceutical ingredients (APIs) and excipients.

Data Presentation

Due to the limited availability of a definitive, published FTIR spectrum for pure, crystalline this compound, the following table summarizes the expected and observed vibrational modes based on data from related bismuth compounds and general spectroscopic principles. The stretching vibrations of O-H bonds are typically observed in the high-wavenumber region, while Bi-O stretching and Bi-O-H bending modes appear at lower wavenumbers.[1][3]

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3200 - 3600ν(O-H)Stretching vibration of the hydroxyl (-OH) groups. A broad band in this region is characteristic of hydrogen-bonded hydroxyl groups.
~1635δ(H-O-H)Bending vibration of adsorbed water molecules.[1]
~1380δ(Bi-O-H)Bending (in-plane) vibration of the bismuth-oxygen-hydrogen bond.[3]
400 - 900ν(Bi-O)Stretching vibrations of the bismuth-oxygen bonds. These are often observed as multiple peaks in this region.[1]

Note: The exact peak positions can vary depending on factors such as crystallinity, particle size, and the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a chemical precipitation method.[2]

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonia (B1221849) solution (NH₃·H₂O) or Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a Bismuth Nitrate Solution: Dissolve a known amount of bismuth(III) nitrate pentahydrate in deionized water to create a solution (e.g., 0.1 M).

  • Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add a solution of ammonia or sodium hydroxide dropwise.

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the base until the pH reaches a value between 10 and 12 to ensure the complete precipitation of this compound. A white precipitate will form.

  • Aging the Precipitate: Continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow the precipitate to age and for the particle size to homogenize.

  • Filtration and Washing: Separate the white precipitate from the solution by filtration. Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the collected this compound powder in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition into bismuth oxide.

Protocol 2: FTIR Analysis using the KBr Pellet Method

Materials:

  • Dried this compound powder

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In an agate mortar, grind a small amount of the dried this compound powder (approximately 1-2 mg) into a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the this compound and KBr powders with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the powder mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • FTIR Measurement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mandatory Visualization

FTIR_Workflow_for_Bismuth_Hydroxide s1 Prepare Bi(NO₃)₃ Solution s2 Precipitation with Base (e.g., NH₄OH) s1->s2 s3 Aging and Filtration s2->s3 s4 Washing and Drying s3->s4 c1 Prepare KBr Pellet s4->c1 Synthesized Bi(OH)₃ Powder c2 Acquire FTIR Spectrum c1->c2 c3 Data Analysis and Peak Assignment c2->c3 a1 Precursor for Bismuth-based Nanoparticles c3->a1 Characterized Material a2 Drug Delivery Vehicle Formulation a1->a2 a3 In-vitro / In-vivo Studies a2->a3

Caption: Workflow for this compound Synthesis and Characterization.

Conclusion

FTIR spectroscopy is an essential analytical technique for the characterization of this compound. By identifying the characteristic vibrational modes of the hydroxyl and bismuth-oxygen functional groups, researchers and drug development professionals can confirm the successful synthesis of the material and assess its purity. The protocols provided in this application note offer a standardized approach to the synthesis and FTIR analysis of this compound, facilitating its further investigation for various applications, including as a precursor for novel drug delivery systems.

References

Application Notes and Protocols for the Preparation of Bismuth Ferrite (BiFeO₃) Using Bismuth Hydroxide-Based Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth ferrite (B1171679) (BiFeO₃) is a prominent multiferroic material, exhibiting simultaneous ferroelectric and antiferromagnetic properties at room temperature.[1][2] This unique characteristic makes it a promising candidate for applications in data storage, sensors, and spintronic devices.[1] The synthesis of phase-pure BiFeO₃ is challenging due to the volatile nature of bismuth oxide at high temperatures and the tendency to form stable secondary phases.[3] Wet chemical methods, such as hydrothermal synthesis and co-precipitation, offer advantages over traditional solid-state reactions by providing better compositional homogeneity and requiring lower synthesis temperatures.[3] These methods often proceed through the formation of hydroxide (B78521) precursors, making the understanding of bismuth hydroxide's role crucial for successful synthesis.

These application notes provide detailed protocols for the preparation of BiFeO₃ nanoparticles utilizing bismuth and iron hydroxide-based precursors, primarily through hydrothermal and co-precipitation methods.

Synthesis Methods Overview

Two primary methodologies involving hydroxide precursors are detailed:

  • Hydrothermal Synthesis from a Co-precipitated Hydroxide Mixture: This method involves the initial co-precipitation of bismuth and iron hydroxides from their nitrate (B79036) salts, followed by a hydrothermal treatment to crystallize the BiFeO₃ phase.

  • Calcination of a Bismuth-Iron Hydroxide-Based Precursor (BFOH): This route involves the formation of a complex precursor material containing iron hydroxide, which is subsequently heat-treated (calcined) at a relatively low temperature to yield BiFeO₃.[1][4]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of BiFeO₃ Nanoparticles

This protocol is adapted from studies investigating the hydrothermal synthesis of BiFeO₃ where hydroxide precipitation is a key step.[2][5]

1. Precursor Solution Preparation:

  • Dissolve equimolar amounts of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in deionized water or a suitable solvent like ethylene (B1197577) glycol methyl ether to form a homogeneous solution.[6]

2. Hydroxide Co-Precipitation:

  • While stirring vigorously, add a mineralizer solution, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the precursor solution.[2][6][7] This will induce the co-precipitation of bismuth and iron hydroxides.
  • The concentration of the mineralizer is a critical parameter, with concentrations ranging from 2 M to 12 M being reported.[2][7] For instance, a pure phase of BiFeO₃ has been achieved at a KOH concentration of 4 M.[2][5]

3. Hydrothermal Treatment:

  • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
  • Seal the autoclave and heat it to a specific temperature, typically between 140°C and 220°C.[2][7] Optimal single-phase BiFeO₃ has been prepared at 220°C.[2][5]
  • Maintain the reaction for a set duration, which can range from 6 to 48 hours.[1][2]

4. Product Recovery and Purification:

  • After the reaction, allow the autoclave to cool down to room temperature naturally.
  • Collect the precipitate by centrifugation or filtration.
  • Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.
  • Dry the final BiFeO₃ powder in an oven, typically at around 80°C.[6]

Protocol 2: Calcination of a Bismuth-Iron Hydroxide-Based Precursor (BFOH)

This protocol is based on the synthesis of BiFeO₃ from a pre-formed bismuth-iron-based precursor containing iron(III) hydroxide.[1][4]

1. Precursor (BFOH) Synthesis:

  • The precursor, referred to as BFOH, is a mixture composed of Bi₆O₆(NO₃)₄(OH)₂·2H₂O, Bi₆O₅(NO₃)₅(OH)₃·3H₂O, Fe(OH)₃, and α-Bi₂O₃.[1][4] It can be prepared at room temperature. While the exact detailed steps for creating this specific mixed precursor are complex and proprietary to the cited research, a general co-precipitation approach is used.
  • This involves the controlled hydrolysis and precipitation from bismuth and iron nitrate solutions.

2. Calcination:

  • Place the dried BFOH precursor powder in a furnace.
  • Heat the precursor to the desired calcination temperature. The optimal temperature for converting the BFOH precursor to pure BiFeO₃ has been identified as 400°C.[1][4]
  • The heating rate and duration of calcination should be carefully controlled to ensure complete conversion and prevent the formation of impurity phases.

3. Product Characterization:

  • The resulting powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the phase purity of the BiFeO₃.

Data Presentation

The following tables summarize the quantitative data from the cited literature for the synthesis of BiFeO₃.

Table 1: Hydrothermal Synthesis Parameters and Resulting Phase

PrecursorsMineralizer (Concentration)Temperature (°C)Time (h)Resulting PhaseReference
Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂OKOH (4 M)2206Single-phase BiFeO₃[2][5]
Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂OKOH (8 M)180, 200, 2206BiFeO₃ with some impurities[2]
Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂OKOH (12 M)180, 200, 2206BiFeO₃ with some impurities[2]
Bi(NO₃)₃·5H₂O, Fe(NO₃)₃·9H₂O, CTAB (surfactant)KOH (≥ 3 M)18048Pure BiFeO₃ nanoparticles[1][4]
BiCl₃, FeCl₃·6H₂O, NH₄Cl (additive)NaOH (2-5 M)140-230-Pure BiFeO₃ powders[7]

Table 2: Calcination Method Parameters

PrecursorCalcination Temperature (°C)Resulting PhaseReference
BFOH400Pure BiFeO₃[1][4]

Visualizations

Hydrothermal_Synthesis_Workflow cluster_0 Solution Preparation cluster_1 Co-Precipitation cluster_2 Hydrothermal Treatment cluster_3 Product Recovery Precursors Bi(NO₃)₃·5H₂O + Fe(NO₃)₃·9H₂O Solution Homogeneous Precursor Solution Precursors->Solution Solvent Deionized Water Solvent->Solution Precipitate Bi(OH)₃ + Fe(OH)₃ Suspension Solution->Precipitate Mineralizer KOH / NaOH Solution Mineralizer->Precipitate Autoclave Autoclave (140-220°C, 6-48h) Precipitate->Autoclave Crystallization BiFeO₃ Crystal Formation Autoclave->Crystallization Washing Washing (DI Water, Ethanol) Crystallization->Washing Drying Drying (~80°C) Washing->Drying FinalProduct Pure BiFeO₃ Nanoparticles Drying->FinalProduct

Caption: Workflow for the hydrothermal synthesis of BiFeO₃.

Calcination_Workflow Precursor Bismuth-Iron Hydroxide-Based Precursor (BFOH) Calcination Calcination (Furnace @ 400°C) Precursor->Calcination Heat Treatment Product Pure Phase BiFeO₃ Powder Calcination->Product Thermal Decomposition & Crystallization

Caption: Workflow for the calcination synthesis of BiFeO₃.

Conclusion

The synthesis of high-quality bismuth ferrite nanoparticles is achievable through wet chemical methods that utilize hydroxide-based precursors. The hydrothermal and co-precipitation/calcination routes offer precise control over reaction conditions, leading to the formation of phase-pure BiFeO₃ at significantly lower temperatures than solid-state methods. The protocols and data presented herein provide a comprehensive guide for researchers aiming to synthesize this important multiferroic material. Careful control of parameters such as pH, temperature, reaction time, and precursor concentration is paramount to avoiding the formation of common impurity phases like Bi₂O₃ and Bi₂Fe₄O₉.[4][8]

References

Green Synthesis of Bismuth Hydroxide Using Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanotechnology has emphasized the need for sustainable and eco-friendly methods for nanoparticle synthesis. Green synthesis, which utilizes biological entities like plant extracts, offers a cost-effective, simple, and non-toxic alternative to conventional chemical and physical methods.[1][2] Plant extracts are rich in a diverse array of phytochemicals such as flavonoids, terpenoids, alkaloids, and polyphenols, which can act as potent reducing, capping, and stabilizing agents in the synthesis of metallic and metal oxide nanoparticles.[3]

Bismuth hydroxide (B78521) (Bi(OH)₃) nanoparticles are of particular interest due to the low toxicity of bismuth, making them promising candidates for various biomedical applications, including as antimicrobial agents and in drug delivery systems. The green synthesis approach allows for the formation of these nanoparticles while minimizing the use of hazardous reagents. This document provides detailed protocols and application notes for the green synthesis of bismuth hydroxide nanoparticles using plant extracts.

Mechanism of Green Synthesis

The synthesis of this compound nanoparticles via plant extracts is primarily a phytochemical-mediated hydrolysis and precipitation process. Unlike the synthesis of metallic nanoparticles which involves the reduction of metal ions, the formation of this compound relies on the chelation and controlled hydrolysis of bismuth ions (Bi³⁺).

The key steps in the proposed mechanism are:

  • Chelation: Polyphenolic compounds, particularly flavonoids, present in the plant extract chelate with the Bi³⁺ ions from the precursor salt (e.g., bismuth nitrate). This chelation occurs through the hydroxyl and carbonyl functional groups of the flavonoids.

  • Hydrolysis: The chelation complex controls the hydrolysis of the bismuth ions, preventing rapid and uncontrolled precipitation.

  • Nucleation and Growth: The controlled release of Bi³⁺ from the complex leads to the formation of this compound nuclei (Bi(OH)₃).

  • Stabilization: The phytochemicals present in the extract then adsorb onto the surface of the newly formed nanoparticles, acting as capping agents. This steric hindrance prevents agglomeration and stabilizes the nanoparticles in the solution.

Experimental Protocols

Protocol 1: Preparation of Aqueous Plant Extract

This protocol describes a general method for the preparation of an aqueous plant extract that can be used for the synthesis of this compound nanoparticles.

Materials:

  • Fresh plant leaves (e.g., Mentha pulegium, Citrus limon, Moringa oleifera)[2][4]

  • Deionized water

  • Whatman No. 1 filter paper

  • Beakers and conical flasks

  • Heating mantle/hot plate

  • Magnetic stirrer

Procedure:

  • Collection and Washing: Collect fresh and healthy plant leaves. Wash them thoroughly with tap water to remove any dust and other particulate matter, followed by a final rinse with deionized water.

  • Drying and Pulverization: Shade-dry the leaves for 5-7 days to remove moisture. Once completely dry, grind the leaves into a fine powder using a blender or mortar and pestle.

  • Extraction:

    • Add 10 g of the leaf powder to 100 mL of deionized water in a 250 mL beaker.

    • Heat the mixture at 60-80°C for 1 hour with continuous stirring.

    • Allow the solution to cool to room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

  • Storage: Store the clear extract in a refrigerator at 4°C for further use. The extract should ideally be used within a week.

Protocol 2: Green Synthesis of this compound Nanoparticles

This protocol outlines the steps for the synthesis of this compound nanoparticles using the prepared plant extract.

Materials:

  • Aqueous plant extract (from Protocol 1)

  • Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: Prepare a 0.1 M solution of bismuth nitrate pentahydrate by dissolving 4.85 g of Bi(NO₃)₃·5H₂O in 100 mL of deionized water. A few drops of dilute nitric acid can be added to ensure complete dissolution and prevent premature hydrolysis.

  • Synthesis Reaction:

    • In a 250 mL beaker, take 50 mL of the prepared plant extract.

    • While stirring vigorously, add 50 mL of the 0.1 M bismuth nitrate solution dropwise to the plant extract.

    • A color change in the solution and the formation of a precipitate indicate the initiation of nanoparticle formation.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Separation and Washing:

    • Separate the formed this compound nanoparticles from the solution by centrifugation at 8,000-10,000 rpm for 15 minutes.

    • Discard the supernatant and wash the nanoparticle pellet by re-dispersing it in deionized water and centrifuging again. Repeat this washing step three times to remove any unreacted precursors and by-products.

  • Drying: Dry the final washed pellet in a hot air oven at 60-80°C to obtain a fine powder of this compound nanoparticles.

Protocol 3: Characterization of this compound Nanoparticles

To confirm the synthesis and determine the physicochemical properties of the this compound nanoparticles, the following characterization techniques are recommended.

  • UV-Visible Spectroscopy: To monitor the formation of nanoparticles. This compound typically does not show a distinct surface plasmon resonance peak like metallic nanoparticles, but a change in the absorption spectrum compared to the precursors can indicate nanoparticle formation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the phytochemicals capping the nanoparticles and to confirm the presence of Bi-O-H bonds.

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the synthesized this compound.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic size distribution and zeta potential (surface charge) of the nanoparticles in a colloidal suspension.

Data Presentation

The following tables summarize key information gathered from the literature on the green synthesis of bismuth-based nanoparticles. While specific quantitative data for this compound is limited, the data for bismuth oxide serves as a valuable reference.

Table 1: Plant Extracts Used in the Green Synthesis of Bismuth-Based Nanoparticles and Their Active Phytochemicals

Plant SpeciesPart UsedMajor PhytochemicalsSynthesized NanoparticleReference
Mentha pulegiumLeavesFlavonoids, Terpenoids, Phenolic acidsBismuth Oxide[2][3]
Citrus limonFruit JuiceFlavonoids, Ascorbic AcidBismuth Oxide, Bismuth
Murraya koenigiiLeavesTannins, Flavones, TerpenoidsBismuth Oxide
Beta vulgaris--Bismuth Oxide[5]
Moringa oleiferaBarkVitamins, MineralsBismuth Oxide[4]
Eucalyptus camaldulensisLeavesBioactive compoundsBismuth Oxide[6]
Almond gumGumNatural polymersBismuth Oxide[7]

Table 2: Representative Physicochemical Properties of Green Synthesized Bismuth Oxide Nanoparticles

Plant ExtractSynthesis ConditionsMorphologyAverage Size (nm)Reference
Mentha pulegium90°C, 24 hSpherical~150 (DLS), ~200 (SEM)[8]
Coldenia procumbensRoom temp, 12 hAgglomerated, spherical-
Citrus limonRoom temp, 12 hAgglomerated, spherical-
Murraya koenigiiRoom temp, 12 hAgglomerated, spherical-
Beta vulgaris-Aggregated thin sheet clusters30-35 (SEM)[5]

Note: The data in this table is for Bismuth Oxide (Bi₂O₃) nanoparticles and should be used as a reference for optimizing the synthesis of this compound (Bi(OH)₃).

Visualizations

Experimental Workflow

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Characterization plant Plant Material (Leaves) wash Washing & Drying plant->wash grind Grinding to Powder wash->grind extract Aqueous Extraction (60-80°C) grind->extract filter Filtration extract->filter plant_extract Plant Extract filter->plant_extract mixing Mixing and Stirring (Room Temperature) plant_extract->mixing bismuth_precursor Bismuth Nitrate (Bi(NO₃)₃·5H₂O) bismuth_precursor->mixing centrifuge Centrifugation & Washing mixing->centrifuge drying Drying (60-80°C) centrifuge->drying BiOH3_powder Bi(OH)₃ Nanopowder drying->BiOH3_powder char UV-Vis, FTIR, XRD, SEM, TEM, DLS BiOH3_powder->char

Caption: Experimental workflow for the green synthesis of this compound nanoparticles.

Proposed Mechanism of Synthesis

G Bi_ion Bi³⁺ Ions (from Bismuth Nitrate) chelation Chelation (Bi³⁺-Phytochemical Complex) Bi_ion->chelation phytochemicals Phytochemicals (e.g., Flavonoids in Plant Extract) phytochemicals->chelation capping Surface Capping (Stabilization) phytochemicals->capping hydrolysis Controlled Hydrolysis & Nucleation chelation->hydrolysis BiOH3_core Bi(OH)₃ Nanoparticle Core hydrolysis->BiOH3_core BiOH3_core->capping final_np Stabilized Bi(OH)₃ Nanoparticle capping->final_np

Caption: Proposed mechanism for the phytochemical-mediated synthesis of this compound.

References

Application Note: Bismuth Hydroxide for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in water from industrial effluents poses a significant threat to environmental and human health due to the toxicity, persistence, and non-biodegradability of these pollutants.[1] Conventional treatment methods like chemical precipitation, ion exchange, and membrane filtration often have limitations, including high cost, incomplete removal, and the generation of toxic sludge.[2][3] Adsorption is a promising alternative due to its simplicity, high efficiency, and cost-effectiveness.[4] Bismuth-based materials, including bismuth hydroxide (B78521) (Bi(OH)₃), are gaining attention as effective adsorbents for heavy metal removal due to their high affinity for various metal ions and relatively low toxicity compared to other heavy metals.[5][6]

This document provides detailed protocols for the synthesis of bismuth hydroxide and its application in the removal of heavy metals from aqueous solutions. It also summarizes the quantitative performance of related bismuth compounds and outlines the primary mechanisms involved in the adsorption process.

Experimental Protocols

Protocol 1: Synthesis of this compound Adsorbent

This protocol is adapted from a chemical precipitation method to produce this compound powder.[7]

1.1. Materials and Reagents:

  • Bismuth (III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonia (B1221849) solution (NH₃·H₂O)

  • Dispersant (e.g., Polyethylene glycol, Polyvinyl alcohol)

  • Deionized water

1.2. Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Jet mill (optional, for particle size reduction)

1.3. Procedure:

  • Prepare Solutions:

    • Prepare a bismuth nitrate solution with a concentration between 0.15 and 2 mol/L in deionized water.[7]

    • Prepare a separate ammonia solution.[7]

    • Prepare a dispersant solution.[7]

  • Initial Precipitation:

    • Add the dispersant solution to the bismuth nitrate solution and stir vigorously.[7]

    • Dilute the mixture with deionized water.

    • Slowly add the ammonia solution to the bismuth nitrate mixture while stirring to adjust the pH, inducing the formation of a pre-precipitate.[7]

  • Washing and Re-suspension:

    • Filter the reaction mixture to collect the pre-precipitate.

    • Wash the precipitate thoroughly with deionized water to remove impurities.[7]

    • Transfer the washed pre-precipitate into a beaker and re-suspend it in deionized water to form a suspension.[7]

  • Final Precipitation and Aging:

    • Continue to add ammonia solution to the suspension to further adjust the pH.[7]

    • Allow the mixture to undergo static aging.[7]

  • Final Product Preparation:

    • Wash the aged this compound precipitate multiple times with deionized water and then separate it via filtration.[7]

    • Dry the final precipitate in an oven to obtain this compound (Bi(OH)₃) powder.[7]

    • For a finer powder with higher surface area, the dry powder can be processed using a jet mill.[7]

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol describes a general procedure for evaluating the performance of the synthesized this compound in removing heavy metals from a contaminated water sample.

2.1. Materials and Reagents:

  • Synthesized this compound (Bi(OH)₃) adsorbent

  • Heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, etc.) for preparing stock solutions

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Deionized water

2.2. Equipment:

  • Orbital shaker or magnetic stirrer

  • pH meter

  • Centrifuge or filtration system

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

2.3. Procedure:

  • Prepare Heavy Metal Solutions:

    • Prepare a 1000 mg/L stock solution of the target heavy metal by dissolving the appropriate salt in deionized water.[2]

    • Prepare working solutions of desired concentrations (e.g., 10, 50, 100 mg/L) by diluting the stock solution.[1]

  • Adsorption Process:

    • Add a precise amount of this compound adsorbent (e.g., 1.0 g/L) to a known volume of the heavy metal working solution in a flask.[8]

    • Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flask on an orbital shaker and agitate at a constant speed for a predetermined contact time (e.g., 2 hours).[8][9]

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.[1]

    • Measure the final concentration (Cբ) of the heavy metal in the supernatant/filtrate using AAS or ICP-OES.

  • Data Calculation:

    • Calculate the percentage removal of the heavy metal using the following equation[2][10]: % Removal = [(Cᵢ - Cբ) / Cᵢ] x 100 Where Cᵢ and Cբ are the initial and final heavy metal concentrations (mg/L), respectively.

    • Calculate the adsorption capacity (qₑ, in mg/g), which is the amount of metal adsorbed per unit mass of the adsorbent: qₑ = [(Cᵢ - Cբ) x V] / m Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

  • Optimization Studies (Optional):

    • To determine optimal removal conditions, repeat steps 2-4 while varying one parameter at a time:

      • pH: Test a range of pH values (e.g., 3 to 9).[11]

      • Contact Time: Collect samples at different time intervals (e.g., 10, 30, 60, 120, 240 min).[2]

      • Adsorbent Dose: Vary the mass of this compound added.[2]

      • Initial Metal Concentration: Use working solutions with different starting concentrations.[2]

Data Presentation: Performance of Bismuth-Based Adsorbents

While extensive quantitative data specifically for this compound is limited in the reviewed literature, the following tables summarize the performance of closely related bismuth oxide and other bismuth-based composite adsorbents for the removal of various heavy metals.

Table 1: Adsorption Capacities of Bismuth-Based Materials for Heavy Metal Removal

Adsorbent Heavy Metal Adsorption Capacity (mg/g) Optimal Conditions Reference
Defective Bismuth Oxide (Bi₂O₃) Arsenic (V) ~19.6 (26.2 µmol/g) pH 7, 25°C [9]
Defective Bismuth Oxide (Bi₂O₃) Arsenic (III) ~20.6 (27.5 µmol/g) pH 8, 25°C [9]
Iron Hydroxide Nanopetalines Arsenic (V) 217.76 pH 4.0 [11]
Iron Hydroxide Nanopetalines Arsenic (III) 147.06 pH 8.0 [11]
Jute/PAA Hydrogel Cadmium (II) 401.7 - [8]
Jute/PAA Hydrogel Lead (II) 542.9 - [8]

| Al-Hydroxide Modified Diatomite | Lead (II) | - | pH 5.0 |[12] |

Table 2: Removal Efficiencies of Bismuth-Based Materials for Heavy Metal Removal

Adsorbent Heavy Metal Removal Efficiency (%) Conditions (Adsorbent Dose, Time) Reference
Biosynthesized Bi₂O₃ NPs (from Bi(NO₃)₃) Cobalt (II) 93.3 pH 6, Room Temp. [13]
Biosynthesized Bi₂O₃ NPs (from Bi(NO₃)₃) Nickel (II) 87.7 pH 6, Room Temp. [13]
Biosynthesized Bi₂O₃ NPs (from Bi(NO₃)₃) Copper (II) 88.54 pH 6, Room Temp. [13]
General Hydroxide Precipitation Non-chelated Metals 95.7 - 98.5 - [14]

| Al-Hydroxide Modified Diatomite | Lead (II) | 61.36 | 3 g/L, 2h |[12] |

Visualizations: Workflows and Mechanisms

Synthesis and Experimental Workflow Diagrams

The following diagrams illustrate the synthesis process for this compound and the general workflow for a batch adsorption experiment.

SynthesisWorkflow cluster_solutions 1. Solution Preparation cluster_reaction 2. Precipitation & Aging cluster_final 3. Final Product Bi_Nitrate Bi(NO₃)₃ Solution Mix Mix & Stir Bi_Nitrate->Mix Ammonia Ammonia Solution Precipitate Initial Precipitation (pH Adjustment) Ammonia->Precipitate Dispersant Dispersant Solution Dispersant->Mix Mix->Precipitate Wash1 Filter & Wash Precipitate->Wash1 Resuspend Re-suspend Wash1->Resuspend Age Static Aging Resuspend->Age Wash2 Final Wash Age->Wash2 Dry Drying Wash2->Dry Mill Jet Milling (Optional) Dry->Mill Product Bi(OH)₃ Powder Mill->Product

Caption: Workflow for the synthesis of this compound adsorbent.

AdsorptionWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Metal_Sol Prepare Heavy Metal Working Solution Combine Combine Solution & Adsorbent Metal_Sol->Combine Adsorbent Weigh Bi(OH)₃ Adsorbent Adsorbent->Combine Adjust_pH Adjust pH Combine->Adjust_pH Agitate Agitate for Contact Time Adjust_pH->Agitate Separate Separate Solid/Liquid (Filter/Centrifuge) Agitate->Separate Analyze Analyze Filtrate for Final Metal Conc. (Cf) Separate->Analyze Calculate Calculate Removal % & Adsorption Capacity Analyze->Calculate

Caption: Experimental workflow for a batch adsorption study.

Adsorption Mechanism

The removal of heavy metal ions by this compound is governed by several mechanisms, which can occur simultaneously.[4][15]

  • Surface Precipitation: At an appropriate alkaline pH, dissolved metal ions (M²⁺) react with hydroxide ions (OH⁻) to form insoluble metal hydroxides that precipitate onto the surface of the this compound particles.[14][16]

  • Electrostatic Attraction: The surface of this compound possesses hydroxyl functional groups (-OH). Depending on the pH of the solution, the surface can be protonated or deprotonated, leading to a net surface charge. In solutions with a pH above the point of zero charge, the surface becomes negatively charged (Bi-O⁻), attracting positively charged metal cations.[2][4]

  • Complexation: The hydroxyl groups on the adsorbent surface can act as ligands, forming surface complexes with the heavy metal ions.[4][17]

AdsorptionMechanisms cluster_mechanisms Adsorption Mechanisms Adsorbent Bi(OH)₃ Surface (Bi-OH) Precipitation Surface Precipitation M(OH)₂ Adsorbent->Precipitation High pH Attraction Electrostatic Attraction Bi-O⁻ ••• M²⁺ Adsorbent->Attraction pH > PZC Complexation Surface Complexation Bi-O-M⁺ Adsorbent->Complexation Complex Formation Metal_Ion Heavy Metal Ion (M²⁺ in solution)

Caption: Potential mechanisms for heavy metal adsorption on this compound.

References

Application Notes and Protocols: The Critical Role of pH in the Precipitation of Bismuth Hydroxide for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth compounds have a long and storied history in medicine, with applications ranging from gastrointestinal remedies to antimicrobial and anticancer agents.[1][2][3][4] The synthesis of high-purity bismuth compounds is fundamental to their application in drug development and materials science. Bismuth hydroxide (B78521), Bi(OH)₃, is a key intermediate in the synthesis of various bismuth-based active pharmaceutical ingredients (APIs) and functional nanomaterials, such as bismuth oxide (Bi₂O₃).[5] The precipitation of bismuth hydroxide from an aqueous solution of a bismuth salt is a common and effective synthesis method. The pH of the reaction medium is the most critical parameter in this process, directly influencing the hydrolysis of bismuth (III) ions (Bi³⁺), and consequently the precipitation yield, particle size, crystallinity, and morphology of the final product.[5][6]

These application notes provide a detailed overview of the role of pH in the precipitation of this compound, including quantitative data on solubility and particle size, and a comprehensive experimental protocol for its controlled synthesis.

The Chemical Basis of pH-Dependent Precipitation

The precipitation of this compound is governed by the hydrolysis of the Bi³⁺ aqua ion. In aqueous solutions, the speciation of bismuth is highly dependent on the pH. At low pH values, bismuth exists as the hydrated Bi³⁺ ion. As the pH increases, a series of hydrolysis reactions occur, leading to the formation of various soluble hydroxo complexes before the eventual precipitation of solid Bi(OH)₃.[7]

The simplified, overall precipitation reaction can be represented as:

Bi³⁺(aq) + 3OH⁻(aq) ⇌ Bi(OH)₃(s)

The concentration of hydroxide ions (OH⁻), and therefore the pH, directly drives this equilibrium. Controlling the pH allows for precise control over the supersaturation of the solution, which in turn dictates the nucleation and growth kinetics of the Bi(OH)₃ particles.

Below is a diagram illustrating the general pathway of bismuth speciation as a function of increasing pH.

Bismuth_Speciation cluster_pH Increasing pH Bi3 Bi³⁺(aq) (Hydrated Ion) BiOH2 Bi(OH)²⁺(aq) (Mononuclear Complex) Bi3->BiOH2 pH > 0 Poly Bi₆O₄(OH)₄⁶⁺(aq) (Polynuclear Complex) BiOH2->Poly Slightly higher pH BiOH3 Bi(OH)₃(s) (Precipitate) Poly->BiOH3 pH > 2.5

Caption: Bismuth(III) speciation as a function of increasing pH.

Quantitative Data on pH Effects

While the precipitation of this compound is known to be essentially complete over a range of pH values, the precise control of pH is crucial for tuning the physicochemical properties of the precipitate.

pH-Dependent Solubility and Precipitation

The solubility product constant (Ksp) for this compound is exceptionally low, indicating its high insolubility in water under neutral to alkaline conditions.

ParameterValueReference
Solubility Product (Ksp) of Bi(OH)₃3.2 x 10⁻⁴⁰--INVALID-LINK--

The practical implications of pH on the state of bismuth in an aqueous solution are summarized in the table below.

pH RangePredominant Bismuth SpeciesStateRemarks
< 1Bi³⁺(aq)SolubleBismuth salts are stable in strongly acidic solutions.
1 - 2.5Bi(OH)²⁺, Bi₆O₄(OH)₄⁶⁺SolubleFormation of mononuclear and polynuclear hydroxo complexes begins.[7]
> 2.5Bi(OH)₃PrecipitateThis compound begins to precipitate from the solution.
5.5 - 10Bi(OH)₃PrecipitateThis range is often cited for the effective and complete precipitation of this compound.
> 10Bi(OH)₃PrecipitateIn the absence of interfering anions, precipitation is prominent at approximately pH 10.[1]
Influence of pH on Particle Size and Morphology

The pH during precipitation not only affects the yield but also plays a pivotal role in determining the particle size and morphology of the resulting this compound, which is particularly critical in the synthesis of nanomaterials for drug delivery and catalysis.

pHParticle SizeMorphologyRemarksReference
5.5 - 100.01 - 10 µmAmorphous PowderGeneral range for standard precipitation methods.--INVALID-LINK--
~98.4 nm ± 6.7 nmSpherical NanoparticlesUsed in a specific protocol for the synthesis of bismuth nanoparticles where Bi(OH)₃ is an intermediate.--INVALID-LINK--
10~25 nmHomogeneous NanoparticlesIn hydrothermal synthesis, which often involves a Bi(OH)₃ precursor.--INVALID-LINK--
12 - 13Not specifiedUniform, block-like structuresHigher pH in hydrothermal synthesis promotes better crystallinity.--INVALID-LINK--

Experimental Protocol: Controlled Precipitation of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound via chemical precipitation, with an emphasis on pH control.

Materials
  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH), 1 M solution

  • Deionized (DI) water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Experimental Workflow Diagram

Workflow start Start dissolve 1. Dissolve Bi(NO₃)₃·5H₂O in dilute HNO₃ start->dissolve precipitate 2. Add NaOH or NH₄OH solution dropwise with stirring dissolve->precipitate monitor 3. Monitor pH continuously precipitate->monitor adjust 4. Adjust to target pH (e.g., pH 9-10) monitor->adjust age 5. Age the precipitate (optional, e.g., 1-2 hours) adjust->age filter 6. Filter the precipitate age->filter wash 7. Wash with DI water (multiple times) filter->wash dry 8. Dry the precipitate (e.g., 60-80°C) wash->dry end End (Bi(OH)₃ Powder) dry->end

Caption: Experimental workflow for this compound precipitation.

Procedure
  • Preparation of Bismuth Nitrate Solution:

    • Weigh a desired amount of bismuth(III) nitrate pentahydrate.

    • In a beaker, dissolve the bismuth nitrate in a minimal amount of concentrated nitric acid. This is necessary to prevent premature hydrolysis and the formation of bismuth subnitrate.

    • Slowly add deionized water while stirring to achieve the desired starting concentration (e.g., 0.1 M). The solution should be clear.

  • Precipitation:

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

    • Immerse a calibrated pH probe into the solution to monitor the pH in real-time.

    • Slowly add the 1 M NaOH or NH₄OH solution dropwise to the bismuth nitrate solution. A white precipitate of this compound will begin to form.

    • Continue adding the basic solution until the target pH is reached. For general-purpose Bi(OH)₃, a pH of 9-10 is recommended for complete precipitation. For nanoparticle synthesis, the target pH may be more specific (e.g., pH 9).[8]

  • Aging the Precipitate (Optional but Recommended):

    • Once the target pH is reached, stop adding the base but continue stirring the suspension for a period of 1 to 2 hours at room temperature. This process, known as aging, can improve the filterability and crystallinity of the precipitate.

  • Isolation and Washing:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration using a Buchner funnel.

    • Wash the precipitate cake with copious amounts of deionized water. This is a critical step to remove residual ions (e.g., Na⁺, NO₃⁻) that can affect the purity of the final product. Continue washing until the conductivity of the filtrate is close to that of deionized water.

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or a suitable container.

    • Dry the this compound in an oven at a temperature of 60-80°C until a constant weight is achieved. Higher temperatures should be avoided as they can lead to the decomposition of Bi(OH)₃ to Bi₂O₃.

Conclusion

The precise control of pH is paramount in the synthesis of this compound. By carefully adjusting and monitoring the pH during the precipitation process, researchers can not only ensure a high yield but also tailor the particle size, morphology, and purity of the final product. This level of control is essential for the development of advanced bismuth-based pharmaceuticals and functional materials, where the physicochemical properties of the starting materials directly impact the performance and efficacy of the end product. The protocol provided herein offers a reliable method for the synthesis of high-purity this compound suitable for a wide range of research and development applications.

References

Bismuth Hydroxide as a Mild Lewis Acid Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) compounds are increasingly recognized as effective, environmentally benign Lewis acid catalysts for a variety of organic transformations.[1][2] Their low toxicity, cost-effectiveness, and tolerance to air and moisture make them attractive alternatives to traditional, often more hazardous, Lewis acids.[1][2] Bismuth hydroxide (B78521), Bi(OH)₃, in particular, embodies these "green" characteristics and functions as a mild Lewis acid catalyst. Its utility is attributed to the coordinatively unsaturated Bismuth(III) center which can activate substrates.[3]

While specific literature protocols detailing the use of isolated bismuth hydroxide are not abundant, its catalytic activity is often harnessed through the in-situ formation from other bismuth salts like bismuth nitrate (B79036) (Bi(NO₃)₃) or bismuth triflate (Bi(OTf)₃) in the presence of trace moisture. These notes provide protocols for key organic transformations where this compound is an active catalytic species or where its catalytic behavior can be inferred from closely related bismuth(III) compounds.

Application Note 1: One-Pot Synthesis of α-Aminonitriles (Strecker Reaction)

The Strecker reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source to produce α-aminonitriles, which are valuable precursors to amino acids.[4] Bismuth(III) nitrate has been demonstrated to be a highly efficient catalyst for this transformation, proceeding under mild conditions with excellent yields.

Experimental Data

The following data summarizes the results for the bismuth(III) nitrate-catalyzed Strecker reaction of various aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN) at room temperature.

AldehydeAmineProductTime (min)Yield (%)
Benzaldehyde (B42025)Aniline (B41778)2-(phenylamino)-2-phenylacetonitrile1098
4-ChlorobenzaldehydeAniline2-((4-chlorophenyl)(phenylamino))acetonitrile1596
4-MethylbenzaldehydeAniline2-((4-methylphenyl)(phenylamino))acetonitrile1097
4-MethoxybenzaldehydeAniline2-((4-methoxyphenyl)(phenylamino))acetonitrile1595
2-NaphthaldehydeAniline2-(naphthalen-2-yl)-2-(phenylamino)acetonitrile2092
Benzaldehyde4-Methylaniline2-phenyl-2-(p-tolylamino)acetonitrile1096
Benzaldehyde4-Methoxyaniline2-((4-methoxyphenyl)amino)-2-phenylacetonitrile1594
PropanalAniline2-(phenylamino)butanenitrile2590
CyclohexanoneAniline1-(phenylamino)cyclohexanecarbonitrile3088

Data adapted from a study using 10 mol% Bi(NO₃)₃ in acetonitrile (B52724) at room temperature.

Experimental Protocol: Synthesis of 2-(phenylamino)-2-phenylacetonitrile
  • To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 0.106 g) and aniline (1.0 mmol, 0.093 g) in acetonitrile (10 mL).

  • Add bismuth(III) nitrate pentahydrate (10 mol%, 0.0485 g) to the mixture.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • To this mixture, add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.119 g) dropwise.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within 10 minutes), quench the reaction by adding 10 mL of water.

  • Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol (B145695) to afford the pure α-aminonitrile.

Logical Workflow for Bismuth-Catalyzed Strecker Reaction

Strecker_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Combine Aldehyde, Amine, and Bi(NO₃)₃ in MeCN add_tms Add Trimethylsilyl Cyanide (TMSCN) start->add_tms stir Stir at Room Temperature add_tms->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify end α-Aminonitrile purify->end

Caption: Workflow for the synthesis of α-aminonitriles.

Proposed Catalytic Cycle

Strecker_Mechanism catalyst Bi(III) Catalyst activated_imine Activated Imine [RCH=NR'---Bi(III)] catalyst->activated_imine Lewis Acid Activation aldehyde Aldehyde (RCHO) imine Imine (RCH=NR') aldehyde->imine amine Amine (R'NH₂) amine->imine imine->activated_imine product α-Aminonitrile activated_imine->product tms_cn TMSCN tms_cn->activated_imine Nucleophilic Attack product->catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Strecker reaction.

Application Note 2: Protection of Alcohols as Tetrahydropyranyl (THP) Ethers

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Tetrahydropyranyl (THP) ethers are a common choice for protecting alcohols due to their stability under various conditions. Bismuth(III) triflate has been shown to be a highly effective catalyst for the tetrahydropyranylation of a wide range of alcohols under solvent-free conditions.[5]

Experimental Data

The following table summarizes the results for the bismuth(III) triflate-catalyzed tetrahydropyranylation of various alcohols with dihydropyran (DHP) at room temperature.[5]

AlcoholTime (min)Yield (%)
1-Octanol (B28484)1095
2-Octanol1594
Cyclohexanol1096
Benzyl alcohol598
4-Nitrobenzyl alcohol597
Cinnamyl alcohol1095
1-Adamantanol3090
Phenol1592
1,4-Butanediol2093 (bis-THP)

Data adapted from a study using 0.1 mol% Bi(OTf)₃·4H₂O under solvent-free conditions at room temperature.[5]

Experimental Protocol: Synthesis of 2-(Octan-1-yloxy)tetrahydro-2H-pyran
  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-octanol (1.0 mmol, 0.130 g).

  • To the alcohol, add 3,4-dihydro-2H-pyran (DHP) (1.2 mmol, 0.101 g).

  • Add bismuth(III) triflate tetrahydrate (0.1 mol%, 0.0007 g) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC.

  • Upon completion (typically within 10 minutes), add a small amount of basic alumina (B75360) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture through a short pad of basic alumina, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the pure THP ether.

Logical Workflow for Alcohol Protection

THP_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Combine Alcohol, DHP, and Bi(OTf)₃ (Solvent-free) stir Stir at Room Temperature start->stir add_alumina Add Basic Alumina stir->add_alumina filter Filter through Alumina Pad add_alumina->filter concentrate Concentrate Filtrate filter->concentrate end THP Ether concentrate->end

Caption: Workflow for the protection of alcohols as THP ethers.

Proposed Catalytic Cycle for Tetrahydropyranylation

THP_Mechanism catalyst Bi(III) Catalyst activated_dhp Activated DHP [DHP---Bi(III)] catalyst->activated_dhp Lewis Acid Activation dhp Dihydropyran (DHP) dhp->activated_dhp alcohol Alcohol (ROH) carbocation Oxocarbenium Ion alcohol->carbocation Nucleophilic Attack activated_dhp->carbocation product THP Ether carbocation->product product->catalyst Catalyst Regeneration

Caption: Proposed mechanism for THP ether formation.

Conclusion

Bismuth(III) compounds, including this compound and its precursors, are mild, efficient, and environmentally friendly Lewis acid catalysts for important organic transformations. The protocols for the Strecker reaction and the protection of alcohols as THP ethers demonstrate the utility of these catalysts in providing high yields under gentle reaction conditions. These methods are well-suited for applications in research and development, including drug discovery, where operational simplicity and green chemistry principles are highly valued.

References

Troubleshooting & Optimization

Technical Support Center: Bismuth Hydroxide (Bi(OH)3) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bi(OH)₃ synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in controlling particle size and morphology during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Bi(OH)₃, offering potential causes and actionable solutions.

Q1: Why are my Bi(OH)₃ particles heavily agglomerated instead of being well-dispersed?

A: Particle agglomeration is a common issue that can arise from several factors during the precipitation process.

  • Potential Cause 1: Inadequate Dispersion: As the batch size increases, maintaining uniform dispersion of precursors becomes challenging, leading to localized areas of high concentration and subsequent agglomeration.[1]

  • Solution: Employ advanced mixing techniques such as high-shear mixers or ultrasonic devices to ensure homogenous distribution of the bismuth precursor and the precipitating agent (e.g., ammonium (B1175870) hydroxide) throughout the reaction volume.[1]

  • Potential Cause 2: Improper Surfactant Use: The absence or incorrect concentration of a surfactant or dispersing agent can lead to particles clumping together. Surfactants work by stabilizing nanoparticles.[2]

  • Solution: Introduce a suitable surfactant or dispersing agent into the reaction. Options include polyethylene (B3416737) glycol, polyvinyl alcohol, or sodium dodecylbenzenesulfonate.[3] The concentration should be optimized, as too little will be ineffective and too much can interfere with the reaction.

  • Potential Cause 3: High pH Leading to Accelerated Precipitation: A very high concentration of OH⁻ ions can accelerate the precipitation reaction, causing the formation of larger, agglomerated precipitates.

  • Solution: Carefully control the rate of addition of the base (e.g., NaOH, NH₄OH) to maintain a steady pH and avoid rapid precipitation. A slower, more controlled reaction favors the formation of smaller, well-dispersed particles.

Q2: The particle size of my Bi(OH)₃ is inconsistent and shows a wide distribution. How can I achieve monodispersity?

A: Achieving a narrow particle size distribution requires precise control over nucleation and growth kinetics.

  • Potential Cause 1: Inhomogeneous Mixing and Temperature Gradients: In larger reaction volumes, inconsistent mixing can create "hot spots" or areas of varying precursor concentration.[1] This leads to non-uniform nucleation and growth rates across the batch.

  • Solution: Ensure uniform mixing and temperature throughout the reactor. For larger scales, consider using jacketed reactors with precise coolant circulation to maintain a stable and consistent temperature profile.[1]

  • Potential Cause 2: Ostwald Ripening: During aging, larger particles can grow at the expense of smaller ones, a process known as Ostwald ripening, which broadens the size distribution over time.

  • Solution: Optimize the aging time and temperature. While aging can improve crystallinity, prolonged periods can worsen size distribution.[4] Conduct time-dependent studies to find the optimal duration that balances crystallinity with size uniformity.

  • Potential Cause 3: Fluctuating pH: Drifts in pH during the synthesis can alter the hydrolysis of Bi³⁺ ions, affecting both nucleation and growth rates inconsistently.[4]

  • Solution: Use a pH controller or a buffered solution to maintain a constant pH throughout the reaction. This ensures that the conditions for particle formation remain stable.

Q3: My final product contains impurity phases like bismuth oxide (Bi₂O₃) instead of pure Bi(OH)₃. What causes this and how can it be prevented?

A: The formation of Bi₂O₃ is typically due to the dehydration of Bi(OH)₃, often induced by excessive heat.

  • Potential Cause: High Reaction or Drying Temperature: Temperatures, particularly above 90°C during synthesis or aging, can cause Bi(OH)₃ to lose water and convert to Bi₂O₃.[4] Similarly, aggressive drying conditions can induce this transformation.

  • Solution: Maintain the reaction and aging temperature below 90°C to preserve the hydroxide (B78521) structure.[4] When drying the final product, use milder conditions such as vacuum drying at a low temperature or freeze-drying, rather than high-temperature oven drying. During hydrothermal synthesis that aims for Bi₂O₃, this dehydration is intentional and controlled by temperature.[5]

Q4: I am trying to synthesize a specific morphology (e.g., nanorods, nanosheets) but am getting spherical particles instead. How can I control the particle shape?

A: Particle morphology is heavily influenced by the choice of reagents and reaction conditions, which can direct crystal growth along specific planes.

  • Potential Cause 1: Lack of a Structure-Directing Agent: The growth of anisotropic shapes like rods or plates often requires a capping or structure-directing agent that preferentially adsorbs to certain crystal faces, promoting growth on others.

  • Solution: Introduce surfactants or polymers that can act as morphology-directing agents.[6] For example, polyvinylpyrrolidone (B124986) (PVP) has been used to synthesize Bi₂Te₃ nanosheets, and other surfactants like CTAB or EDTA can be used to obtain different nanostructures.[6][7]

  • Potential Cause 2: Suboptimal pH or Temperature: The pH and temperature conditions can favor the formation of the most thermodynamically stable morphology, which is often spherical.

  • Solution: Systematically vary the pH and temperature of your synthesis. For instance, hydrothermal synthesis of Bi₂O₃ at 120°C can produce nanorods.[8][9] The pH can influence not only the particle shape but also the crystalline phase.[10][11]

  • Potential Cause 3: Incorrect Precursor or Solvent System: The choice of bismuth salt and solvent can impact the availability of ions and their coordination, influencing the final morphology.

  • Solution: Experiment with different bismuth precursors or solvent systems. Some protocols use intermediate species, like Bi₂O(OH)₂SO₄ nanowires formed from Bi(NO₃)₃ and Na₂SO₄, as templates to form Bi₂O₃ nanorods in a subsequent hydrothermal step.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of pH in controlling Bi(OH)₃ synthesis?

The pH of the reaction medium is a critical parameter because it directly governs the hydrolysis of Bi³⁺ ions and the subsequent nucleation and growth of Bi(OH)₃ particles.[4] Synthesis is typically achieved by adding a base, such as sodium hydroxide (NaOH) or ammonia (B1221849) (NH₃·H₂O), to a bismuth nitrate (B79036) solution to increase the pH.[4] A higher pH (more OH⁻ ions) generally leads to a faster precipitation reaction, which can result in larger, more agglomerated particles. Precise pH control is essential for tuning particle size, morphology, and even the crystalline phase of the final product.[10]

Q2: How does temperature influence the size and crystallinity of the particles?

Temperature plays a significant role in both the crystallinity and the potential dehydration of Bi(OH)₃.

  • Crystallinity: Aging the precipitated suspension at elevated temperatures (though typically below 90°C) can enhance the crystallinity of the Bi(OH)₃.[4]

  • Particle Size: In hydrothermal synthesis methods (which often aim for Bi₂O₃), increasing the reaction temperature generally leads to an increase in particle and crystallite size.[5] For example, the average crystallite size of Bi₂O₃ nanorods increased from 23.4 nm to 39.5 nm as the temperature was raised from 70°C to 120°C.[5]

  • Phase Transformation: Higher temperatures (e.g., >90°C) can cause the dehydration of Bi(OH)₃ to form bismuth oxide (Bi₂O₃), altering the chemical composition of the final product.[4]

Q3: What types of surfactants can be used and how do they work?

Surfactants are often used to control particle size and prevent agglomeration by acting as capping or stabilizing agents. They can be broadly categorized as ionic or non-ionic.

  • Ionic Surfactants: Examples include cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfosuccinate (B1259242) (AOT).[2][12] These molecules adsorb onto the nanoparticle surface, creating electrostatic repulsion between particles to prevent them from aggregating.

  • Non-ionic Surfactants: Examples include polyvinyl alcohol (PVA) and polyethylene glycol (PEG).[2] These offer stability through steric hindrance, where the bulky polymer chains physically keep the particles apart.

  • Mechanism: Surfactants can also influence morphology by selectively binding to different crystal facets, thereby slowing growth on those faces and encouraging it on others, leading to anisotropic shapes like rods or plates.[6][13] The choice and concentration of the surfactant are critical parameters to be optimized for a desired outcome.[12]

Q4: What are the main differences between precipitation and hydrothermal synthesis methods for bismuth compounds?

  • Precipitation Method: This is typically a rapid, room-temperature process where a precipitating agent (a base) is added to a solution of a bismuth salt, causing the immediate formation of an insoluble product like Bi(OH)₃.[14] It is a straightforward method, but controlling monodispersity can be challenging. Post-synthesis aging may be required to improve crystallinity.

  • Hydrothermal Method: This method involves a chemical reaction in an aqueous solution within a sealed container (an autoclave) at elevated temperatures (e.g., 70°C to 220°C) and pressures.[5][8] This technique is often used to synthesize highly crystalline nanomaterials with controlled morphologies, such as Bi₂O₃ nanorods, directly from Bi(OH)₃ precursors.[8] The higher temperature and pressure facilitate the dissolution and recrystallization processes, allowing for better control over the final particle characteristics.

Data Presentation: Synthesis Parameters and Outcomes

The following tables summarize quantitative data from various studies, illustrating the impact of key parameters on particle size and morphology.

Table 1: Effect of Hydrothermal Temperature on Bi₂O₃ Nanoparticle Size (Note: These studies involve the dehydration of Bi(OH)₃ to Bi₂O₃)

Reaction Temperature (°C)Reaction Time (hours)Average Crystallite Size (nm)Resulting Particle Diameter (nm)Reference
70423.4190[5]
80428.0200[5]
90432.4270[5]
120439.5320[5]

Table 2: Effect of Hydrothermal Reaction Time on Bi₂O₃ Nanorod Diameter

Reaction Temperature (°C)Reaction TimeResulting Nanorod Diameter (nm)Reference
6010 min70[8]
6020 min80[8]
6030 min90[8]
601 hour100[8]

Experimental Protocols

Protocol 1: General Precipitation Synthesis of Bi(OH)₃

  • Preparation of Precursor Solution: Prepare an aqueous solution of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). An acidic environment may be required to prevent premature hydrolysis and precipitation of bismuth salts.[14]

  • Preparation of Precipitating Agent: Prepare a separate solution of a base, such as sodium hydroxide (NaOH) or aqueous ammonia (NH₄OH).[4]

  • (Optional) Addition of Dispersant: If used, dissolve a dispersing agent (e.g., polyethylene glycol) in the bismuth nitrate solution and stir until homogeneous.[3]

  • Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add the basic solution dropwise to raise the pH and initiate the precipitation of Bi(OH)₃.[4] Monitor the pH to reach the desired final value.

  • Aging: Continue stirring the resulting suspension for a set period (e.g., 2-6 hours) at a controlled temperature (e.g., 40°C) to allow the precipitate to age.[3] Static aging may also be performed.[3]

  • Washing and Separation: Separate the Bi(OH)₃ precipitate from the solution via filtration or centrifugation. Wash the precipitate multiple times with deionized water to remove residual ions.

  • Drying: Dry the final product under vacuum at a low temperature to obtain Bi(OH)₃ powder.

Protocol 2: Hydrothermal Synthesis of Bi₂O₃ Nanorods from Bi(OH)₃ Precursor

  • Precursor Formation: First, synthesize a Bi(OH)₃ precursor. This can be done by reacting Bi(NO₃)₃·5H₂O with NaOH to form a Bi(OH)₃ precipitate.[5][8] An intermediate like Bi₂O(OH)₂SO₄ can also be formed by reacting bismuth nitrate with sodium sulfate.[8][9]

  • Transfer to Autoclave: Transfer the aqueous suspension containing the Bi(OH)₃ precursor into a Teflon-lined stainless-steel autoclave.[8][9]

  • Hydrothermal Treatment: Seal the autoclave and heat it to the desired reaction temperature (e.g., 120°C) for a specific duration (e.g., 12 hours).[8][9] During this step, the Bi(OH)₃ dehydrates and crystallizes into Bi₂O₃ nanostructures.[8]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the product by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven at a moderate temperature (e.g., 60-80°C).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_post 3. Post-Processing cluster_final 4. Final Product p1 Bi(NO3)3 Solution r1 Mixing & Precipitation (Controlled pH & Temp) p1->r1 p2 Base Solution (NaOH / NH4OH) p2->r1 p3 Surfactant (Optional) p3->r1 pp1 Aging r1->pp1 Transfer Slurry pp2 Washing & Centrifugation pp1->pp2 pp3 Drying pp2->pp3 f1 Bi(OH)3 Powder pp3->f1

Caption: General experimental workflow for the precipitation synthesis of Bi(OH)₃.

parameter_influence p1 pH e1 Nucleation Rate p1->e1 e2 Crystal Growth Rate p1->e2 p2 Temperature p2->e1 p2->e2 e3 Dehydration p2->e3 o3 Crystallinity p2->o3 p3 Surfactant / Additive p3->e2 e4 Surface Stabilization p3->e4 p4 Reaction Time p4->e2 p4->o3 o1 Particle Size e1->o1 e2->o1 o2 Morphology (Shape) e2->o2 e2->o3 o4 Phase Purity (Bi(OH)3 vs Bi2O3) e3->o4 e4->o2 o5 Dispersion e4->o5

Caption: Logical relationships between synthesis parameters and final particle properties.

References

Optimizing calcination temperature for Bi(OH)3 to Bi2O3 conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the calcination temperature for the conversion of bismuth hydroxide (B78521) (Bi(OH)₃) to bismuth oxide (Bi₂O₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the final crystal structure of Bi₂O₃ during calcination?

A1: The calcination temperature is the most critical factor determining the resulting polymorph of Bi₂O₃.[1][2][3] Different temperatures promote the formation of different crystal phases, such as the low-temperature stable monoclinic α-phase and various metastable phases like the tetragonal β-phase and cubic γ-phase.[4][5]

Q2: What are the common crystal phases of Bi₂O₃, and which are typically obtained through calcination?

A2: Bismuth oxide has several polymorphs, with the most common being α-Bi₂O₃ (monoclinic), β-Bi₂O₃ (tetragonal), γ-Bi₂O₃ (body-centered cubic), and δ-Bi₂O₃ (cubic).[5] The α and β phases are most frequently obtained at common laboratory calcination temperatures, while others are generally metastable.[4][5] For instance, calcination at temperatures between 300°C and 350°C can yield β-Bi₂O₃ and α-Bi₂O₃, respectively.[6]

Q3: How does calcination temperature affect the particle size and morphology of the resulting Bi₂O₃?

A3: Generally, increasing the calcination temperature leads to an increase in crystallinity and particle size due to grain growth.[7][8] Higher temperatures can also cause particles to agglomerate.[6] The morphology can also change, with one study noting a transformation to a coral-reef-like crystal structure at 700°C.[2]

Q4: What is the expected color of the final Bi₂O₃ product?

A4: Bismuth oxide is typically a pale-yellow solid.[1][2][3] The intensity of the yellow color can increase with higher calcination temperatures, which corresponds to changes in the crystal structure and particle size.[2]

Troubleshooting Guide

Issue 1: My XRD analysis shows a mixture of α-Bi₂O₃ and γ-Bi₂O₃ phases, but I wanted a pure phase.

  • Probable Cause: The calcination temperature was likely in a range where multiple phases coexist. Studies have shown that mixtures of α- and γ-Bi₂O₃ can form at temperatures around 500°C and 600°C.[1][2][8] A partial phase transition from α-Bi₂O₃ to γ-Bi₂O₃ has also been observed at 700°C and 750°C in some studies.[1]

  • Solution: To obtain a pure, single-phase product, precise temperature control is essential. For pure α-Bi₂O₃ (monoclinic), calcination at a sufficiently high temperature, such as 700°C, can convert the mixture completely into the single α-phase.[2] Conversely, to obtain the β-Bi₂O₃ phase, a lower temperature of around 300°C is more suitable.[6]

Issue 2: The particles of my Bi₂O₃ powder are too large and agglomerated.

  • Probable Cause: The calcination temperature was too high or the duration was too long. Higher temperatures provide the energy for smaller particles to merge into larger ones, and this agglomeration increases with temperature.[6]

  • Solution: To obtain smaller particle sizes, use a lower calcination temperature.[5] For example, calcination at 300°C can produce nanoparticles with an average diameter of 50 nm, while increasing the temperature to 350°C can result in larger particles of around 100 nm.[6] Additionally, reducing the calcination time can help limit particle growth.

Issue 3: The photocatalytic activity of my synthesized Bi₂O₃ is lower than expected.

  • Probable Cause: The photocatalytic performance is highly dependent on the crystal phase, particle size, and surface area. While higher temperatures can increase crystallinity, they also decrease the specific surface area, which can reduce catalytic activity.[4] Furthermore, different phases have different intrinsic activities; β-Bi₂O₃ is often reported to have better photocatalytic activity than α-Bi₂O₃ due to its lower band gap.[4]

  • Solution: Optimize the calcination temperature to achieve the desired phase with high surface area. For instance, Bi₂O₃ calcined at 300°C (B-300) showed the highest removal of crystal violet dye in one study.[7] Another study found that the best performance for degrading methyl orange was with Bi₂O₃ calcined at 700°C, which, despite larger particles, had a porous structure that aided adsorption.[2] The optimal temperature is therefore dependent on the specific application and target pollutant.

Data Presentation

Table 1: Effect of Calcination Temperature on Bi₂O₃ Phase and Properties

Calcination Temperature (°C)Resulting Phase(s)Particle Size / MorphologyReference(s)
280Monoclinic α-Bi₂O₃~150 nm crystallite size[5]
300Tetragonal β-Bi₂O₃~50 nm average diameter[6]
350Monoclinic α-Bi₂O₃~100 nm average diameter; increased agglomeration[6]
400Mixture of α- and β-Bi₂O₃N/A[1]
500Mixture of α-Bi₂O₃, γ-Bi₂O₃, and BiOLarger particle size and smaller band gap compared to lower temperatures.[2][8]
600Mixture of α-Bi₂O₃, γ-Bi₂O₃, and BiOParticles continue to grow.[2][8]
700Pure Monoclinic α-Bi₂O₃Crystal structure resembles coral reefs; homogeneous and porous.[2]

Experimental Protocols

Protocol 1: General Synthesis of Bi₂O₃ from a Bismuth Salt Precursor

This protocol describes a common method for synthesizing Bi₂O₃ nanoparticles, which involves the precipitation of bismuth hydroxide followed by calcination.

  • Precursor Solution: Dissolve bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid to create a clear, homogeneous solution.[9]

  • Precipitation: Add a basic solution, such as sodium hydroxide (NaOH), dropwise to the precursor solution under vigorous stirring.[9][10] This will increase the pH and cause the precipitation of white this compound (Bi(OH)₃).[10]

  • Washing: Centrifuge the precipitate and wash it several times with deionized water to remove any remaining ions.[11]

  • Drying: Dry the obtained Bi(OH)₃ precipitate in an oven at a moderate temperature (e.g., 100°C) to remove water.[11]

  • Calcination: Place the dried powder in a muffle furnace. Heat the sample to the target temperature (e.g., 300-700°C) for a specified duration (typically 2-4 hours) to convert the Bi(OH)₃ into Bi₂O₃.[1][2][11]

  • Characterization: After cooling to room temperature, analyze the final powder using techniques like X-ray Diffraction (XRD) to identify the crystal phase and Scanning Electron Microscopy (SEM) to observe the morphology and particle size.

Visualizations

experimental_workflow cluster_prep Preparation cluster_calcination Thermal Treatment cluster_product Product & Analysis precursor Bi(NO₃)₃·5H₂O Precursor Solution precipitation Precipitation (add NaOH) -> Bi(OH)₃ precursor->precipitation washing Washing & Drying precipitation->washing calcination Calcination washing->calcination beta β-Bi₂O₃ calcination->beta  ~300°C alpha α-Bi₂O₃ calcination->alpha  ~350-700°C mixed Mixed Phases (α, γ, etc.) calcination->mixed  ~500-600°C xrd XRD Analysis beta->xrd sem SEM Analysis beta->sem alpha->xrd alpha->sem mixed->xrd mixed->sem

Caption: Experimental workflow for the synthesis of Bi₂O₃ nanoparticles.

phase_logic cluster_temp Calcination Temperature cluster_outcome Resulting Crystal Phase cluster_properties Associated Properties start Bi(OH)₃ Precursor low_temp Low Temp (e.g., 300°C) start->low_temp mid_temp Mid Temp (e.g., 500-600°C) start->mid_temp high_temp High Temp (e.g., 700°C) start->high_temp beta Pure β-Bi₂O₃ (Tetragonal) low_temp->beta mixed Mixed Phases (α-Bi₂O₃ + γ-Bi₂O₃) mid_temp->mixed alpha Pure α-Bi₂O₃ (Monoclinic) high_temp->alpha prop1 Smaller Particles Good Photocatalytic Activity beta->prop1 prop2 Intermediate State mixed->prop2 prop3 Larger, Crystalline Particles Porous Structure alpha->prop3

Caption: Influence of calcination temperature on Bi₂O₃ phase and properties.

cytotoxicity_pathway cluster_cell Interaction with Cancer Cell cluster_stress Cellular Stress Induction cluster_apoptosis Apoptotic Pathway np Bi₂O₃ Nanoparticles membrane Cell Membrane Interaction np->membrane internalization Internalization / Uptake membrane->internalization ros Reactive Oxygen Species (ROS) Generation internalization->ros damage Oxidative Stress & Macromolecular Damage ros->damage pathway Apoptosis Signal Activation damage->pathway execution Caspase Cascade pathway->execution death Programmed Cell Death (Apoptosis) execution->death

Caption: Conceptual pathway for Bi₂O₃ nanoparticle-induced cytotoxicity.

References

Navigating the complexities of large-scale bismuth hydroxide synthesis: A technical support guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from laboratory-scale synthesis to large-scale production of bismuth hydroxide (B78521) can be fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring consistent product quality and process efficiency.

The synthesis of bismuth hydroxide [Bi(OH)₃], a key intermediate in the production of various bismuth compounds for pharmaceutical and industrial applications, presents unique hurdles when transitioning to larger batch sizes. Issues such as inconsistent particle size, impurity contamination, and poor crystallinity can significantly impact the final product's performance. This guide offers practical solutions and detailed experimental protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound precipitation?

A1: When scaling up precipitation methods, meticulous control over several parameters is crucial to maintain product consistency. The pH of the reaction medium directly influences the hydrolysis of Bi³⁺ ions and the subsequent nucleation and growth of Bi(OH)₃ particles.[1] Inadequate mixing can lead to localized pH variations, resulting in a non-uniform product. Temperature control is also vital; while aging the precipitate at temperatures below 90°C can improve crystallinity, higher temperatures risk dehydration and the formation of bismuth oxide (Bi₂O₃).[1]

Q2: My final product suffers from high levels of impurities, such as chloride and sodium ions. How can this be prevented?

A2: Impurity contamination is a common problem in precipitation methods, often stemming from the starting materials or incomplete washing of the final product.[2][3] To minimize impurities, it is essential to use high-purity reagents. A thorough washing protocol for the precipitated this compound is also critical. Washing should be repeated until the conductivity of the washing solution reaches a low, stable value, indicating the effective removal of soluble ionic impurities.[3] For instance, washing can be stopped when the conductivity of the filtrate is less than 200 µS/cm.[4]

Q3: We are observing significant batch-to-batch variation in particle size and morphology. What are the likely causes and solutions?

A3: Inconsistent particle size and morphology are often due to poor control over reaction conditions during scale-up. Factors influencing these properties include reactant concentration, the rate of addition of the precipitating agent, stirring speed, and the presence of any surfactants or dispersing agents.[1] Rapid precipitation can lead to the formation of amorphous hydroxides and smaller particles, while slower, controlled addition promotes the growth of more uniform crystals.[5] Employing advanced mixing technologies, such as high-shear mixers, can ensure uniform dispersion and consistent particle characteristics in larger batches.[6]

Q4: How can I improve the crystallinity of the synthesized this compound?

A4: Poor crystallinity can negatively impact the material's properties. To enhance crystallinity, consider post-precipitation aging of the suspension at a controlled temperature, typically below 90°C.[1] Hydrothermal and solvothermal synthesis methods also offer excellent control over crystallinity by tuning reaction parameters like temperature and pressure.[1] These techniques facilitate the dissolution and recrystallization of an initially formed amorphous precipitate into crystalline nanostructures.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of this compound synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Product Quality Across Batches Heat and mass transfer limitations in larger reactors leading to non-uniform reaction conditions.[5]Ensure efficient and uniform stirring and heating of the reactor. Consider using jacketed reactors with precise temperature control.[6]
Changes in mixing dynamics at larger scales.[6]Employ high-shear mixers or ultrasonic devices to maintain uniform dispersion.[6]
Low Yield Incomplete precipitation due to incorrect pH.Carefully monitor and control the pH throughout the reaction to ensure it remains within the optimal range for this compound precipitation (typically pH 5.5-10).[2]
Loss of product during washing and filtration.Optimize the filtration and washing steps to minimize product loss.
Formation of Bismuth Oxide (Bi₂O₃) Impurity Excessive reaction or drying temperature.[1]Maintain the reaction temperature below 90°C.[1] Ensure the drying temperature is also controlled, for example, at 80°C, to prevent dehydration of the hydroxide.[3]
Particle Agglomeration Lack of capping agents or surfactants in solution-based methods.[5]Introduce suitable surfactants or capping agents to control particle growth and prevent aggregation.[5]
Inefficient post-synthesis processing.Utilize high-energy ball milling after synthesis to break down agglomerates and reduce particle size.[5]
Amorphous Product Rapid precipitation.[5]Add the precipitating agent slowly while vigorously stirring to ensure a controlled precipitation process.[5]
Insufficient aging time or temperature.Increase the aging time and/or temperature (below 90°C) of the precipitated suspension to promote crystallization.[1]

Key Experimental Protocols

Controlled Precipitation Synthesis of this compound

This protocol is based on a method designed to produce this compound with low impurity content and controlled particle size.

Materials:

Procedure:

  • Prepare Solutions:

    • Prepare a bismuth nitrate solution with a concentration between 0.15 and 2 mol/L.

    • Prepare an ammonia solution.

    • Prepare a dispersant solution.

  • Pre-precipitation:

    • Add the dispersant solution to the bismuth nitrate solution and stir.

    • Dilute the mixture with deionized water.

    • Slowly add the ammonia solution to adjust the pH to between 0.5 and 10, while continuously stirring. The reaction temperature should be maintained between 20 and 90°C, and the reaction time between 0.5 and 8 hours.

  • Filtration and Washing:

    • Filter the resulting pre-precipitate.

    • Wash the precipitate repeatedly with deionized water until the conductivity of the washing solution is below 200 µS/cm.

  • Conversion and Aging:

    • Resuspend the washed pre-precipitate in deionized water to form a suspension.

    • Continue to add ammonia solution to adjust the pH to between 5.5 and 10, with stirring. Maintain the reaction temperature between 20 and 90°C for 0.5 to 8 hours.

    • Allow the suspension to undergo static aging.

  • Final Processing:

    • Wash and separate the final this compound precipitate.

    • Dry the powder in a blast drying oven at a temperature below 90°C (e.g., 80°C).

    • If necessary, use jet milling to obtain the desired final particle size.[3]

Hydrothermal Synthesis for Enhanced Crystallinity

This method is suitable for producing crystalline this compound nanoparticles.

Materials:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Precursor Suspension:

    • Disperse 1 mmol of Bi(NO₃)₃·5H₂O in 30 mL of deionized water using ultrasonication.

  • pH Adjustment:

    • Adjust the pH of the suspension to the desired level (e.g., 10, 12, or 14) by adding a 10 M KOH solution.

    • Stir the suspension for 1 hour at room temperature.

  • Hydrothermal Reaction:

    • Transfer the suspension to a 100 mL Teflon-lined stainless-steel autoclave.

    • Maintain the autoclave at 150°C for 12 hours.

  • Product Recovery:

    • Allow the autoclave to cool to room temperature.

    • Collect the white precipitate by centrifugation.

    • Rinse the product thoroughly with deionized water.

    • Dry the final product at 80°C for 12 hours.[7]

Characterization Techniques

A summary of common analytical techniques for characterizing this compound is provided below.

Technique Purpose Typical Findings
X-ray Diffraction (XRD) To determine the crystalline phase and purity of the product.Confirms the formation of Bi(OH)₃ and can detect the presence of crystalline impurities like Bi₂O₃.[7][8]
Scanning Electron Microscopy (SEM) To visualize the particle morphology, size, and state of aggregation.[1]Reveals whether the product consists of nanoparticles, nanorods, nanosheets, or larger agglomerates.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material.[1]Confirms the presence of hydroxyl (-OH) groups characteristic of this compound. Can also identify Bi-O bonds if bismuth oxide is present.[1]
Thermogravimetric Analysis (TGA) To study the thermal stability and decomposition of the material.Can be used to determine the temperature at which Bi(OH)₃ dehydrates to form Bi₂O₃.[7]
UV-Vis Diffuse Reflectance Spectroscopy (DRS) To characterize the electronic band structure of the material.[1]Provides information about the band gap of the synthesized this compound.[1]

Visualizing the Workflow

To better understand the synthesis and troubleshooting process, the following diagrams illustrate key workflows.

experimental_workflow cluster_precipitation Precipitation Synthesis prep_solutions Prepare Bismuth Salt and Base Solutions mixing Controlled Mixing and pH Adjustment prep_solutions->mixing precipitation Precipitation of Bi(OH)3 mixing->precipitation aging Aging of Precipitate precipitation->aging washing Washing and Filtration aging->washing drying Drying washing->drying milling Milling (Optional) drying->milling

Caption: A generalized workflow for the precipitation synthesis of this compound.

troubleshooting_logic start Problem Identified in Scaled-up Batch inconsistent_quality Inconsistent Product Quality start->inconsistent_quality impurity High Impurity Levels start->impurity particle_size Incorrect Particle Size/Morphology start->particle_size check_mixing Review Mixing and Heat Transfer inconsistent_quality->check_mixing check_reagents Verify Reagent Purity impurity->check_reagents check_washing Optimize Washing Protocol impurity->check_washing check_precipitation_rate Control Precipitation Rate particle_size->check_precipitation_rate check_stirring Adjust Stirring Speed particle_size->check_stirring

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis scale-up.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Bismuth Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving and troubleshooting the photocatalytic efficiency of bismuth hydroxide (B78521) (Bi(OH)₃). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the photocatalytic activity of bismuth hydroxide?

A1: this compound is a semiconductor material. When illuminated with light of sufficient energy (equal to or greater than its band gap), electrons in the valence band are excited to the conduction band, creating electron-hole pairs.[1][2] These charge carriers migrate to the surface of the Bi(OH)₃ particles. The photogenerated holes (h⁺) are strong oxidizing agents, while the electrons (e⁻) are reducing agents. These reactive species can then participate in redox reactions to degrade organic pollutants.[1][2] Specifically, holes can directly oxidize pollutants or react with water to form highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.[1][2] Electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻), which also contribute to the degradation process.

Q2: My pristine this compound shows low photocatalytic efficiency. What are the common reasons for this?

A2: Several factors can contribute to the low photocatalytic activity of pristine this compound:

  • High recombination rate of photogenerated electron-hole pairs: This is a primary limiting factor in many semiconductor photocatalysts. The excited electrons and holes can quickly recombine, releasing energy as heat or light instead of participating in redox reactions at the surface.

  • Limited light absorption: this compound primarily absorbs in the UV region due to its relatively wide band gap. This limits its efficiency under visible light, which constitutes a larger portion of the solar spectrum.

  • Suboptimal morphology and surface area: A low surface area can limit the number of active sites available for the adsorption of reactants and subsequent photocatalytic reactions. The morphology of the catalyst also plays a crucial role in light harvesting and charge transport.[3]

Q3: How can I improve the photocatalytic efficiency of my this compound?

A3: Several strategies can be employed to enhance the photocatalytic performance of Bi(OH)₃:

  • Forming Heterojunctions: Creating a heterojunction by coupling Bi(OH)₃ with another semiconductor (e.g., Bi₂O₃, Bi₂WO₆) with a suitable band alignment can promote the separation of photogenerated electron-hole pairs, thereby reducing recombination.[4][5]

  • Doping: Introducing metal or non-metal dopants into the Bi(OH)₃ lattice can alter its electronic band structure, improve visible light absorption, and create defect sites that can act as trapping centers for charge carriers, thus inhibiting recombination.

  • Introducing Oxygen Vacancies: Creating oxygen vacancies on the surface of Bi(OH)₃ can enhance the adsorption of reactants and act as active sites for photocatalytic reactions. These vacancies can also improve charge separation.

  • Noble Metal Deposition: Depositing nanoparticles of noble metals (e.g., Au, Ag, Pt) on the surface of Bi(OH)₃ can create a Schottky barrier, which facilitates electron trapping and enhances the separation of charge carriers.

  • Morphology Control: Synthesizing Bi(OH)₃ with specific morphologies, such as nanosheets or hierarchical structures, can increase the surface area and improve light-harvesting efficiency.[3]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound photocatalysts.

Problem Possible Causes Troubleshooting Steps
Low or no degradation of the target pollutant. 1. Inefficient light source. 2. Incorrect catalyst concentration. 3. pH of the solution is not optimal. 4. Catalyst deactivation. 5. Poor catalyst synthesis.1. Ensure your light source has the appropriate wavelength and intensity for Bi(OH)₃ (primarily UV). Check the lamp's age and output. 2. Optimize the catalyst loading. Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration. 3. The surface charge of the catalyst and the ionization state of the pollutant are pH-dependent. Perform experiments at different pH values to find the optimum. 4. The catalyst may be poisoned by reaction intermediates or undergo photocorrosion. Wash the catalyst after each cycle and consider regeneration methods. 5. Review your synthesis protocol. Inconsistent synthesis can lead to variations in crystallinity, phase purity, and morphology, all of which affect photocatalytic activity.
Inconsistent and non-reproducible results. 1. Variations in experimental conditions. 2. Inhomogeneous catalyst suspension. 3. Degradation of the target pollutant by photolysis. 4. Inaccurate measurement of pollutant concentration.1. Strictly control all experimental parameters, including light intensity, temperature, pH, catalyst concentration, and pollutant concentration. 2. Ensure the catalyst is well-dispersed in the solution before and during the reaction. Use ultrasonication before the experiment and continuous stirring during the reaction. 3. Always run a control experiment without the photocatalyst to quantify the extent of photolysis of your target pollutant under the same irradiation conditions. 4. Calibrate your analytical instrument (e.g., UV-Vis spectrophotometer) and ensure the samples are properly filtered to remove all catalyst particles before measurement.
Catalyst is difficult to recover after the experiment. 1. Small particle size of the catalyst. 2. Catalyst forms a stable colloid in the solution.1. If using nanoparticles, centrifugation at high speeds or filtration through a membrane with a small pore size may be necessary. 2. Adjust the pH of the solution to the point of zero charge (PZC) of the catalyst to induce agglomeration and facilitate separation.

Quantitative Data on Enhanced Photocatalytic Efficiency

The following tables summarize quantitative data on the improved photocatalytic performance of modified bismuth-based photocatalysts compared to their pristine counterparts.

Table 1: Performance of Pristine and Modified this compound in Phenol Degradation

CatalystModificationLight SourceDegradation Efficiency (%)Time (min)Reference
Bi(OH)₃None300 W Xe lamp92.7180[6][7]
Fe-Bi(OH)₃Iron DopingNatural Daylight99.61 (for Rhodamine B)-[5]

Table 2: Performance of Heterojunctions Based on Bismuth Compounds

HeterojunctionTarget PollutantLight SourceDegradation Efficiency (%)Time (min)Reference
Bi(OH)₃/Bi₂WO₆----[4]
g-C₃N₄/Bi(OH)₃E. coliVisible Light99.3-[5]

Experimental Protocols

Synthesis of this compound via Hydrothermal Method

This protocol is adapted from a typical hydrothermal synthesis of Bi(OH)₃.[4]

Materials:

Procedure:

  • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in deionized water.

  • Adjust the pH of the solution to a desired value (e.g., 10) by adding a KOH or NaOH solution while stirring.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specific temperature (e.g., 180°C) for a set duration (e.g., 24 hours).

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the product several times with deionized water and ethanol to remove any residual ions.

  • Dry the final product in an oven at a specific temperature (e.g., 60°C) for several hours.

Characterization:

The synthesized Bi(OH)₃ should be characterized to confirm its phase purity, morphology, and optical properties using techniques such as:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy.

Photocatalytic Degradation Experiment

This protocol outlines a general procedure for evaluating the photocatalytic activity of Bi(OH)₃ in degrading an organic pollutant.

Materials:

  • Synthesized Bi(OH)₃ photocatalyst

  • Target organic pollutant (e.g., Rhodamine B, Methylene Blue, Phenol)

  • Deionized water

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Reaction vessel (e.g., quartz reactor)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the target pollutant of a known concentration.

  • Disperse a specific amount of the Bi(OH)₃ photocatalyst in a defined volume of the pollutant solution in the reaction vessel.

  • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.

  • Take an initial sample ("time 0") and centrifuge or filter it to remove the catalyst particles.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Immediately centrifuge or filter each aliquot to remove the catalyst and stop the reaction.

  • Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance of the pollutant.

  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant (at time 0) and Cₜ is the concentration at time t.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for this compound Synthesis and Characterization

G cluster_synthesis Synthesis of Bi(OH)₃ cluster_characterization Characterization prep Prepare Bi(NO₃)₃ solution ph_adjust Adjust pH with KOH/NaOH prep->ph_adjust hydrothermal Hydrothermal Treatment in Autoclave ph_adjust->hydrothermal wash_dry Wash and Dry the Precipitate hydrothermal->wash_dry xrd XRD (Phase and Crystallinity) wash_dry->xrd Analyze Product sem_tem SEM/TEM (Morphology) wash_dry->sem_tem drs UV-Vis DRS (Band Gap) wash_dry->drs

Caption: Workflow for the synthesis and characterization of Bi(OH)₃ photocatalyst.

Troubleshooting Logic for Low Photocatalytic Activity

G start Low Photocatalytic Activity Observed check_synthesis Verify Catalyst Synthesis and Characterization start->check_synthesis check_conditions Review Experimental Conditions check_synthesis->check_conditions Synthesis OK optimize_synthesis Optimize Synthesis (pH, temp, time) check_synthesis->optimize_synthesis Issues Found check_controls Analyze Control Experiments check_conditions->check_controls Conditions OK optimize_conditions Optimize Conditions (catalyst load, pH) check_conditions->optimize_conditions Issues Found quantify_photolysis Quantify Pollutant Photolysis check_controls->quantify_photolysis Issues Found end Improved Efficiency check_controls->end No Issues optimize_synthesis->end optimize_conditions->end quantify_photolysis->end

Caption: Troubleshooting flowchart for low photocatalytic efficiency.

Signaling Pathway for Photocatalytic Degradation

G light Light (hν ≥ Eg) bi_oh3 Bi(OH)₃ light->bi_oh3 electron_hole e⁻ / h⁺ pair generation bi_oh3->electron_hole recombination Recombination electron_hole->recombination h2o H₂O electron_hole->h2o h⁺ o2 O₂ electron_hole->o2 e⁻ oh_radical •OH h2o->oh_radical o2_radical •O₂⁻ o2->o2_radical pollutant Organic Pollutant oh_radical->pollutant o2_radical->pollutant degradation Degradation Products (CO₂, H₂O, etc.) pollutant->degradation

Caption: Mechanism of photocatalytic degradation of organic pollutants by Bi(OH)₃.

References

Technical Support Center: Bismuth Hydroxide Nanoparticle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of bismuth hydroxide (B78521) nanoparticles, with a specific focus on the role of surfactants in controlling their formation and properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of surfactants in the synthesis of bismuth hydroxide nanoparticles?

A1: Surfactants play a crucial role in the synthesis of this compound nanoparticles by acting as capping and stabilizing agents.[1][2] They adsorb to the surface of the newly formed nanoparticles, preventing them from aggregating or clumping together.[2][3] This stabilization is essential for controlling the size, shape, and overall morphology of the nanoparticles.[4] Surfactants can achieve this through two main mechanisms: electrostatic stabilization, where charged surfactants create repulsive forces between particles, and steric stabilization, where the surfactant molecules form a physical barrier.[5]

Q2: How do different types of surfactants (anionic, cationic, non-ionic) affect the formation of this compound nanoparticles?

A2: The type of surfactant used can significantly influence the characteristics of the resulting this compound nanoparticles.

  • Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These surfactants have a negatively charged head group. They are effective at providing electrostatic stabilization. The choice of an anionic surfactant can influence the final particle size; for instance, in some metal oxide systems, a mixture of anionic and cationic surfactants has been shown to yield optimal degradation performance of certain dyes.[6]

  • Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): These possess a positively charged head group and also provide electrostatic stabilization. The charge of the surfactant can affect the surface charge (zeta potential) of the nanoparticles, which is a critical factor for their stability in solution.

  • Non-ionic Surfactants (e.g., Polyvinylpyrrolidone - PVP, Poly(vinyl alcohol) - PVA, Tween series): These surfactants do not have a charged head group and provide steric hindrance to prevent aggregation. PVP is a commonly used polymer surfactant that acts as a capping agent, effectively controlling the size and shape of bismuth nanoparticles.[7] Non-ionic surfactants are often preferred in biomedical applications due to their lower toxicity compared to ionic surfactants.[8]

Q3: Can I control the size of my this compound nanoparticles by adjusting the surfactant concentration?

A3: Yes, the concentration of the surfactant is a key parameter for controlling nanoparticle size. Generally, a higher surfactant concentration leads to the formation of smaller nanoparticles. This is because a greater number of surfactant molecules are available to cap the nanoparticle surfaces at the early stages of formation, thus limiting their growth. However, there is an optimal concentration range. An insufficient amount of surfactant will lead to ineffective stabilization and agglomeration, while an excessive amount can sometimes lead to the formation of micelles that may interfere with the synthesis process.

Q4: My this compound nanoparticles are aggregating. What are the possible causes and how can I solve this?

A4: Agglomeration is a common issue in nanoparticle synthesis and is primarily caused by the high surface energy of the nanoparticles, which they try to reduce by clumping together.[2][5]

  • Cause: Insufficient surfactant concentration or an inappropriate choice of surfactant.

  • Solution:

    • Increase Surfactant Concentration: Gradually increase the concentration of your chosen surfactant in the reaction mixture.

    • Change Surfactant Type: If increasing the concentration is not effective, consider switching to a different type of surfactant. For instance, if you are using an ionic surfactant and still observing aggregation, a non-ionic polymer like PVP might provide better steric stabilization.[9]

    • Optimize pH: The pH of the solution can affect both the surface charge of the nanoparticles and the effectiveness of the surfactant. Ensure the pH is optimized for your specific synthesis conditions.

    • Sonication: Use an ultrasonic bath or probe to break up existing agglomerates after synthesis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Wide particle size distribution Inconsistent nucleation and growth rates.Ensure rapid and homogenous mixing of reactants. Optimize the rate of addition of the reducing agent. Control the reaction temperature precisely.
Irregular or non-spherical particle shape The surfactant is not effectively controlling the crystal growth on all facets.Experiment with different surfactants. For example, in the synthesis of Bi2Te3 nanostructures, using EDTA, PVP, and ethylene (B1197577) glycol resulted in nanoflakes, nanoplates, and nanospheres, respectively.[4] Consider using a mixture of surfactants.
Low yield of nanoparticles Precipitation of bulk this compound instead of nanoparticle formation.Ensure the precursor concentration is not too high. The surfactant-to-precursor ratio is critical; try adjusting this ratio.
Difficulty in purifying nanoparticles from excess surfactant Strong binding of the surfactant to the nanoparticle surface.Use repeated washing and centrifugation cycles with a suitable solvent (e.g., deionized water or ethanol). Consider dialysis for purification, especially when using polymeric surfactants.
Unstable nanoparticle suspension over time Gradual desorption of the surfactant or changes in the solution's ionic strength.Ensure the nanoparticles are stored in a suitable buffer. For long-term stability, consider surface modification or coating the nanoparticles with a more robust stabilizing layer after synthesis.

Data Presentation

Table 1: Effect of Different Surfactants on Bismuth-Based Nanoparticle Properties (Illustrative Data)

Surfactant TypeSurfactant ExampleResulting NanoparticleAverage Particle Size (nm)Zeta Potential (mV)MorphologyReference
Non-ionic (Polymer)Polyvinylpyrrolidone (PVP)Bi8.4 ± 6.7Not ReportedSpheroid[9]
Non-ionic (Polymer)Poly(vinyl alcohol) (PVA)Bi2O312-16+45.10Spherical[10]
AnionicSodium Dodecyl Sulfate (SDS)Bi~50-100 (in combination with PVP)Not ReportedNot Specified[11]
AnionicDioctyl sulfosuccinate (B1259242) sodium salt (AOT)BiDecreased with increasing AOTNot ReportedNot Specified[12]
CationicCetyltrimethylammonium Bromide (CTAB)Bi2O3Morphology dependent on surfactant mixNot ReportedNot Specified[6]

Note: This table is illustrative and compiles data from studies on various bismuth-based nanoparticles, as direct comparative data for this compound is limited. The principles of surfactant effects are generally applicable.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles using PVP as a Stabilizer (Adapted from Bismuth Nanoparticle Synthesis)

This protocol is adapted from a method for synthesizing PVP-coated bismuth nanoparticles and is a suggested starting point for this compound nanoparticle synthesis.[9]

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O)

  • Polyvinylpyrrolidone (PVP, e.g., K-30)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of Bi(NO3)3·5H2O in deionized water. Note: Bismuth nitrate may require a small amount of dilute nitric acid to fully dissolve and prevent premature hydrolysis.

  • Prepare a 1% (w/v) solution of PVP in deionized water.

  • In a beaker, add the PVP solution to the bismuth nitrate solution under vigorous stirring. A typical starting ratio would be 1:1 by volume, but this can be optimized.

  • Slowly add a 0.5 M NaOH solution dropwise to the bismuth-PVP solution while maintaining vigorous stirring. The formation of a white precipitate of this compound nanoparticles should be observed.

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purify the nanoparticles by centrifugation (e.g., 10,000 rpm for 20 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to remove excess reactants and unbound PVP.

  • After the final wash, resuspend the nanoparticles in deionized water or a suitable buffer for storage and characterization.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization A Bismuth Precursor Solution (e.g., Bi(NO3)3) D Mixing of Precursor and Surfactant A->D B Surfactant Solution (e.g., PVP) B->D C Base Solution (e.g., NaOH) E Controlled Addition of Base (Precipitation) C->E D->E Vigorous Stirring F Washing & Centrifugation E->F G Characterization (TEM, DLS, Zeta Potential) F->G

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

Surfactant_Effect_Logic cluster_surfactant_type Surfactant Type cluster_stabilization Stabilization Mechanism cluster_properties Nanoparticle Properties Anionic Anionic (e.g., SDS) Electrostatic Electrostatic Repulsion Anionic->Electrostatic Cationic Cationic (e.g., CTAB) Cationic->Electrostatic NonIonic Non-ionic (e.g., PVP) Steric Steric Hindrance NonIonic->Steric Size Particle Size Electrostatic->Size Morphology Morphology Electrostatic->Morphology Stability Colloidal Stability Electrostatic->Stability Steric->Size Steric->Morphology Steric->Stability

Caption: Logical relationship between surfactant type and nanoparticle properties.

References

Troubleshooting nitrate contamination in precipitated Bi(OH)3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of bismuth hydroxide (B78521), Bi(OH)₃. The following information addresses common issues, with a focus on mitigating nitrate (B79036) contamination.

Frequently Asked Questions (FAQs)

Q1: My precipitated Bi(OH)₃ is contaminated with nitrates. What are the common causes?

A1: Nitrate contamination in precipitated Bi(OH)₃ primarily stems from the co-precipitation of basic bismuth nitrates and the adsorption of nitrate ions onto the surface of the precipitate. The formation of these basic nitrates is highly dependent on the experimental conditions during the hydrolysis of the bismuth nitrate precursor.[1][2][3] Key contributing factors include:

  • Incomplete Hydrolysis: Insufficient hydroxide ions (e.g., from ammonia (B1221849) or sodium hydroxide) can lead to the formation of stable basic bismuth nitrate species instead of pure bismuth hydroxide.[1][4]

  • Low pH: The hydrolysis of Bi(NO₃)₃ is sensitive to pH. At lower pH values, various bismuth oxo-hydroxo nitrates are known to form and precipitate.[2][5] For instance, different basic bismuth nitrate compounds are formed in pH ranges from 3 to 6.[2]

  • Inadequate Washing: Insufficient washing of the precipitate fails to remove adsorbed nitrate ions and residual mother liquor containing nitrates.

Q2: How does the pH of the precipitation reaction affect nitrate contamination?

A2: The pH is a critical parameter. Lower pH levels favor the formation of various basic bismuth nitrates, which are a direct source of nitrate contamination. As the pH increases, the equilibrium shifts towards the formation of this compound. A patent for preparing Bi(OH)₃ suggests a two-step pH adjustment: an initial precipitation at a lower pH (e.g., 3), followed by a transformation to Bi(OH)₃ at a higher pH (e.g., 9).[6] Generally, maintaining a sufficiently alkaline pH throughout the precipitation helps to minimize the formation of these nitrate-containing intermediates.

Q3: What is the influence of temperature on nitrate contamination?

A3: Temperature influences the rate of hydrolysis and the crystalline structure of the precipitate. While specific quantitative data on temperature versus nitrate content is sparse in the literature, some methods for producing basic bismuth nitrates for purification purposes recommend elevated temperatures (at least 50-60°C) to obtain easily filterable precipitates.[7] However, for the synthesis of pure Bi(OH)₃, controlling the temperature, often within the range of 20-90°C, is crucial for consistent results.[8]

Q4: What is the most effective way to wash the Bi(OH)₃ precipitate to remove nitrates?

A4: Thorough washing is essential. Multiple washes with deionized water are a common practice.[9] For a more rigorous cleaning, washing with a dilute ammonia solution can help to maintain a high pH, discouraging the re-adsorption of nitrates and promoting the conversion of any remaining basic nitrates to the hydroxide form. It is recommended to continue washing until the conductivity of the filtrate is below a certain threshold (e.g., < 200 µS/cm), indicating the removal of soluble ions.[6] Some protocols suggest washing the precipitate at least four to five times.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Nitrate Content in Final Product Co-precipitation of basic bismuth nitrates.Ensure the final pH of the precipitation is sufficiently high (e.g., pH 9-10) to favor the formation of Bi(OH)₃ over basic nitrates.[6][8] Consider a two-step pH adjustment as described in some synthesis protocols.[6]
Inadequate washing of the precipitate.Implement a more rigorous washing protocol. Wash the precipitate multiple times with deionized water or a dilute ammonia solution. Monitor the conductivity of the filtrate to ensure the removal of ionic impurities.[6]
Adsorption of nitrate ions onto the precipitate surface.Washing with a slightly basic solution can help to desorb nitrate ions. Ensure thorough mixing during washing to expose all surfaces of the precipitate to the wash solution.
Precipitate is difficult to filter Formation of very fine or amorphous particles.Adjust the precipitation temperature. Some studies suggest that precipitation at elevated temperatures (e.g., ≥ 60°C) can yield more easily filterable precipitates.[7] The rate of addition of the precipitating agent can also influence particle size.
Inconsistent product purity Fluctuations in reaction pH.Use a pH meter and maintain tight control over the pH during the entire precipitation process. The use of a titrator or automated burette can aid in precise pH control.[10]
Inconsistent reaction temperature.Use a temperature-controlled reaction vessel to maintain a consistent temperature throughout the experiment.

Experimental Protocols

Protocol 1: Precipitation of this compound

This protocol is a synthesis of information from various sources to minimize nitrate contamination.[6][8][11]

  • Preparation of Bismuth Nitrate Solution: Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in deionized water. To prevent premature hydrolysis and the formation of bismuth subnitrates, add a small amount of nitric acid to maintain a low pH (e.g., pH < 2) until a clear solution is obtained.[10]

  • Precipitation:

    • Transfer the bismuth nitrate solution to a reaction vessel equipped with a stirrer and a pH probe.

    • Slowly add a solution of ammonium (B1175870) hydroxide (e.g., 10-25 wt%) or sodium hydroxide while vigorously stirring.

    • Monitor the pH continuously and adjust the rate of addition to maintain a steady increase in pH.

    • Continue adding the base until the pH of the suspension reaches a final value in the range of 9-10.

    • Maintain stirring for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 40-60°C) to ensure the reaction goes to completion.

  • Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 1-2 hours) to improve its filterability.

  • Filtration and Washing:

    • Filter the precipitate using a suitable filtration method (e.g., vacuum filtration).

    • Wash the precipitate cake multiple times with deionized water. A dilute ammonia solution can also be used for the initial washes to maintain a high pH.

    • Continue washing until the conductivity of the filtrate is low and stable, indicating the removal of soluble salts.

  • Drying: Dry the purified Bi(OH)₃ precipitate in an oven at a temperature below 90°C to avoid decomposition.[8]

Protocol 2: Quantitative Analysis of Nitrate Contamination

This protocol outlines the general steps for determining nitrate content in a solid Bi(OH)₃ sample using ion chromatography.

  • Sample Preparation (Solid Sample Extraction):

    • Accurately weigh a known amount of the dried Bi(OH)₃ powder.

    • Disperse the sample in a known volume of deionized water.

    • To dissolve the Bi(OH)₃ and release the nitrate, acidify the solution with a suitable acid that does not interfere with the chromatography (e.g., a small amount of sulfuric acid, as hydrochloric acid can interfere with some columns). Gentle heating may be required.

    • Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with deionized water to a concentration within the calibrated range of the ion chromatograph.

  • Ion Chromatography Analysis:

    • Prepare a series of nitrate standard solutions of known concentrations.

    • Run the standards on the ion chromatograph to generate a calibration curve.

    • Inject the prepared sample solution into the ion chromatograph.

    • Identify and quantify the nitrate peak based on its retention time and the calibration curve.[12][13][14]

  • Calculation: Calculate the concentration of nitrate in the original solid sample based on the measured concentration in the diluted solution, the dilution factor, and the initial mass of the sample.

Visualizations

TroubleshootingWorkflow start Start: Bi(OH)3 Precipitation check_nitrate High Nitrate Contamination? start->check_nitrate check_ph Is final pH < 9? check_nitrate->check_ph Yes end_pass Product meets purity specifications check_nitrate->end_pass No adjust_ph Increase final pH to 9-10 check_ph->adjust_ph Yes check_washing Washing protocol adequate? check_ph->check_washing No reprecipitate Re-evaluate precipitation protocol adjust_ph->reprecipitate improve_washing Increase wash cycles. Use dilute NH4OH. Monitor filtrate conductivity. check_washing->improve_washing No end_fail Contamination persists check_washing->end_fail Yes improve_washing->reprecipitate reprecipitate->start

Caption: Troubleshooting workflow for nitrate contamination in Bi(OH)3.

HydrolysisPathway BiNO3 Bi(NO3)3 in solution BasicNitrates BixOy(OH)zn (Basic Bismuth Nitrates) BiNO3->BasicNitrates + H2O (Hydrolysis) Low pH BiOH3 Bi(OH)3 (Desired Product) BiNO3->BiOH3 + 3OH- Sufficiently High pH BasicNitrates->BiOH3 + OH- High pH ContaminationMechanism Precipitate Bi(OH)3 Precipitate ContaminatedProduct Nitrate-Contaminated Bi(OH)3 Precipitate->ContaminatedProduct CoPrecipitation Co-precipitation of Basic Bismuth Nitrates CoPrecipitation->ContaminatedProduct Adsorption Surface Adsorption of NO3- ions Adsorption->ContaminatedProduct

References

Optimization of reaction parameters for hydrothermal synthesis of Bi(OH)3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters in the hydrothermal synthesis of Bismuth Hydroxide (B78521) (Bi(OH)3).

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of Bi(OH)3, offering potential causes and recommended solutions to streamline your experimental process.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete precursor dissolution.- Incorrect pH for precipitation.- Insufficient reaction time or temperature.- Ensure complete dissolution of the bismuth precursor, potentially by sonication or gentle heating.[1]- Adjust the pH of the solution to the optimal alkaline range for Bi(OH)3 precipitation.[2]- Increase the reaction time and/or temperature within the recommended range.
Formation of Impurity Phases (e.g., Bi2O3, BiOCl) - Reaction temperature is too high, leading to the dehydration of Bi(OH)3 to Bi2O3.- Presence of chloride ions in precursors or water.- Incorrect pH, which can favor the formation of other bismuth compounds.[2][3]- Maintain the reaction temperature below 90°C to prevent the formation of bismuth oxide.- Use high-purity, chloride-free precursors and deionized water.- Carefully control the pH of the reaction mixture. For instance, in the synthesis of BiVO4, a pH between 5 and 9 yields a pure monoclinic phase, while a pH of 11 can lead to the appearance of V2O5 and Bi2O3.[4]
Poor Crystallinity of the Product - Reaction temperature is too low.- Reaction time is too short.- Inadequate mixing of reactants.- Increase the hydrothermal reaction temperature, as higher temperatures generally lead to better crystallinity.[5][6]- Extend the reaction time to facilitate better crystal growth.[6]- Ensure vigorous and uniform stirring during the initial precipitation step.
Large and Agglomerated Particles - High precursor concentration.- High reaction temperature or long reaction time leading to excessive crystal growth.- Ineffective capping agent or surfactant.- Decrease the concentration of the bismuth precursor.[7]- Optimize reaction temperature and time to control particle size; increasing these parameters can lead to larger particles.[8]- Introduce a suitable surfactant or capping agent to control particle growth and prevent agglomeration.
Inconsistent Particle Size and Morphology - Non-uniform temperature distribution within the autoclave.- Inhomogeneous mixing of precursors.- Fluctuation in pH during the reaction.- Ensure the autoclave is heated uniformly.- Improve the mixing of the precursor solutions before the hydrothermal treatment.- Use a buffer solution or carefully monitor and adjust the pH throughout the reaction.
Product is Difficult to Disperse - Strong agglomeration of particles.- Presence of residual surfactants or impurities on the particle surface.- Use ultrasonication to break up agglomerates.- Thoroughly wash the final product with deionized water and ethanol (B145695) to remove any residual impurities or surfactants.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during the hydrothermal synthesis of Bi(OH)3?

A1: The most critical parameters to control are:

  • Temperature: This influences the crystallinity, particle size, and phase purity of the final product. Higher temperatures can lead to the dehydration of Bi(OH)3 to Bi2O3.

  • pH: This is crucial for the precipitation of Bi(OH)3 and for preventing the formation of other bismuth salts or oxides.[2][4]

  • Reaction Time: This affects the completion of the reaction and the growth of the crystals. Longer reaction times generally result in larger particles.[6]

  • Precursor Concentration: This impacts the nucleation and growth rate, which in turn affects the final particle size.[7]

Q2: What is the optimal pH for the synthesis of Bi(OH)3?

A2: An alkaline pH is generally required for the precipitation of Bi(OH)3 from a bismuth salt solution. A pH of 10 has been demonstrated to yield pure bismuth hydroxide.[2] It is important to control the pH carefully, as different pH values can lead to the formation of different products or impurity phases.[2][4]

Q3: How does the reaction temperature affect the final product?

A3: The reaction temperature has a significant impact on the final product. An increase in temperature generally leads to an increase in particle size and improved crystallinity.[5][6] However, it is important to note that excessively high temperatures (above 90°C) can cause the dehydration of Bi(OH)3, leading to the formation of Bi2O3.

Q4: Can I use tap water for the synthesis?

A4: It is highly recommended to use deionized or distilled water for the synthesis. Tap water contains various ions, such as chloride, which can react with bismuth ions to form impurities like bismuth oxychloride (BiOCl).

Q5: My product is a white powder, but the XRD pattern does not match Bi(OH)3. What could be the issue?

A5: If the X-ray diffraction (XRD) pattern of your product does not match that of Bi(OH)3, it is likely that a different bismuth compound has been formed. Some common possibilities include:

  • Bismuth oxide (Bi2O3): This can form if the reaction temperature was too high.

  • Bismuth oxy-salts (e.g., BiOCl, BiONO3): These can form if there are residual anions from the precursor in the reaction mixture or if the pH is not optimal.[9]

  • Amorphous product: If the reaction conditions, such as temperature and time, were insufficient for crystallization, you might have an amorphous product, which will not show sharp peaks in the XRD pattern.

Q6: How can I control the particle size of the synthesized Bi(OH)3?

A6: You can control the particle size of the synthesized Bi(OH)3 by adjusting the following parameters:

  • Precursor Concentration: Lower concentrations generally lead to smaller particles.[7]

  • Reaction Temperature: Lower temperatures tend to produce smaller particles.[5]

  • Reaction Time: Shorter reaction times can result in smaller particles.

  • Surfactants/Capping Agents: The addition of certain polymers or surfactants can help to limit particle growth.

Data Presentation

Table 1: Effect of Reaction Temperature on Particle Size of Bismuth Oxide (formed from Bi(OH)3)

Reaction Temperature (°C)Average Particle Diameter (nm)Morphology
70190Rods
80200Rods
90270Rods
120320Rods
Data sourced from a study on the hydrothermal synthesis of Bi2O3 nanoparticles.[5]

Table 2: Effect of pH on the Morphology of Bismuth Oxide Nanoparticles

pHMorphologyParticle Size
10Homogeneous grains, some larger irregular shapes~25 nm
11Aggregated platelets-
12Uniform square blocks~1 µm (diameter of blocks)
13Larger, regular square blocks> 1 µm (diameter of blocks)
Data sourced from a study on the role of pH in the hydrothermal synthesis of phase-pure alpha Bi2O3 nanoparticles.[2]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of Bi(OH)3

This protocol provides a general procedure for the synthesis of Bi(OH)3 via the hydrothermal method.

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of Bismuth nitrate pentahydrate in deionized water. Gentle heating or sonication can be used to ensure complete dissolution.[1]

  • pH Adjustment: While vigorously stirring the bismuth nitrate solution, slowly add a solution of NaOH or ammonia dropwise until the desired alkaline pH (e.g., pH 10) is reached. A white precipitate of Bi(OH)3 will form.[2]

  • Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at the desired temperature (e.g., 80°C) for a specific duration (e.g., 12 hours).

  • Cooling and Washing: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) for several hours to obtain the Bi(OH)3 powder.

Mandatory Visualization

experimental_workflow start Start precursor Prepare Bismuth Precursor Solution start->precursor ph_adjust Adjust pH with Base (e.g., NaOH, NH3·H2O) precursor->ph_adjust hydrothermal Hydrothermal Treatment in Autoclave ph_adjust->hydrothermal cooling Cooling to Room Temperature hydrothermal->cooling washing Washing and Centrifugation (Water & Ethanol) cooling->washing drying Drying of Bi(OH)3 Product washing->drying end End Product: Bi(OH)3 Powder drying->end

Caption: Experimental workflow for the hydrothermal synthesis of Bi(OH)3.

parameter_relationships cluster_params cluster_props params Reaction Parameters temp Temperature ph pH time Reaction Time conc Precursor Conc. size Particle Size temp->size increases cryst Crystallinity temp->cryst improves purity Phase Purity temp->purity affects morph Morphology ph->morph strongly influences ph->purity critical for time->size increases time->cryst improves conc->size affects props Product Properties

References

Technical Support Center: Overcoming Challenges in Bi(OH)₃ Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth hydroxide (B78521) (Bi(OH)₃) characterization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities associated with analyzing this compound. Here you will find answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is bismuth hydroxide, and why is it considered difficult to characterize?

A1: this compound (Bi(OH)₃) is a compound of bismuth that is typically produced as white flakes when an alkali is added to a solution of a bismuth(III) salt.[1] Its characterization is challenging for several key reasons:

  • Instability and Hydration: It is often described as a hydrated form of bismuth oxide (Bi₂O₃·nH₂O) and is prone to dehydration, losing water upon gentle heating or over time.[1] Upon heating to 400°C, it fully decomposes to bismuth(III) oxide.[1]

  • Amorphous Nature: Bi(OH)₃ is frequently reported in the literature as an amorphous phase, which means it lacks the long-range atomic order of a crystal.[2] This results in broad, poorly defined peaks in X-ray diffraction (XRD) analysis, making definitive structural identification difficult.[2]

  • Complex Formation Chemistry: In aqueous solutions, the bismuth(III) ion undergoes complex hydrolysis and polymerization reactions that are highly dependent on pH, concentration, and temperature.[3][4] This can lead to the formation of various monomeric and polymeric species, making it difficult to synthesize a pure, homogeneous material.[3][5]

Q2: Is Bi(OH)₃ typically crystalline or amorphous?

A2: According to much of the literature, this compound is generally considered to be an amorphous phase.[2] This is a primary reason for the difficulty in obtaining a full crystal structure solution using powder XRD data.[2] However, some studies have reported the synthesis of crystalline Bi(OH)₃, indicating that its crystallinity is highly dependent on the synthesis method and conditions.[2][6] Researchers should be aware that observing an amorphous pattern in XRD is a common and expected result for this material.

Q3: What happens when Bi(OH)₃ is heated?

A3: When heated, this compound undergoes thermal decomposition. The process typically involves two main stages that can be observed using Thermogravimetric Analysis (TGA):

  • Dehydration: An initial weight loss, often occurring below 150°C, corresponds to the removal of physically adsorbed and loosely bound water molecules.

  • Decomposition: A significant weight loss event occurs at higher temperatures, typically peaking around 400°C, which represents the decomposition of Bi(OH)₃ into bismuth(III) oxide (Bi₂O₃) and water.[1]

Q4: How does pH influence the synthesis and properties of Bi(OH)₃?

A4: The pH of the reaction solution is a critical parameter in the synthesis of Bi(OH)₃. The bismuth(III) ion is highly prone to hydrolysis, and the pH dictates the specific hydroxide and oxide-hydroxide species that form.[3][4] In very dilute solutions, Bi(III) begins to hydrolyze at a pH of approximately 1, with neutral Bi(OH)₃ species dominating in the pH range of 3 to 13.[4] Variations in pH can significantly impact the final product's particle size, morphology, and degree of crystallinity.

Troubleshooting Guides by Technique

This section addresses specific issues you may encounter during characterization experiments.

X-ray Diffraction (XRD) Analysis

Q: My XRD pattern shows only a broad, featureless hump instead of sharp peaks. Is my synthesis a failure? A: Not necessarily. This is a very common result. This compound is often amorphous, meaning it lacks a well-defined crystal lattice, which results in a broad scattering pattern rather than sharp Bragg diffraction peaks.[2]

  • What to do: Confirm that your synthesis parameters (e.g., rapid precipitation, low temperature) did not intentionally favor an amorphous product. If a crystalline material is desired, consider post-synthesis treatments like hydrothermal aging or annealing (though annealing will likely lead to decomposition into Bi₂O₃).

Q: My XRD pattern shows peaks that match bismuth oxide (Bi₂O₃), not this compound. What happened? A: This indicates your sample has likely dehydrated and converted to bismuth oxide.

  • Possible Causes:

    • Sample Preparation: Overly aggressive grinding or heating during sample preparation can induce dehydration.

    • Analysis Conditions: If the sample was heated in-situ during analysis, decomposition would occur.

    • Sample Age: Bi(OH)₃ can dehydrate over time, even under ambient conditions.

  • What to do: Prepare the sample with minimal mechanical energy and without heat. Analyze a freshly synthesized and dried sample to minimize age-related dehydration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: My FTIR spectrum is dominated by a very broad absorption band between 3000 cm⁻¹ and 3600 cm⁻¹. What does this mean? A: This is the characteristic signal for O-H stretching vibrations from the hydroxide groups and from adsorbed water molecules. The broadness of this peak is typical for materials with extensive hydrogen bonding, which is expected in Bi(OH)₃. A sharper peak within this region might indicate a more ordered, crystalline structure, while a very broad peak suggests an amorphous or highly hydrated material.

Q: I see sharp peaks around 1380 cm⁻¹ and 850 cm⁻¹ that I can't identify. Are these from my sample? A: These peaks are not typically from pure Bi(OH)₃. They are often indicative of contamination.

  • Possible Contaminants:

    • Carbonates: The peak around 1380 cm⁻¹ can be due to the asymmetric stretching of carbonate (CO₃²⁻) species.[7] this compound is basic and can readily react with atmospheric CO₂. The peak near 850 cm⁻¹ could also be related to carbonate bending modes.

    • Nitrates: If you used a bismuth nitrate (B79036) precursor, a sharp peak around 1380 cm⁻¹ could indicate residual nitrate ions (NO₃⁻).

  • What to do: Handle and store your sample in a low-CO₂ environment (e.g., a desiccator or glovebox) if possible. Ensure thorough washing of the precipitate to remove precursor salts.

Thermal Analysis (TGA/DSC)

Q: My TGA curve shows multiple weight loss steps. How do I interpret them? A: Multiple weight loss steps are common for hydrated materials.

  • Step 1 (Below 150°C): This is typically the loss of physisorbed (surface) water.

  • Step 2 (150°C - 450°C): This major weight loss corresponds to the decomposition of Bi(OH)₃ to Bi₂O₃.[1] The process may not be a single sharp step and can vary based on the material's crystallinity and particle size.

  • What to do: Calculate the theoretical weight loss for the reaction 2Bi(OH)₃ → Bi₂O₃ + 3H₂O (approx. 10.3%) and compare it to your experimental data for the main decomposition step to confirm the identity of your starting material.

Q: My DSC curve shows an exothermic peak during the decomposition stage. Is this normal? A: Yes, this is possible. While decomposition is an endothermic process (breaking bonds), if the starting material is amorphous, the decomposition can be accompanied by an exothermic crystallization event where the amorphous Bi(OH)₃ transforms into crystalline Bi₂O₃. This is often called "exothermic decomposition."

Electron Microscopy (SEM/TEM)

Q: My sample appears to bubble or change morphology under the electron beam. How can I get a stable image? A: This is a sign of beam damage. Bi(OH)₃ is a hydrated compound and can be sensitive to the high energy of the electron beam and the vacuum of the microscope column, causing it to dehydrate and transform in-situ.

  • What to do:

    • Use Low Dose Mode: Minimize the electron dose by using a lower accelerating voltage (e.g., <5 kV for SEM) and a lower beam current.

    • Work Quickly: Focus on an adjacent area and then quickly move to the area of interest to capture an image before significant damage occurs.

    • Coating: For SEM, apply a thin conductive coating (e.g., carbon or gold/palladium) to improve conductivity and help dissipate heat.[8][9]

Q: The particles in my images are all clumped together, and I can't see their individual shape or size. A: This is due to agglomeration, which can happen during synthesis or sample preparation for microscopy.

  • What to do:

    • Improve Dispersion: Before depositing the sample on the SEM stub or TEM grid, disperse the powder in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Use Sonication: Briefly sonicate the suspension (e.g., 1-5 minutes in an ultrasonic bath) to break up soft agglomerates. Be cautious, as prolonged sonication can fracture particles.

    • Optimize Concentration: Use a very dilute suspension to ensure particles are well-separated on the substrate after the solvent evaporates.

Particle Size Analysis

Q: The results from my laser diffraction particle size analyzer are inconsistent and show a very broad distribution. A: This is a common challenge related to sample dispersion and the inherent nature of the material.

  • Possible Causes:

    • Poor Dispersion: Like with microscopy, particles must be fully de-agglomerated in the dispersant liquid for an accurate measurement.

    • Inhomogeneous Synthesis: If mixing, temperature, or pH were not uniform during synthesis, it could lead to a genuinely broad (polydisperse) size distribution.[10]

  • What to do: Experiment with different dispersants and use the instrument's built-in sonication feature. If the distribution remains broad, it likely reflects the true nature of your sample. Cross-validate the results by measuring particle sizes from SEM images.

Quantitative Data Summary

Table 1: Key Thermal Events for this compound

Thermal EventApproximate Temperature Range (°C)Associated Mass LossNotes
Removal of Adsorbed Water30 - 150VariableCorresponds to loosely bound surface water.
Decomposition to Bi₂O₃200 - 450~10.3% (Theoretical)The main decomposition step forming bismuth oxide.[1]

Table 2: Common FTIR Wavenumber Assignments for Bi(OH)₃ and Related Species

Wavenumber (cm⁻¹)Vibration ModeAssociated SpeciesNotes
3000 - 3600 (broad)O-H stretchBi-OH, H₂OBroad due to extensive hydrogen bonding.
~1630H-O-H bendAdsorbed H₂OIndicates the presence of molecular water.
~1385Asymmetric stretchCO₃²⁻ or NO₃⁻Common contaminant from atmospheric CO₂ or nitrate precursors.[7]
500 - 700Bi-O stretchBi-O bondsCharacteristic of bismuth-oxygen (B8504807) lattice vibrations in both the hydroxide and oxide.[11]

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (XRD)
  • Sample Preparation: Place a small amount of the dried Bi(OH)₃ powder onto a zero-background sample holder (e.g., silicon or quartz). Gently press the powder with a glass slide to create a flat, smooth surface that is level with the holder. Avoid aggressive grinding to prevent sample dehydration.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection: Scan the sample over a 2θ range of 10° to 80°. Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Analysis: Compare the resulting pattern to database entries for Bi(OH)₃, Bi₂O₃, and other potential bismuth oxyhydroxides. Note the presence of sharp peaks (crystalline) or a broad hump (amorphous).

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place 5-10 mg of the dried Bi(OH)₃ powder into a clean ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas like nitrogen (N₂) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Thermal Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10 °C/min.[12]

  • Analysis: Analyze the resulting TGA curve (weight % vs. temperature). Identify the onset and peak temperatures for all weight loss events and calculate the percentage of mass lost at each step.

Protocol 3: Scanning Electron Microscopy (SEM)
  • Sample Dispersion: Place a very small amount of Bi(OH)₃ powder in a vial with 1 mL of ethanol. Sonicate for 1-2 minutes to create a dilute, uniform suspension.

  • Mounting: Place a drop of the suspension onto a carbon-taped aluminum SEM stub and allow the ethanol to fully evaporate in a dust-free environment.

  • Coating: To prevent charging of the non-conductive sample, apply a thin (5-10 nm) conductive coating of carbon or a gold-palladium alloy using a sputter coater.[9]

  • Imaging: Load the stub into the SEM. Start with a low accelerating voltage (e.g., 3-5 kV) and a low beam current to minimize beam damage.[8] Acquire images at various magnifications to observe particle morphology and agglomeration state.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_char Characterization synthesis Synthesize Bi(OH)₃ ftir FTIR Analysis (Functional Groups) synthesis->ftir tga TGA/DSC (Thermal Stability) synthesis->tga Initial Check xrd XRD Analysis (Crystallinity) tga->xrd sem SEM/TEM (Morphology) xrd->sem psa Particle Size Analysis sem->psa

Caption: A typical experimental workflow for the synthesis and characterization of Bi(OH)₃.

xrd_troubleshooting start Perform XRD Analysis decision Observe Pattern start->decision amorphous Result: Amorphous Bi(OH)₃ (Common Outcome) decision->amorphous Broad Hump sharp_peaks Sharp Peaks Observed decision->sharp_peaks Sharp Peaks db_check Compare to Database sharp_peaks->db_check match_bioh3 Result: Crystalline Bi(OH)₃ db_check->match_bioh3 Match Bi(OH)₃ match_bi2o3 Result: Bismuth Oxide (Bi₂O₃) db_check->match_bi2o3 Match Bi₂O₃ no_match Result: Unknown Phase db_check->no_match No Match check_dehydration Action: Check for sample dehydration during prep/storage match_bi2o3->check_dehydration check_impurities Action: Check for impurities or precursor contamination no_match->check_impurities synthesis_logic cluster_params Synthesis Parameters cluster_props Final Properties pH pH Size Particle Size pH->Size Crystal Crystallinity pH->Crystal Morph Morphology pH->Morph Temp Temperature Temp->Size Temp->Crystal Conc Reactant Conc. Conc->Size Stir Stirring Rate Stir->Size Stir->Morph

References

Validation & Comparative

A Comparative Guide to the Synthesis of Bismuth Hydroxide: Hydrothermal vs. Precipitation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the choice of synthesis method is critical as it dictates the physicochemical properties and, consequently, the performance of the final product. This guide provides an objective comparison between two common methods for synthesizing Bismuth Hydroxide (B78521) (Bi(OH)₃): hydrothermal synthesis and chemical precipitation.

Comparative Analysis of Product Properties

The synthesis route significantly influences the characteristics of the resulting Bi(OH)₃. The hydrothermal method generally yields products with higher crystallinity and more uniform morphology due to the controlled reaction conditions of high temperature and pressure. In contrast, chemical precipitation is a simpler and more rapid technique, but it often results in amorphous or less crystalline products with a wider particle size distribution.

PropertyHydrothermal SynthesisPrecipitation Synthesis
Crystallinity HighLow to Moderate
Particle Size Nanometer to Micrometer (Controllable)Nanometer to Micrometer (Less Controllable)
Morphology Well-defined (e.g., nanorods, nanoflakes)Often irregular aggregates or amorphous powder
Purity HighModerate (Prone to ionic impurities)[1][2]
Yield Moderate to HighHigh
Process Complexity High (Requires specialized equipment)Low (Standard laboratory glassware)
Reaction Time Long (Hours to Days)Short (Minutes to Hours)
Cost-Effectiveness Lower (Higher energy and equipment costs)Higher (Simpler setup, faster process)[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for both synthesis techniques based on established procedures.

Hydrothermal Synthesis Protocol

This method involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of materials, leading to well-formed crystals.[4]

  • Precursor Preparation: Dissolve a stoichiometric amount of Bismuth (III) Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O) in a suitable solvent, such as deionized water or a water-ethanol mixture.[4][5]

  • pH Adjustment: Add a mineralizer or pH-adjusting agent, such as a Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution, dropwise to the precursor solution under vigorous stirring until a desired pH is reached, initiating the formation of a precipitate.[5]

  • Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180°C) for a specific duration (e.g., 10-24 hours).[6][7]

  • Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.

  • Washing and Drying: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted reagents and byproducts.

  • Final Product: Dry the washed product in an oven at a low temperature (e.g., 60-80°C) to obtain the final Bi(OH)₃ powder.

Chemical Precipitation Protocol

Precipitation is a rapid and straightforward method that involves the formation of a solid product from a solution by adding a precipitating agent.[2]

  • Precursor Preparation: Prepare an aqueous solution of a soluble bismuth salt, such as Bismuth (III) Nitrate (Bi(NO₃)₃).[1]

  • Precipitation: Add a precipitating agent, typically an ammonia (B1221849) solution (NH₃·H₂O) or sodium hydroxide (NaOH), dropwise to the bismuth nitrate solution under constant stirring.[1][8] The addition of the precipitant raises the pH, causing the insoluble Bi(OH)₃ to precipitate out of the solution.

  • Aging: Continue stirring the suspension for a period (e.g., 1-2 hours) at a controlled temperature (e.g., 20-90°C) to allow the precipitate to age, which can improve particle characteristics.[1][2]

  • Product Recovery: Separate the precipitate from the solution via filtration.

  • Washing: Wash the collected precipitate thoroughly with deionized water to remove residual ions, which is crucial as this method is prone to high impurity content.[1][2] Washing is often repeated multiple times until the conductivity of the filtrate is low.[2]

  • Drying: Dry the purified precipitate in an oven at a suitable temperature to yield the final Bi(OH)₃ powder.

Visualizing the Synthesis Workflows

The following diagrams illustrate the distinct processes of hydrothermal and precipitation synthesis.

G cluster_0 Hydrothermal Synthesis cluster_1 Precipitation Synthesis H1 Dissolve Bi(NO₃)₃·5H₂O in Solvent H2 Add Mineralizer (e.g., NaOH) to adjust pH H1->H2 H3 Transfer to Autoclave H2->H3 H4 Heat at 120-180°C for 10-24h H3->H4 H5 Cool to Room Temp H4->H5 H6 Filter & Wash with H₂O and Ethanol H5->H6 H7 Dry at 60-80°C H6->H7 H8 High-Crystallinity Bi(OH)₃ H7->H8 P1 Dissolve Bi(NO₃)₃ in Water P2 Add Precipitant (e.g., NH₃·H₂O) dropwise P1->P2 P3 Stir & Age Precipitate for 1-2h P2->P3 P4 Filter Precipitate P3->P4 P5 Wash Thoroughly with Deionized H₂O P4->P5 P6 Dry in Oven P5->P6 P7 Bi(OH)₃ Powder P6->P7 G cluster_input cluster_conditions cluster_output M1 Hydrothermal C1 High Temp & Pressure Long Reaction Time M1->C1 M2 Precipitation C2 Ambient Temp & Pressure Rapid Reaction M2->C2 P1 High Crystallinity C1->P1 P2 Controlled Morphology C1->P2 P3 High Purity C1->P3 P4 Lower Crystallinity C2->P4 P5 Irregular Aggregates C2->P5 P6 Potential for Impurities C2->P6

References

Bismuth Hydroxide vs. Bismuth Oxide: A Comprehensive Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between bismuth hydroxide (B78521) (Bi(OH)₃) and bismuth oxide (Bi₂O₃) is critical in designing materials for a range of applications, from biomedical devices to photocatalysis. This guide provides an objective, data-driven comparison of these two key bismuth compounds, summarizing their performance, and providing detailed experimental protocols for their synthesis and characterization.

At a Glance: Key Differences

PropertyBismuth Hydroxide (Bi(OH)₃)Bismuth Oxide (Bi₂O₃)
Chemical Formula Bi(OH)₃Bi₂O₃
Molar Mass 260.00 g/mol 465.96 g/mol
Appearance White amorphous or crystalline powderTypically a yellow powder (α-phase)
Thermal Stability Decomposes to Bi₂O₃ upon heatingStable at higher temperatures; exhibits various crystalline phases
Solubility Insoluble in water, soluble in acidsInsoluble in water, soluble in acids
Primary Applications Precursor for Bi₂O₃ and other bismuth salts, absorbent, pharmaceuticalsPhotocatalysis, electronics, pigments, biomedical applications

Performance Comparison: A Data-Driven Analysis

Physicochemical Properties
ParameterThis compound (Bi(OH)₃)Bismuth Oxide (α-Bi₂O₃)
Crystal System Reported as amorphous or crystalline[1]Monoclinic (α-phase)
Density ~4.36 g/cm³8.9 g/cm³
Decomposition Temperature Starts to lose water around 100°C and fully converts to Bi₂O₃ at higher temperatures.[2]Melts at approximately 817°C
In Vitro Cytotoxicity: A Comparative Study

A study directly comparing the in vitro toxicity of this compound and α-bismuth oxide nanoparticles (6-10 nm) on malignant cancer cell lines revealed their potent anticancer activity.

Cell LineCompoundConcentration (µg/mL)Mortality Rate (%) (24h incubation)
Gliosarcoma 9L Bi(OH)₃ NPs50>90
α-Bi₂O₃ NPs50>90
Bi(OH)₃ NPs6.25~60
α-Bi₂O₃ NPs6.25~60
MCF-7 (Human Breast Cancer) Bi(OH)₃ NPs50>90
α-Bi₂O₃ NPs50>90
Bi(OH)₃ NPs6.25~60
α-Bi₂O₃ NPs6.25~60

Data sourced from Bogusz et al.[3][4]

Notably, the same study reported no significant mortality in normal Madin-Darby canine kidney (MDCK) cells at the same concentrations, suggesting a degree of selectivity towards cancer cells for both compounds.[3]

Photocatalytic Performance

Both this compound and bismuth oxide are investigated as photocatalysts for the degradation of organic pollutants.

A study on a novel this compound semiconductor demonstrated a 92.7% degradation rate of phenol (B47542) in 180 minutes.[5] Another study on bismuth oxide nanoparticles showed a 70% degradation of malachite green and 90% degradation of methylene (B1212753) blue.[6] It is important to note that direct comparison is challenging due to different experimental conditions (pollutant, catalyst loading, light source). However, various phases of bismuth oxide have been extensively studied, with β-Bi₂O₃ showing higher photocatalytic activity than α-Bi₂O₃ for the degradation of methylene blue under visible light.[7]

Adsorption Capacity

Bismuth-based materials are effective adsorbents for heavy metals. Defective bismuth oxide has been shown to be an effective adsorbent for arsenic, with a higher affinity for As(III) over As(V).[8] While specific comparative data with this compound is limited, the surface hydroxyl groups on this compound suggest it would also be a promising adsorbent for heavy metal removal.

Experimental Protocols

Synthesis of this compound (Hydrothermal Method)

This protocol describes a typical hydrothermal synthesis of this compound.

Materials:

Procedure:

  • Dissolve a specific amount of bismuth nitrate pentahydrate in a mixture of ethanol and deionized water.

  • Separately, prepare a sodium hydroxide solution in deionized water.

  • Slowly add the NaOH solution to the bismuth nitrate solution under constant stirring to form a white precipitate.

  • Adjust the pH of the resulting suspension to a desired value (e.g., pH 9-11) using the NaOH solution.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180°C) for a certain duration (e.g., 12-24 hours).

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the product repeatedly with deionized water and ethanol to remove any impurities.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C).

Synthesis of Bismuth Oxide (Sol-Gel Method)

This protocol outlines the sol-gel synthesis of bismuth oxide nanoparticles.

Materials:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Citric acid

  • Nitric acid (HNO₃)

  • Ethylene (B1197577) glycol

  • Deionized water

Procedure:

  • Dissolve bismuth nitrate pentahydrate in a dilute nitric acid solution.

  • Add citric acid to the bismuth nitrate solution (a common molar ratio is 1:1 to 2:1 of citric acid to bismuth nitrate) and stir until a clear solution is formed.

  • Add ethylene glycol to the solution to act as a polymerization agent.

  • Heat the solution at a moderate temperature (e.g., 60-80°C) with continuous stirring to form a viscous gel.

  • Dry the gel in an oven at a temperature around 100-120°C to remove residual water and solvents.

  • Calcine the dried gel in a furnace at a higher temperature (e.g., 400-600°C) for several hours. The calcination temperature will influence the crystalline phase of the resulting Bi₂O₃.[9][10]

Visualizing the Relationship: Synthesis and Transformation

The following diagrams illustrate the typical synthesis pathways for this compound and bismuth oxide and the thermal conversion of the hydroxide to the oxide.

SynthesisPathways cluster_BiOH3 This compound Synthesis cluster_Bi2O3 Bismuth Oxide Synthesis (Sol-Gel) Bi_salt Bismuth Salt (e.g., Bi(NO₃)₃) Precipitation Precipitation/ Hydrolysis Bi_salt->Precipitation Base Base (e.g., NaOH, NH₄OH) Base->Precipitation BiOH3 This compound (Bi(OH)₃) Precipitation->BiOH3 Bi_salt2 Bismuth Salt (e.g., Bi(NO₃)₃) Sol_formation Sol Formation Bi_salt2->Sol_formation Chelating_agent Chelating Agent (e.g., Citric Acid) Chelating_agent->Sol_formation Gelation Gelation Sol_formation->Gelation Calcination Calcination Gelation->Calcination Bi2O3 Bismuth Oxide (Bi₂O₃) Calcination->Bi2O3

Caption: Synthesis pathways for Bi(OH)₃ and Bi₂O₃.

ThermalDecomposition BiOH3 This compound Bi(OH)₃ Heat Heat (≥100°C) BiOH3->Heat H2O Water (H₂O) BiOH3->H2O BiOOH Bismuth Oxyhydroxide (Intermediate) Heat->BiOOH Heat2 Further Heating (e.g., 400°C) BiOOH->Heat2 BiOOH->H2O Bi2O3 Bismuth Oxide Bi₂O₃ Heat2->Bi2O3

Caption: Thermal decomposition of Bi(OH)₃ to Bi₂O₃.

Conclusion

This compound and bismuth oxide are closely related compounds with distinct properties and applications. This compound often serves as a precursor to bismuth oxide and other bismuth salts. Both materials exhibit significant potential in biomedical applications, particularly as anticancer agents, with comparable in vitro toxicity towards malignant cells. Bismuth oxide, with its various stable crystalline phases, offers a broader range of tunable electronic and photocatalytic properties.

The choice between these two compounds will ultimately depend on the specific requirements of the application. For instance, if a material with high thermal stability and specific photocatalytic properties is needed, bismuth oxide would be the preferred choice. Conversely, for applications requiring a high surface area with abundant hydroxyl groups for adsorption, or as a direct precursor in a solution-based synthesis, this compound may be more suitable. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific research and development needs.

References

A Comparative Guide to the Photocatalytic Performance of Bismuth Hydroxide and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and sustainable methods for environmental remediation and chemical synthesis has led to significant research into semiconductor photocatalysis. For decades, titanium dioxide (TiO₂) has been the benchmark photocatalyst due to its high stability, low cost, and strong oxidizing power under UV irradiation. However, its wide bandgap and limited efficiency under visible light have prompted the exploration of alternative materials. Among these, bismuth-based semiconductors, including bismuth hydroxide (B78521) (Bi(OH)₃), have emerged as promising candidates. This guide provides an objective comparison of the photocatalytic performance of Bi(OH)₃ and its derivatives with the widely used TiO₂, supported by experimental data and detailed methodologies.

Quantitative Performance Data

The following table summarizes the photocatalytic degradation of various organic pollutants by Bi(OH)₃, TiO₂, and their composites under different experimental conditions. Direct comparison is challenging due to variations in experimental setups across studies; however, the data provides valuable insights into their relative performance.

PhotocatalystTarget PollutantPollutant Conc. (mg/L)Catalyst Loading (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)Reference
Bi(OH)₃ Phenol100.5300W Xenon Lamp18092.7[1]
TiO₂ Lomefloxacin--Simulated Sunlight6071.6[2]
TiO₂ Eriochrome Black T (EBT)501Visible Light3080[3]
Bi₂O₃/TiO₂ Methylene Blue (MB)30--12098.2[4]
Bi₂O₃/TiO₂ Methyl Orange (MO)30--12093.9[4]
10% Bi₂O₃@TiO₂ Eriochrome Black T (EBT)501Visible Light30100[3]
Bi@(BiO)₂CO₃/TiO₂ Lomefloxacin--Simulated Sunlight6097.5[2]
Bi@(BiO)₂CO₃/TiO₂ Ciprofloxacin--Simulated Sunlight6093.2[2]
Bi@(BiO)₂CO₃/TiO₂ Norfloxacin--Simulated Sunlight60100[2]

Experimental Protocols

A generalized experimental workflow for comparing the photocatalytic performance of different materials is outlined below.

G cluster_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis synthesis_bi Synthesis of Bi(OH)₃ characterization Characterization (XRD, SEM, BET) synthesis_bi->characterization synthesis_ti Synthesis of TiO₂ synthesis_ti->characterization catalyst_dispersion Catalyst Dispersion in Pollutant Solution characterization->catalyst_dispersion setup Reactor Setup (e.g., 100 mL beaker) setup->catalyst_dispersion dark_adsorption Dark Adsorption (30-60 min) catalyst_dispersion->dark_adsorption irradiation Light Irradiation (e.g., Xenon Lamp) dark_adsorption->irradiation sampling Aliquot Sampling at Intervals irradiation->sampling centrifugation Centrifugation sampling->centrifugation analysis UV-Vis Spectroscopy centrifugation->analysis degradation_calc Degradation Efficiency Calculation analysis->degradation_calc

General experimental workflow for comparing photocatalysts.
Synthesis of Bi(OH)₃

A typical hydrothermal method for the synthesis of Bi(OH)₃ involves the following steps:

  • Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is dispersed in deionized water.

  • The pH of the suspension is adjusted using a potassium hydroxide (KOH) solution.

  • The suspension is stirred at room temperature for a specified time.

  • The mixture is then transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 150 °C) for a certain duration (e.g., 12 hours).

  • The resulting precipitate is collected, washed with deionized water, and dried.

Synthesis of TiO₂

The sol-gel method is a common technique for synthesizing TiO₂ nanoparticles:

  • A titanium precursor, such as titanium isopropoxide (TTIP), is added dropwise to a solution of ethanol (B145695) and an acid catalyst (e.g., nitric acid or hydrochloric acid) under vigorous stirring.

  • The solution is stirred for a period to form a sol.

  • The sol is then aged to form a gel.

  • The gel is dried and subsequently calcined at a high temperature (e.g., 500 °C) to obtain crystalline TiO₂.

Photocatalytic Activity Measurement

The photocatalytic performance is generally evaluated by the degradation of a model pollutant in an aqueous solution:

  • A specific amount of the photocatalyst is suspended in the pollutant solution in a reactor.

  • The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.

  • The suspension is then irradiated with a light source (e.g., a Xenon or Mercury lamp).

  • Aliquots are withdrawn at regular intervals, centrifuged to remove the catalyst particles, and the concentration of the pollutant is determined using a UV-Vis spectrophotometer.

Photocatalytic Mechanism and the Advantage of Heterojunctions

The photocatalytic activity of a semiconductor is initiated by the generation of electron-hole pairs upon light absorption. These charge carriers migrate to the surface and generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the degradation of organic pollutants.

A significant advancement in photocatalysis has been the development of heterojunctions, such as those formed between Bi₂O₃ and TiO₂. These structures enhance the separation of photogenerated electron-hole pairs, thereby improving the photocatalytic efficiency.

G cluster_light Light Absorption cluster_semiconductors Semiconductor Heterojunction cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Pollutant Degradation light Photon (hν) Bi2O3_VB Bi₂O₃ Valence Band (VB) light->Bi2O3_VB e⁻ excitation TiO2_VB TiO₂ Valence Band (VB) light->TiO2_VB e⁻ excitation Bi2O3_CB Bi₂O₃ Conduction Band (CB) Bi2O3_VB->Bi2O3_CB h⁺ H2O_hydroxyl H₂O/OH⁻ → •OH Bi2O3_VB->H2O_hydroxyl Oxidation TiO2_CB TiO₂ Conduction Band (CB) Bi2O3_CB->TiO2_CB e⁻ transfer TiO2_VB->Bi2O3_VB h⁺ transfer TiO2_VB->TiO2_CB h⁺ O2_superoxide O₂ → •O₂⁻ TiO2_CB->O2_superoxide Reduction degradation Organic Pollutants → CO₂ + H₂O O2_superoxide->degradation H2O_hydroxyl->degradation

Enhanced charge separation in a Bi₂O₃/TiO₂ heterojunction.

In a Bi₂O₃/TiO₂ heterojunction, upon irradiation, both semiconductors are excited. The photogenerated electrons in the conduction band of Bi₂O₃ transfer to the conduction band of TiO₂, while the holes in the valence band of TiO₂ transfer to the valence band of Bi₂O₃. This spatial separation of electrons and holes suppresses their recombination, leading to a higher quantum yield and enhanced photocatalytic activity.

Conclusion

While TiO₂ remains a cornerstone in the field of photocatalysis, the research landscape is evolving towards materials with enhanced visible-light activity. Bismuth hydroxide and its oxide derivatives, particularly when combined with TiO₂ to form heterojunctions, demonstrate superior performance in the degradation of a wide range of organic pollutants. The enhanced charge separation and broader light absorption spectrum of these composite materials offer a promising avenue for the development of next-generation photocatalysts for environmental and energy applications. Further research focusing on direct, standardized comparisons of these materials will be crucial for accelerating their practical implementation.

References

A Comparative Guide to the Electrochemical Properties of Bismuth Hydroxide and Other Metal Hydroxides for Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance, cost-effective, and environmentally benign electrode materials is a cornerstone of advancing energy storage technologies. Among the various candidates, metal hydroxides have garnered significant attention due to their rich redox chemistry, high theoretical specific capacitance, and ease of synthesis. This guide provides an objective comparison of the electrochemical properties of Bismuth Hydroxide (B78521), Bi(OH)₃, against other prevalent metal hydroxides—Nickel(II) Hydroxide (Ni(OH)₂), Cobalt(II) Hydroxide (Co(OH)₂), and Manganese(II) Hydroxide (Mn(OH)₂). The information presented herein, supported by experimental data from peer-reviewed literature, aims to assist researchers in selecting and developing optimal materials for supercapacitor and other energy storage applications.

Comparative Electrochemical Performance

The performance of a supercapacitor electrode is primarily evaluated based on its specific capacitance, energy density, power density, and cycling stability. The following table summarizes these key quantitative parameters for Bi(OH)₃ and its counterparts.

Metal HydroxideSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycling Stability (% retention after cycles)
Bi(OH)₃ 888[1]1[1]Data Not AvailableData Not AvailableData Not Available
α-Ni(OH)₂ 2814[1]3[1]41.1[2]2743[2]98% after 8000 cycles[2]
β-Ni(OH)₂ 1011[1]3[1]--47.6% after 2000 cycles[1]
α-Co(OH)₂ 780[3](at 5 mV s⁻¹ scan rate)[3]82[3]-92.4% after 20,000 cycles (for Co(OH)₂/Ni(OH)₂)[4]
Mn(OH)₂ 147[5]0.6 mA cm⁻¹[5]24.5 (for MnO₂ based device)[6]4400 (for MnO₂ based device)[6]93.2% after 5000 cycles (for MnO₂ based device)[6]

Note: The electrochemical performance of metal hydroxides can vary significantly based on the synthesis method, morphology, and the composition of the electrode and electrolyte. The data presented is a snapshot from various studies and should be considered in the context of the specific experimental conditions.

Experimental Workflow and Methodologies

A standardized approach is crucial for the comparative evaluation of electrode materials. The following diagram illustrates a typical experimental workflow for synthesizing and characterizing metal hydroxide-based supercapacitor electrodes.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_electrode Electrode Fabrication cluster_electrochem Electrochemical Measurements synthesis Synthesis of Metal Hydroxide (e.g., Hydrothermal, Electrodeposition, Chemical Precipitation) xrd XRD (Phase & Crystallinity) synthesis->xrd sem_tem SEM/TEM (Morphology & Size) synthesis->sem_tem bet BET (Surface Area) synthesis->bet fabrication Working Electrode Preparation (Slurry casting on current collector) synthesis->fabrication setup Three-Electrode System (Working, Counter, Reference Electrodes) fabrication->setup cv Cyclic Voltammetry (CV) (Capacitive Behavior) setup->cv gcd Galvanostatic Charge-Discharge (GCD) (Specific Capacitance, Energy/Power Density) setup->gcd eis Electrochemical Impedance Spectroscopy (EIS) (Resistance & Ion Diffusion) setup->eis cycling Cycling Stability Test (Long-term Performance) setup->cycling

Experimental workflow for electrochemical characterization.

Detailed Experimental Protocols

Below are generalized protocols for the synthesis of the discussed metal hydroxides and the standard procedure for their electrochemical characterization.

Synthesis of Metal Hydroxides

1. Hydrothermal Synthesis of Bi(OH)₃ Nanoflakes

This method yields porous structures composed of interconnected nanoflakes.[1]

  • Precursors: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and a solvent mixture (e.g., ethanol (B145695) and water).

  • Procedure:

    • Dissolve Bi(NO₃)₃·5H₂O in the solvent mixture.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated duration (e.g., 12-24 hours).

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol.

    • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

2. Electrochemical Deposition of Ni(OH)₂

This technique allows for the direct growth of Ni(OH)₂ onto a conductive substrate, creating a binder-free electrode.

  • Electrolyte: An aqueous solution of a nickel salt, such as nickel nitrate (Ni(NO₃)₂) or nickel sulfate (B86663) (NiSO₄).

  • Electrodes: A conductive substrate (e.g., nickel foam, carbon cloth) as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[7]

  • Procedure:

    • Clean the working electrode thoroughly.

    • Immerse the three electrodes in the electrolyte solution.

    • Apply a constant potential or current for a specific duration to deposit Ni(OH)₂ onto the working electrode.

    • After deposition, rinse the working electrode with deionized water and dry it.

3. Chemical Co-Precipitation of Co(OH)₂

This is a simple and scalable method for producing Co(OH)₂ nanoparticles.

  • Precursors: A cobalt salt solution (e.g., cobalt nitrate, Co(NO₃)₂) and a precipitating agent (e.g., sodium hydroxide, NaOH, or potassium hydroxide, KOH).

  • Procedure:

    • Prepare an aqueous solution of the cobalt salt.

    • Slowly add the precipitating agent to the cobalt salt solution under vigorous stirring.

    • A precipitate of Co(OH)₂ will form. Continue stirring for a period to ensure complete reaction.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate repeatedly with deionized water to remove any unreacted precursors.

    • Dry the resulting Co(OH)₂ powder.

4. Hydrothermal Synthesis of Mn(OH)₂

Similar to Bi(OH)₃, this method can produce various nanostructures of manganese hydroxide.

  • Precursors: A manganese salt (e.g., manganese sulfate, MnSO₄, or manganese nitrate, Mn(NO₃)₂) and a reducing agent or pH modifier in an aqueous solution.

  • Procedure:

    • Dissolve the manganese salt and other reagents in deionized water.

    • Transfer the solution to a Teflon-lined autoclave.

    • Heat the autoclave to a specific temperature (e.g., 120-160 °C) for a set time.

    • After cooling, collect, wash, and dry the Mn(OH)₂ product as described for Bi(OH)₃.

Electrochemical Characterization

The electrochemical performance of the synthesized metal hydroxide electrodes is typically evaluated using a three-electrode system in an aqueous electrolyte (e.g., 2 M or 6 M KOH).[8][9][10]

  • Working Electrode: The fabricated metal hydroxide electrode.

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A standard electrode such as Ag/AgCl or a Saturated Calomel Electrode (SCE).

The following electrochemical techniques are commonly employed:

  • Cyclic Voltammetry (CV): Performed at various scan rates to investigate the capacitive behavior and redox reactions of the electrode material.

  • Galvanostatic Charge-Discharge (GCD): Conducted at different current densities to calculate the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS): Used to analyze the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.

  • Cycling Stability Test: Involves repeated GCD cycles to evaluate the long-term performance and capacitance retention of the electrode.

Discussion and Comparative Analysis

Bismuth Hydroxide (Bi(OH)₃): Bi(OH)₃ has emerged as a promising pseudocapacitive material, with reports of a high specific capacitance of 888 F g⁻¹ at 1 A g⁻¹.[1] This high value is attributed to its unique layered crystal structure which can facilitate ion intercalation and redox reactions. However, comprehensive data on its energy density, power density, and long-term cycling stability is still relatively scarce in the literature, representing a key area for future research.

Nickel Hydroxide (Ni(OH)₂): Ni(OH)₂ is one of the most extensively studied metal hydroxides for supercapacitors and batteries. It exists in two main polymorphs, α-Ni(OH)₂ and β-Ni(OH)₂. α-Ni(OH)₂ generally exhibits a higher specific capacitance due to its larger interlayer spacing which allows for better electrolyte ion accessibility.[1] As shown in the table, α-Ni(OH)₂ can deliver an exceptionally high specific capacitance and demonstrates excellent cycling stability.[1][2]

Cobalt Hydroxide (Co(OH)₂): Similar to Ni(OH)₂, Co(OH)₂ is a well-known pseudocapacitive material. α-Co(OH)₂ has been reported to provide a high specific capacitance and energy density.[3] Bimetallic hydroxides, such as those combining cobalt and nickel, often exhibit synergistic effects, leading to enhanced electrochemical performance and remarkable cycling stability, with some composites retaining over 92% of their capacitance after 20,000 cycles.[4]

Manganese Hydroxide (Mn(OH)₂): Mn(OH)₂ is an attractive electrode material due to the low cost and environmental friendliness of manganese. While its reported specific capacitance is generally lower than that of Ni(OH)₂ and Co(OH)₂, it can serve as a precursor for manganese oxides (like MnO₂) which exhibit good electrochemical performance.[6] Devices based on manganese oxides have demonstrated good energy density and excellent cycling stability.[6]

Conclusion

This guide provides a comparative overview of the electrochemical properties of Bi(OH)₃ versus other common metal hydroxides. While Bi(OH)₃ shows great promise with a high initial specific capacitance, further research is needed to fully evaluate its potential in terms of energy density, power density, and long-term durability. Ni(OH)₂ and Co(OH)₂, particularly in their alpha phases and as part of composite materials, remain strong contenders with well-documented high performance and stability. Mn(OH)₂ offers a cost-effective and environmentally friendly option, especially as a precursor for high-performance manganese oxides. The choice of the optimal metal hydroxide will ultimately depend on the specific application requirements, balancing performance metrics with cost and environmental considerations. The provided experimental protocols offer a foundation for researchers to conduct standardized and comparative studies in this exciting field.

References

Validating the Crystal Structure of Bismuth(III) Hydroxide: A Comparative Guide to Rietveld Refinement

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in materials science and drug development is the precise characterization of crystalline structures. For bismuth(III) hydroxide (B78521) (Bi(OH)3), a compound with potential applications in various fields, validating its crystal structure is paramount. This guide provides a comparative overview of Rietveld refinement for powder X-ray diffraction (XRD) data as a primary validation method, contextualized by the current understanding of Bi(OH)3's crystallinity and benchmarked against alternative techniques.

While the amorphous phase of bismuth hydroxide is commonly reported, obtaining a well-defined crystalline structure of Bi(OH)3 has proven to be a scientific challenge. Some researchers have reported synthesizing crystalline forms, but a complete and universally accepted crystal structure solution remains elusive.[1] This guide, therefore, presents a generalized yet detailed methodology for validating a putative crystalline Bi(OH)3 structure using Rietveld refinement, drawing parallels from successful refinements of other bismuth-containing compounds.

The Power of Rietveld Refinement

Rietveld refinement is a powerful technique for analyzing powder XRD patterns. It involves a least-squares fitting procedure where a calculated diffraction pattern, based on a hypothesized crystal structure model, is matched to the entire experimental pattern.[2][3] This method allows for the refinement of various structural and instrumental parameters, providing a detailed validation of the crystal structure.[2][3][4][5]

Generalized Experimental Protocol for Rietveld Refinement of Bi(OH)3

The following protocol outlines the key steps for performing Rietveld refinement on a synthesized Bi(OH)3 powder sample, based on established practices for similar inorganic compounds.[2][6]

1. Sample Preparation:

  • The synthesized Bi(OH)3 powder should be finely ground to a uniform particle size (typically 1-10 µm) to minimize the effects of preferred orientation, where crystallites align in a non-random way.

  • The powder is then carefully packed into a sample holder to ensure a flat and dense surface for analysis.

2. XRD Data Collection:

  • High-quality powder XRD data is collected using a high-resolution diffractometer, commonly with Cu Kα radiation.

  • A typical 2θ scanning range is from 10° to 120°, with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good signal-to-noise ratio.[2][6]

3. Rietveld Refinement Procedure:

  • The refinement is carried out using specialized software such as GSAS-II, FullProf, or TOPAS.[2][7]

  • Initial Model: A starting crystal structure model for Bi(OH)3 is required. This may be a theoretical model or one derived from computational predictions. Key starting parameters include the space group, initial lattice parameters, and atomic positions.

  • Refinement Strategy: The refinement process is iterative.[8] Parameters are typically refined in a sequential manner:

    • Scale factor and background: The background is modeled using a suitable function (e.g., a Chebyshev polynomial).[6]

    • Unit cell parameters and zero-shift: These affect the peak positions.[8]

    • Peak shape parameters: These define the width and shape of the diffraction peaks and are influenced by instrumental resolution and sample characteristics like crystallite size and microstrain.

    • Atomic coordinates and isotropic displacement parameters (B-factors): These relate to the positions of the Bi, O, and H atoms within the unit cell and their thermal vibrations.

    • Anisotropic displacement parameters and site occupancy factors (if applicable): These provide more detailed information about atomic vibrations and the extent to which an atomic site is occupied.

Key Parameters from Rietveld Refinement

A successful Rietveld refinement yields a wealth of quantitative data that validates the proposed crystal structure. The table below summarizes the key parameters and their significance, with typical values for well-refined bismuth-containing compounds provided for context.

ParameterDescriptionTypical Refined Values for Bismuth Compounds
Lattice Parameters (a, b, c, α, β, γ) The dimensions and angles of the unit cell.e.g., For BiFeO3 (R3c): a ≈ 5.58 Å, c ≈ 13.87 Å[6]
Atomic Coordinates (x, y, z) The fractional positions of each atom within the unit cell.Refined to high precision (e.g., four decimal places).
Isotropic/Anisotropic Displacement Parameters (Biso/Uij) Describe the thermal motion of atoms around their equilibrium positions.Values typically in the range of 0.5 - 2.0 Ų.
Site Occupancy Factor (SOF) The fraction of a crystallographic site occupied by a particular atom.Ideally close to 1.0 for a pure, stoichiometric compound.
Agreement Factors (R-factors) Statistical indicators of the quality of the fit between the calculated and observed diffraction patterns.Rwp < 10% and GOF (Goodness of Fit) ≈ 1 are indicative of a good refinement.

Comparative Analysis of Validation Methods

While Rietveld refinement is a cornerstone of powder diffraction analysis, it is not without its limitations. A comparison with other methods, particularly single-crystal X-ray diffraction, is crucial for a comprehensive understanding of crystal structure validation.

FeatureRietveld Refinement (Powder XRD)Single-Crystal X-ray Diffraction
Sample Requirement Polycrystalline powder.Single, high-quality crystal (often difficult to grow).
Data Complexity 1D pattern with overlapping peaks.3D data with resolved reflections.
Structure Solution Requires a good initial structural model for refinement.[3]Can often solve novel structures ab initio.
Accuracy of Atomic Positions Generally lower precision than single-crystal XRD.High accuracy and precision.
Information on Microstructure Provides information on crystallite size and microstrain.Not typically used for microstructure analysis.
Applicability to Bi(OH)3 Highly applicable if a crystalline powder can be synthesized.Ideal, but contingent on growing suitable single crystals.

Other Complementary Techniques:

  • Extended X-ray Absorption Fine Structure (EXAFS): This technique can provide information about the local atomic environment (coordination number, bond distances) around the bismuth atoms, which can be a valuable check on the refined crystal structure.

  • Neutron Diffraction: Similar to XRD but sensitive to lighter elements, neutron diffraction could be particularly useful for accurately locating the hydrogen atoms in the Bi(OH)3 structure.

Visualizing the Workflow

To illustrate the logical flow of validating a crystal structure using Rietveld refinement, the following diagram outlines the key stages from material synthesis to final structural validation.

Rietveld_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_data Data Collection cluster_refinement Rietveld Refinement cluster_validation Structure Validation synthesis Synthesis of Bi(OH)3 Powder initial_xrd Initial Powder XRD (Phase Identification) synthesis->initial_xrd Characterize sem SEM/TEM (Morphology) synthesis->sem data_collection High-Resolution Powder XRD Data Collection initial_xrd->data_collection Proceed if Crystalline initial_model Define Initial Structural Model data_collection->initial_model Input Data refinement Iterative Least-Squares Refinement initial_model->refinement convergence Check Convergence (R-factors, GOF) refinement->convergence Evaluate Fit convergence->refinement Adjust Parameters validated_structure Validated Crystal Structure (Lattice Parameters, Atomic Coordinates) convergence->validated_structure Successful Refinement cif Generate CIF File validated_structure->cif

Workflow for Bi(OH)3 crystal structure validation via Rietveld refinement.

References

Comparative Cytotoxicity of Bismuth Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current toxicological data exists for bismuth hydroxide, for which no public studies detailing its in vitro cytotoxicity were found. This guide therefore focuses on a comparative analysis of other prominent bismuth compounds for which experimental data are available.

This document provides a comparative overview of the in vitro cytotoxicity of several bismuth compounds, including bismuth oxide (Bi₂O₃), bismuth subgallate, bismuth subsalicylate, bismuth citrate (B86180), and colloidal bismuth subcitrate. It is intended for researchers, scientists, and professionals in drug development. The guide synthesizes available data on the cytotoxic effects of these compounds on various cell lines, outlines the experimental methodologies used, and presents this information in a structured format for ease of comparison.

Executive Summary

While bismuth compounds are generally considered to have low toxicity, their cytotoxic profiles vary significantly depending on the specific compound, its formulation (e.g., nanoparticles), and the cell type being evaluated.[1][2] Among the compounds reviewed, bismuth subgallate and bismuth oxide nanoparticles have demonstrated notable cytotoxic effects in certain cell lines.[3] In contrast, compounds like bismuth citrate and bismuth subsalicylate are often reported to have lower cytotoxicity.[4] A significant finding of this review is the absence of publicly available in vitro cytotoxicity data for this compound.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of various bismuth compounds. Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Table 1: Cytotoxicity of Bismuth Oxide (Bi₂O₃) Nanoparticles

Cell LineParticle Size (nm)Concentration/IC₅₀Exposure TimeReference
HUVE (Human Umbilical Vein Endothelial Cells)71 ± 206.7 µg/mL (EC₅₀)24 h[3]
A549 (Human Lung Carcinoma)~149.1Necrosis observedNot specified[5]
A549Not specified205 µg/mL (IC₅₀)24 h[3]
HepG2 (Human Liver Cancer)~149.1Apoptosis observedNot specified[5]
HepG2Not specified203 µg/mL (IC₅₀)24 h[3]
NRK-52E (Rat Kidney Epithelial)~149.1Apoptosis observedNot specified[5]
Caco-2 (Human Colorectal Adenocarcinoma)~149.1Necrosis observedNot specified[5]
MCF-7 (Human Breast Cancer)100> 40 µg/mL (for 50% viability inhibition)24 and 48 h[3]
HT-29 (Human Colon Adenocarcinoma)40-12028.7 ± 1.4 µg/mL (IC₅₀)24 h[6]

Table 2: Cytotoxicity of Other Bismuth Compounds

Bismuth CompoundCell LineConcentration/EffectExposure TimeReference
Bismuth Subgallate8505C (Human Thyroid Cancer)~100% cell death at 0.05–0.1 mMNot specified
Bismuth Subsalicylate8505C (Human Thyroid Cancer)No significant cell death observed up to 0.1 mMNot specified
Bismuth Acetate8505C (Human Thyroid Cancer)No significant cell death observed up to 0.1 mMNot specified
Bismuth Chloride8505C (Human Thyroid Cancer)No significant cell death observed up to 0.1 mMNot specified
Bismuth CitrateTesticular MacrophagesSignificant decrease in viability at 6.25 µM, near-complete death at 50 µM24 h[7]
Bismuth CitrateLeydig CellsNo change in viability up to 100 µM24 h[7]
Colloidal Bismuth SubcitrateGiardia lamblia trophozoitesInduced loss of cellular viabilityNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing cytotoxicity data. Below are summaries of the experimental protocols from the cited studies.

Bismuth Oxide Nanoparticle Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation of the MTT assay used in the evaluation of bismuth oxide nanoparticle cytotoxicity.[3]

  • Cell Seeding: Cells (e.g., HUVE, A549, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of bismuth oxide nanoparticles. Control wells contain medium without nanoparticles.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cytotoxicity Screening of Bismuth Salts on 8505C Cells

This protocol was used to compare the cytotoxicity of bismuth subgallate, bismuth subsalicylate, bismuth acetate, and bismuth chloride.

  • Cell Culture: 8505C human thyroid cancer cells are cultured to a subconfluent state.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/ml in RPMI-1640 medium with 10% fetal bovine serum (FBS) and incubated overnight.

  • Compound Exposure: The supernatant is replaced with experimental medium (RPMI-1640 without FBS) containing the bismuth compounds at concentrations ranging from 0 to 0.1 mM.

  • Incubation: Cells are incubated for 24 hours.

  • Viability Assessment: Live cells are measured using the MTT assay as described above.

Signaling Pathways and Experimental Workflows

The cytotoxicity of bismuth compounds can be mediated through various cellular mechanisms, including the induction of oxidative stress, apoptosis, and necrosis.[5][6]

Oxidative Stress-Induced Cytotoxicity

Bismuth oxide nanoparticles have been shown to induce the generation of reactive oxygen species (ROS), leading to lipid peroxidation and depletion of intracellular antioxidants like glutathione (B108866) (GSH).[3] This oxidative stress can damage cellular components and trigger cell death pathways.

G Bi2O3 Bismuth Oxide Nanoparticles Cell Cellular Uptake Bi2O3->Cell ROS Increased ROS Production Cell->ROS GSH Glutathione Depletion ROS->GSH LPO Lipid Peroxidation ROS->LPO Damage Cellular Damage GSH->Damage LPO->Damage Apoptosis Apoptosis/Necrosis Damage->Apoptosis G Start Start CellCulture Cell Line Selection & Culture Start->CellCulture Seeding Cell Seeding in Microplate CellCulture->Seeding Treatment Treatment with Bismuth Compound Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data Data Acquisition (Absorbance) Assay->Data Analysis Data Analysis (Viability %, IC50) Data->Analysis End End Analysis->End

References

A Comparative Guide to Dye Removal: Bismuth Hydroxide vs. Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of dye pollution from various industries necessitates the development and evaluation of effective adsorbent materials. This guide provides a comparative analysis of bismuth hydroxide (B78521) (Bi(OH)3) and activated carbon, two materials with potential for dye removal from aqueous solutions. While activated carbon is a well-established adsorbent, bismuth-based compounds are emerging as promising alternatives. This document summarizes key performance data, details experimental protocols, and visualizes essential processes to aid researchers in their material selection and experimental design.

Performance Comparison: Adsorption Capacities and Surface Properties

The efficiency of an adsorbent is primarily determined by its adsorption capacity, which is influenced by factors such as surface area, pore structure, and the chemical nature of the adsorbent and adsorbate. The following table summarizes the quantitative data for Bi(OH)3-related compounds and various types of activated carbon. It is important to note that direct comparative studies between pure Bi(OH)3 and activated carbon are limited in the available literature. The data for bismuth compounds are primarily for basic bismuth nitrate (B79036) and bismuth oxide composites.

AdsorbentDyeMaximum Adsorption Capacity (q_max) (mg/g)Surface Area (m²/g)Optimal pHReference
Bismuth-Based Adsorbents
Basic Bismuth(III) NitrateMethyl Orange1298-Acidic[1]
Bi2O3@GO NanocompositeRhodamine B387.44-4
Bi2O3 doped MgOIndigo Carmine12612.2157
Activated Carbon
Prickly Pear Seed Cake DerivedMethyl Orange336.12-~7
Commercial Activated CarbonMethylene Blue---
Rice Husk DerivedMethylene Blue---
Tea Seed Shell DerivedMethylene Blue324.71530-

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of adsorbent performance. Below are generalized protocols for adsorbent synthesis and dye adsorption experiments based on published literature.

Synthesis of Adsorbents

Bismuth Hydroxide (Bi(OH)3) Synthesis (Hydrothermal Method)

A typical hydrothermal synthesis of Bi(OH)3 involves the following steps:

  • Precursor Solution Preparation: Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O) is dissolved in deionized water.

  • pH Adjustment: The pH of the solution is adjusted to a specific value (e.g., 7, 10, or 12) using a strong base like potassium hydroxide (KOH) while stirring.[2]

  • Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 150°C) for a set duration (e.g., 12 hours).[2]

  • Product Recovery: After cooling, the precipitate is collected by centrifugation, washed thoroughly with deionized water and ethanol, and dried in an oven.[2]

Activated Carbon Preparation (Chemical Activation)

The preparation of activated carbon from various precursors (e.g., agricultural waste) typically involves:

  • Precursor Preparation: The raw material is washed, dried, and ground to a specific particle size.

  • Chemical Impregnation: The precursor is impregnated with an activating agent, such as zinc chloride (ZnCl2) or phosphoric acid (H3PO4), in a specific ratio.

  • Carbonization/Activation: The impregnated material is heated in a furnace under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 500-800°C) for a defined period.

  • Washing and Drying: The resulting activated carbon is washed extensively with an acid (e.g., HCl) and then with distilled water until the pH is neutral to remove the activating agent and any residual impurities. Finally, it is dried in an oven.

Dye Adsorption Experiments (Batch Method)

Batch adsorption experiments are commonly performed to evaluate the adsorption capacity of a material.

  • Stock Solution Preparation: A stock solution of the target dye (e.g., Methylene Blue, Rhodamine B) is prepared by dissolving a known weight of the dye in deionized water.

  • Experimental Solutions: A series of solutions with varying initial dye concentrations are prepared by diluting the stock solution.

  • Adsorption Process: A known mass of the adsorbent (Bi(OH)3 or activated carbon) is added to a fixed volume of the dye solution with a specific initial concentration and pH. The mixture is then agitated in a shaker at a constant temperature for a predetermined contact time to reach equilibrium.

  • Analysis: After adsorption, the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:

    qe = (C0 - Ce) * V / m

    where:

    • C0 is the initial dye concentration (mg/L)

    • Ce is the equilibrium dye concentration (mg/L)

    • V is the volume of the dye solution (L)

    • m is the mass of the adsorbent (g)

Visualizing the Process

To better understand the experimental procedures and the factors influencing dye removal, the following diagrams are provided.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_adsorption Dye Adsorption Experiment cluster_analysis Data Analysis A Raw Material (e.g., Bismuth Salt / Carbon Precursor) B Synthesis / Activation A->B C Washing & Drying B->C D Characterization (Surface Area, Morphology, etc.) C->D F Add Adsorbent D->F E Prepare Dye Solution (Known Concentration & pH) E->F G Agitate for a set Contact Time F->G H Separate Adsorbent (Centrifugation / Filtration) G->H I Analyze Supernatant (UV-Vis Spectroscopy) H->I J Calculate Adsorption Capacity I->J K Isotherm & Kinetic Modeling J->K

A general workflow for dye adsorption experiments.

Adsorption_Factors cluster_adsorbent Adsorbent Properties cluster_solution Solution Conditions cluster_process Process Parameters Adsorption Dye Adsorption Efficiency SurfaceArea Surface Area & Porosity SurfaceArea->Adsorption FunctionalGroups Surface Functional Groups FunctionalGroups->Adsorption pH pH pH->Adsorption InitialConc Initial Dye Concentration InitialConc->Adsorption Temp Temperature Temp->Adsorption ContactTime Contact Time ContactTime->Adsorption AdsorbentDose Adsorbent Dosage AdsorbentDose->Adsorption

Key factors influencing the dye adsorption process.

Conclusion

References

Cross-Validation of Experimental and Theoretical Data for Bismuth Hydroxide (Bi(OH)₃)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical data for bismuth hydroxide (B78521) (Bi(OH)₃), a compound of significant interest in materials science and pharmaceutical development. By juxtaposing experimentally determined properties with theoretical predictions, this document aims to offer a robust framework for the cross-validation of data, enhancing the reliability and application of research findings.

Physicochemical Properties: A Comparative Analysis

A critical aspect of materials characterization is the accurate determination of physicochemical properties. The following tables summarize the available experimental data for Bi(OH)₃ and provide a column for theoretical values, which are often derived from computational chemistry methods such as Density Functional Theory (DFT). While specific theoretical values for all properties of Bi(OH)₃ are not extensively reported in the literature, the principles of their calculation are well-established.

Table 1: Solubility and Thermodynamic Data for Bi(OH)₃

PropertyExperimental ValueTheoretical Value
Solubility in Water Slightly soluble; 2.87 x 10⁻⁷ M-
Dissociation Constant (pKsp) 31.5 (at 20°C)[1]-
Standard Molar Enthalpy of Formation (ΔfH°) -710.1 kJ/mol (solid, 298 K)[1]-
Standard Molar Entropy (S°) 124.7 J/(mol·K) (solid, 298 K)[1]-

Table 2: Physical and Thermal Properties of Bi(OH)₃

PropertyExperimental ValueTheoretical Value
Molar Mass 260.002 g/mol 260.003 g/mol
Appearance White amorphous powder-
Density 4.36 g/cm³ (at 20°C)[1]-
Decomposition Temperature 100 °C[1] to 400 °C-

Spectroscopic and Structural Data

Spectroscopic techniques are fundamental in elucidating the structural and bonding characteristics of a material. The cross-validation of experimental spectra with theoretical simulations can provide deeper insights into the material's properties.

Table 3: Spectroscopic and Structural Data for Bi(OH)₃

TechniqueExperimental DataTheoretical Simulation
Infrared (IR) Spectroscopy Characteristic peaks for O-H and Bi-O stretching and bending vibrations.DFT calculations can predict vibrational frequencies corresponding to IR-active modes.
Raman Spectroscopy Raman-active modes corresponding to Bi-O vibrations.First-principles calculations can predict Raman active modes and their frequencies.
X-ray Diffraction (XRD) Generally amorphous, though crystalline phases have been reported.Simulated XRD patterns can be generated from theoretically optimized crystal structures.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of reliable scientific data. The following sections outline the protocols for the synthesis and characterization of Bi(OH)₃.

Synthesis of Bismuth Hydroxide

This compound is typically synthesized via precipitation from a bismuth salt solution by the addition of a base.

Aqueous Precipitation Method:

  • Preparation of Bismuth Nitrate (B79036) Solution: Dissolve a known quantity of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in deionized water. A small amount of nitric acid may be added to prevent premature hydrolysis.

  • Precipitation: Slowly add a solution of a base, such as aqueous ammonia (B1221849) (NH₄OH) or sodium hydroxide (NaOH), to the bismuth nitrate solution while stirring vigorously. The addition of the base will cause the precipitation of white, flaky this compound.

  • Washing and Isolation: The precipitate is then filtered and washed repeatedly with deionized water to remove any unreacted reagents and byproducts.

  • Drying: The purified this compound is dried in an oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Characterization Techniques

Thermal Analysis (Thermogravimetric Analysis - TGA):

  • A small amount of the dried Bi(OH)₃ powder is placed in a TGA instrument.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen).

  • The weight loss of the sample is recorded as a function of temperature, which indicates the decomposition of Bi(OH)₃ to Bi₂O₃ and water.

Solubility Determination:

  • An excess amount of Bi(OH)₃ is added to a known volume of deionized water.

  • The suspension is stirred at a constant temperature until equilibrium is reached.

  • The solution is then filtered to remove the undissolved solid.

  • The concentration of bismuth ions in the filtrate is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) to calculate the molar solubility.

Spectroscopic Analysis:

  • FTIR Spectroscopy: A small amount of the Bi(OH)₃ sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

  • Raman Spectroscopy: The Bi(OH)₃ powder is placed on a microscope slide, and the Raman spectrum is excited using a laser of a specific wavelength. The scattered light is then analyzed to obtain the Raman spectrum.

  • XRD Analysis: The powdered Bi(OH)₃ sample is mounted on a sample holder, and the X-ray diffraction pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα).

Visualization of Workflows

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the cross-validation workflow and a typical experimental procedure.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow Synthesis Synthesis of Bi(OH)₃ Characterization Experimental Characterization (TGA, Solubility, FTIR, Raman, XRD) Synthesis->Characterization ExpData Experimental Data Characterization->ExpData CrossValidation Cross-Validation and Comparison ExpData->CrossValidation Model Computational Model of Bi(OH)₃ Calculation Theoretical Calculation (DFT, etc.) Model->Calculation TheoData Theoretical Predictions Calculation->TheoData TheoData->CrossValidation RefinedModel RefinedModel CrossValidation->RefinedModel Refined Understanding and Model Improvement

Caption: Cross-validation workflow between experimental and theoretical data for Bi(OH)₃.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Bi_Nitrate Bi(NO₃)₃ Solution Precipitation Precipitation Bi_Nitrate->Precipitation Base Base (e.g., NH₄OH) Base->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying Washing->Drying BiOH3_powder Bi(OH)₃ Powder Drying->BiOH3_powder TGA TGA BiOH3_powder->TGA Solubility Solubility Test BiOH3_powder->Solubility FTIR FTIR BiOH3_powder->FTIR Raman Raman BiOH3_powder->Raman XRD XRD BiOH3_powder->XRD

Caption: Experimental workflow for the synthesis and characterization of Bi(OH)₃.

References

Safety Operating Guide

Bismuth hydroxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of bismuth hydroxide (B78521) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of bismuth hydroxide waste safely and effectively. Adherence to these procedures minimizes risks and supports responsible chemical management.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its potential hazards and the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[1]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile or latex) and wear a lab coat.[2][3] Fire-resistant clothing is also recommended.[1]

  • Respiratory Protection: Handle in a well-ventilated area to avoid dust formation.[2] If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[1][4]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][5]

  • Prevent the formation and inhalation of dust.[2][4]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Wash hands thoroughly after handling.[4]

**Step-by-Step Disposal Protocol

The standard and recommended procedure for this compound disposal is through collection by a licensed chemical waste disposal service. In-lab treatment or disposal down the sewer is not advised.[1][2]

Step 1: Waste Characterization As the waste generator, you are responsible for determining if the this compound waste is classified as hazardous under local, regional, and national regulations.[6] While some safety data sheets (SDS) indicate the substance is not classified as hazardous under CLP regulations[7], it must be managed as a chemical waste.

Step 2: Waste Collection and Segregation

  • Collect solid this compound waste, including contaminated materials like gloves and wipes, in a designated, compatible container.[8]

  • The container must be in good condition, made of a material compatible with the waste, and have a secure lid to prevent leaks or spills.[8]

  • Do not mix this compound waste with other incompatible waste streams. Segregate containers according to chemical compatibility.[8][9]

Step 3: Container Labeling and Storage

  • Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".[8]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]

  • The SAA should be a secondary containment area, away from ignition sources, and below eye level.[9]

Step 4: Arranging for Professional Disposal

  • Once the container is full or waste is ready for removal, contact your institution’s Environmental Health and Safety (EHS) or a similar department to arrange for a pickup.[8]

  • You will likely need to complete a hazardous material pickup request form, detailing the contents and quantity of the waste.[8]

Step 5: Final Disposal Methods

  • Your institution's EHS department will consolidate the waste and transfer it to a licensed chemical destruction facility.

  • Approved final disposal methods include controlled incineration with flue gas scrubbing or placement in a licensed chemical waste landfill.[1][2]

Disposal of Contaminated Packaging:

  • Empty containers should be triple-rinsed with a suitable solvent.[1][2] The rinsate must be collected and disposed of as chemical waste.

  • After rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1][2]

Spill and Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate spill area.[2]

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as described above.

  • Prevent further leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2][4]

  • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[5][6] Avoid creating dust.[2][6]

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Data Presentation

The following table summarizes general quantitative limits for chemical waste accumulation in a laboratory setting, as per typical regulations. Specific limits may vary by institution and jurisdiction.

ParameterRegulatory LimitSource
Max. Waste Volume in SAA (Lab)25 gallonsResearch Safety, Northwestern University[9]
Max. Acutely Hazardous Waste (P-listed)1 quartResearch Safety, Northwestern University[9]
Max. Waste Storage Time in Lab12 months (under Subpart K)US EPA[10]

Experimental Protocols

No in-lab experimental treatment protocols, such as neutralization for sewer disposal, are recommended for this compound. The safety data sheets explicitly warn against discharging the material into sewer systems.[1][2] The standard operational protocol is the direct collection and subsequent disposal of the chemical waste by a licensed and professional service, as detailed in the steps above.

Disposal Workflow Diagram

G A Waste Generation (this compound & Contaminated Items) C Collect waste in a designated, compatible, and sealed container. A->C Start B Is container full or waste ready for disposal? F Submit Hazardous Material Pickup Request to EHS. B->F Yes J Continue Research B->J No D Label container with 'Hazardous Waste' and chemical name. C->D E Store in designated Satellite Accumulation Area (SAA). D->E E->B G EHS collects waste for consolidation. F->G H Transfer to Licensed Waste Disposal Facility. G->H I Final Disposal (e.g., Incineration) H->I

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Bismuth hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bismuth Hydroxide

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection Chemical impermeable/resistant glovesInspect before use[3]
Fire/flame resistant and impervious clothingTo prevent skin exposure[1][2][4]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[2]
Self-contained breathing apparatusNecessary for firefighting[1][2]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Ventilation: Always handle this compound in a well-ventilated area to avoid the accumulation of dust and aerosols.[1]

  • Avoid Dust Formation: Minimize the generation of dust during handling.[1][4]

  • Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly as specified in the table above.

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[1]

  • Spill Management: In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dusty conditions during cleanup.[4]

  • Hygiene Practices: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Disposal Plan: Step-by-Step Disposal Procedure

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]

  • Container Preparation: Keep the chemical waste in suitable and closed containers for disposal.[1][2]

  • Labeling: Clearly label the waste container with the contents.

  • Disposal Method: Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Bismuth_Hydroxide_Handling_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_spill Spill Response cluster_disposal Disposal Protocol A Assess Risks B Ensure Proper Ventilation A->B C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C D Handle in Ventilated Area C->D Proceed to Handling E Use Non-Sparking Tools D->E F Avoid Dust Formation E->F G Evacuate Area F->G If Spill Occurs K Characterize Waste F->K After Use H Don Additional PPE G->H I Contain & Clean Up Spill H->I J Package for Disposal I->J M Dispose via Licensed Chemical Waste Facility J->M L Package in Labeled, Sealed Containers K->L L->M

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.